molecular formula C7H9ClN2O3 B1582662 2-Methoxy-5-nitroaniline hydrochloride CAS No. 67827-72-9

2-Methoxy-5-nitroaniline hydrochloride

Cat. No.: B1582662
CAS No.: 67827-72-9
M. Wt: 204.61 g/mol
InChI Key: JBBNYKPRONOPHN-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitroaniline hydrochloride is a useful research compound. Its molecular formula is C7H9ClN2O3 and its molecular weight is 204.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-nitroaniline;hydrochloride
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InChI

InChI=1S/C7H8N2O3.ClH/c1-12-7-3-2-5(9(10)11)4-6(7)8;/h2-4H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JBBNYKPRONOPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

99-59-2 (Parent)
Record name 2-Methoxy-5-nitroanilinium chloride
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DSSTOX Substance ID

DTXSID5044312
Record name 2-Methoxy-5-nitroaniline hydrochloride
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Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

67827-72-9
Record name Benzenamine, 2-methoxy-5-nitro-, hydrochloride (1:1)
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Record name 2-Methoxy-5-nitroanilinium chloride
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Record name Benzenamine, 2-methoxy-5-nitro-, hydrochloride (1:1)
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Record name 2-Methoxy-5-nitroaniline hydrochloride
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Record name 2-methoxy-5-nitroanilinium chloride
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Record name 2-METHOXY-5-NITROANILINE HYDROCHLORIDE
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Foundational & Exploratory

physical and chemical properties of 2-Methoxy-5-nitroaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methoxy-5-nitroaniline Hydrochloride: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 67827-72-9) is an aromatic amine of significant interest in both industrial and research settings.[1] Characterized by a methoxy and a nitro group on an aniline backbone, this compound serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules.[1] Its hydrochloride salt form enhances its stability and aqueous solubility, making it a preferred reagent in various synthetic protocols.[1][2] This guide provides a comprehensive overview of the physical and chemical properties, established analytical methodologies, synthetic pathways, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

This compound is structurally defined by an aniline ring substituted with a methoxy group at the ortho-position and a nitro group at the meta-position relative to the amino group.[1] The hydrochloride salt is formed by the protonation of the basic amino group.

  • Molecular Formula: C₇H₉ClN₂O₃[1]

  • Molecular Weight: 204.61 g/mol [1]

  • IUPAC Name: 2-methoxy-5-nitroanilinium chloride[2]

  • Synonyms: 5-Nitro-o-anisidine hydrochloride, 2-amino-4-nitroanisole hydrochloride[2]

The interplay between the electron-donating methoxy group (+R effect) and the electron-withdrawing nitro group (-R, -I effect) profoundly influences the molecule's reactivity and electronic properties.[1] The amino group acts as an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. This substitution pattern makes the molecule a valuable precursor for further functionalization.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

The physical properties of this compound are summarized below. The data pertains to the hydrochloride salt unless otherwise specified for the free base (2-Methoxy-5-nitroaniline, CAS 99-59-2).

PropertyValueReference
Appearance Yellow crystalline solid[1]
Molecular Formula C₇H₉ClN₂O₃[1]
Molecular Weight 204.61 g/mol [1]
Melting Point 218 °C (decomposes)[3]
Boiling Point 351.8 °C at 101,325 Pa (for free base)[1]
Density 1.318 g/cm³ at 20 °C (for free base)[1]
Water Solubility 297 g/L at 25 °C[1]
Log P -1.458 at 25 °C[1]
Vapor Pressure 0 Pa at 25 °C[1]

Solubility and Stability

The hydrochloride salt is notably soluble in water.[1] The free base, 2-Methoxy-5-nitroaniline, is soluble in ethanol and DMSO.[4] The compound is sensitive to light and heat, and storage in a cool, dry, well-ventilated place in a tightly sealed, amber-colored container is recommended to prevent decomposition.[4][5] It is incompatible with strong acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[5]

Synthesis and Reaction Pathways

The most common synthesis of 2-Methoxy-5-nitroaniline involves a multi-step process starting from 2-methoxyaniline. The hydrochloride salt is then formed in the final step.

G cluster_synthesis Synthesis Workflow start 2-Methoxyaniline step1 Acetylation (CH₃CO)₂O, CH₃COOH start->step1 intermediate1 N-(2-methoxyphenyl)acetamide step1->intermediate1 step2 Nitration HNO₃/H₂SO₄, 0-5°C intermediate1->step2 intermediate2 N-(2-methoxy-5-nitrophenyl)acetamide step2->intermediate2 step3 Deprotection (Hydrolysis) HCl/MeOH, reflux intermediate2->step3 product 2-Methoxy-5-nitroaniline Hydrochloride step3->product

Sources

A Comprehensive Technical Guide to 2-Methoxy-5-nitroaniline Hydrochloride (CAS: 67827-72-9) for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Methoxy-5-nitroaniline hydrochloride is a pivotal aromatic amine derivative whose significance resonates across multiple domains of chemical science, from pharmaceutical synthesis to the production of high-performance pigments. As a stable, water-soluble salt, it offers distinct advantages in handling and reactivity over its free base counterpart, 2-methoxy-5-nitroaniline (CAS: 99-59-2).[1][2] This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals, elucidating the compound's core properties, synthesis methodologies, critical applications, and analytical characterization. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document aims to provide a comprehensive and trustworthy foundation for utilizing this versatile chemical intermediate.

Part 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is a yellow crystalline solid, and its key identifiers and physicochemical characteristics are summarized below.[1] The hydrochloride salt form enhances its water solubility, a crucial attribute for various aqueous-phase reactions and biochemical assays.[1]

Molecular Structure

The molecular architecture consists of an aniline ring substituted with a methoxy group at the 2-position and a nitro group at the 5-position. The amine group is protonated to form the hydrochloride salt. This specific arrangement of an electron-donating methoxy group and an electron-withdrawing nitro group creates a significant dipole moment, which influences its reactivity and optical properties.[3]

Image Description: The molecular structure of this compound, showing a benzene ring with a methoxy group (OCH₃), an amino group (NH₃⁺), and a nitro group (NO₂) attached, along with a chloride ion (Cl⁻).

Chemical and Physical Data

Table 1: Core Chemical Identifiers

Identifier Value
CAS Number 67827-72-9[4][5][6][7]
Molecular Formula C₇H₉ClN₂O₃[1][4][7]
Molecular Weight 204.61 g/mol [1][4][7]
IUPAC Name 2-methoxy-5-nitroanilinium chloride
Synonyms 5-Nitro-o-anisidine hydrochloride, 2-amino-4-nitroanisole hydrochloride[6]
SMILES COC1=C(C=C(C=C1)[O-])N.Cl[8]

| InChIKey | JBBNYKPRONOPHN-UHFFFAOYSA-N[8] |

Table 2: Physicochemical Properties

Property Value Source
Appearance Yellow crystalline solid [1]
Melting Point 218 °C (decomposes) [5][7]
Boiling Point 351.8 °C at 101,325 Pa [1][7]
Water Solubility 297 g/L at 25 °C [1]

| Density | 1.318 g/cm³ at 20 °C |[1] |

Part 2: Synthesis and Manufacturing Insights

The reliable synthesis of this compound is critical for its industrial and research applications. The most common and well-documented laboratory-scale synthesis involves a multi-step protection-nitration-deprotection strategy starting from 2-methoxyaniline. This approach is favored for its high regioselectivity and good yields.

Causality of the Synthetic Strategy

Direct nitration of 2-methoxyaniline is often unselective and can lead to oxidation or the formation of multiple isomers. To overcome this, a protection-deprotection strategy is employed:

  • Acetylation (Protection): The highly activating amino group is protected as an acetamide. This serves a dual purpose: it moderates the activating nature of the amine and provides steric hindrance, preventing unwanted side reactions.[3]

  • Nitration: The methoxy group is an ortho-, para-director. With the ortho-position blocked by the bulky acetylamino group, the incoming nitro group is selectively directed to the para-position (position 5), yielding the desired isomer in high purity.[3]

  • Hydrolysis (Deprotection): The acetyl group is removed via acid-catalyzed hydrolysis using hydrochloric acid. This step not only liberates the free amine but also concurrently forms the desired hydrochloride salt, which often precipitates from the reaction mixture, simplifying purification.[3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection & Salt Formation A 2-Methoxyaniline B N-(2-methoxyphenyl)acetamide A->B Acetic Anhydride, Glacial Acetic Acid C N-(2-methoxy-5-nitrophenyl)acetamide B->C Fuming HNO₃, H₂SO₄, 0-5°C D 2-Methoxy-5-nitroaniline hydrochloride C->D Hydrochloric Acid (HCl), Methanol, Reflux App_Workflow A 2-Methoxy-5-nitroaniline hydrochloride B Key Precursor A->B C Multi-Step Synthesis B->C D Osimertinib C->D E EGFR Tyrosine Kinase Inhibitor D->E Acts as

Caption: Role of 2-Methoxy-5-nitroaniline HCl as a precursor for Osimertinib.

Intermediate for Dyes and Pigments

The aromatic amine group can be readily converted into a diazonium salt through diazotization. This highly reactive diazonium salt is a cornerstone of azo chemistry. It can be coupled with various aromatic compounds (coupling partners) to form intensely colored azo dyes and pigments. [1]

  • Azo Dye Synthesis: It is used to produce disazo disperse dyes with excellent color properties. [1]* Pigment Production: It serves as a key intermediate in the manufacturing of commercial colorants, including Pigment Yellow 74, which is widely used in paints and inks. [1]

Part 4: Analytical Methodologies

Rigorous analytical control is essential to ensure the purity and identity of this compound for its intended applications, especially in pharmaceutical manufacturing where purity standards are exceptionally high.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity and quantifying the compound. A typical reverse-phase method can be employed.

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility. [9]* Detection: UV detection at a wavelength corresponding to the compound's maximum absorbance (e.g., ~380 nm for the free base). [3] Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR provides structural confirmation. The spectrum for the hydrochloride salt will show characteristic peaks for the aromatic protons, the methoxy protons, and the ammonium protons, with chemical shifts influenced by the electron-withdrawing nitro group and the protonated amine. [8] Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), this technique confirms the molecular weight of the compound and can help identify impurities. [2]

Part 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.

Table 3: Summary of Hazards

Hazard Class Statement
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. [10]
Skin Irritation Causes skin irritation. [10]
Eye Irritation Causes serious eye irritation. [10]

| Germ Cell Mutagenicity | May cause genetic defects. [10]|

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat. [4][10]For operations that may generate dust, a NIOSH/MSHA-approved respirator is recommended. [10]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [10][11] Storage Guidelines:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place. [11]* Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and chloroformates. [10][11]

Conclusion

This compound is far more than a simple chemical; it is an enabling intermediate that bridges basic organic chemistry with high-value applications in medicine and materials science. Its well-defined synthesis, versatile reactivity, and established analytical profiles make it a reliable and indispensable tool for the modern researcher. By understanding the principles behind its synthesis and application, scientists can continue to leverage this compound to drive innovation in drug discovery, diagnostics, and beyond.

References

  • 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447.
  • Separation of 2-Methoxy-5-nitroaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Molecular structure of 2-methoxy-5-nitroaniline.
  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

Sources

The Solubility Profile of 2-Methoxy-5-nitroaniline Hydrochloride in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-Methoxy-5-nitroaniline hydrochloride (CAS: 67827-72-9), a key intermediate in the synthesis of pharmaceuticals and dyes.[1][2] Understanding the solubility of this compound is a critical prerequisite for optimizing reaction conditions, developing robust purification protocols, and designing effective drug delivery systems.[3] This document synthesizes available data, presents a theoretical framework for its solubility behavior, and provides detailed, field-proven experimental protocols for its accurate determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical properties.

Introduction and Physicochemical Profile

2-Methoxy-5-nitroaniline is a nitroaromatic compound widely utilized as a chemical intermediate.[1] In its hydrochloride salt form, its properties are significantly altered, particularly its solubility in aqueous and protic media. The compound serves as a crucial precursor in the synthesis of various therapeutics, including the EGFR tyrosine kinase inhibitor, Osimertinib, used in cancer treatment.[1] Given its role in multi-step synthetic processes, knowledge of its solubility dictates the choice of reaction solvents, methods for purification via crystallization, and conditions for formulation.[1]

The hydrochloride salt enhances the compound's stability and modifies its dissolution characteristics compared to the free base (2-Methoxy-5-nitroaniline, CAS: 99-59-2).[4] This guide focuses specifically on the hydrochloride salt, while referencing the free base where relevant to build a complete physicochemical picture.

Table 1: Physicochemical Properties of 2-Methoxy-5-nitroaniline and its Hydrochloride Salt

PropertyThis compound2-Methoxy-5-nitroaniline (Free Base)Source(s)
CAS Number 67827-72-999-59-2[5][6]
Molecular Formula C₇H₉ClN₂O₃C₇H₈N₂O₃[1][7]
Molecular Weight 204.61 g/mol 168.15 g/mol [1][8]
Appearance Crystalline solidOrange-red needles or orange powder[4][6]
Melting Point 218°C (decomposes)117-119°C[5][7][8]
Water Solubility 297 g/L at 25°C (Highly Soluble)< 0.1 mg/mL (Slightly Soluble)[6][7]

Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be miscible.[9][10] The solubility of this compound is dictated by a combination of its molecular structure and its ionic salt form.

  • Polarity and Hydrogen Bonding : The parent molecule, 2-Methoxy-5-nitroaniline, possesses a significant dipole moment due to the electron-donating methoxy group and the electron-withdrawing nitro group.[1] This inherent polarity allows for solubility in polar organic solvents.[1][6]

  • Impact of the Hydrochloride Salt : The formation of the hydrochloride salt involves the protonation of the basic amine group.[11] This creates an ammonium salt (R-NH₃⁺Cl⁻), an ionic species. This ionic character dramatically increases the compound's affinity for highly polar, protic solvents like water, where it can readily dissociate and form strong ion-dipole interactions and hydrogen bonds.[4][11] This explains its high aqueous solubility (297 g/L) compared to the sparingly soluble free base.[6][7]

  • pH-Dependent Solubility : As an amine salt, the solubility of this compound is highly dependent on the pH of the medium.[4][12] In acidic to neutral aqueous solutions, it will remain in its protonated, highly soluble salt form. However, in basic solutions (pH > pKa of the conjugate acid), the salt will be deprotonated to the free amine form, which is significantly less water-soluble and may precipitate out of solution.

  • Common Ion Effect : In solutions already containing a high concentration of chloride ions (e.g., concentrated brine or certain buffer systems), the solubility of the hydrochloride salt may be suppressed.[13] This phenomenon, known as the common ion effect, can be a critical consideration in formulation and crystallization processes.[13]

Solubility Profile Data

The following tables summarize the known qualitative and quantitative solubility data for this compound and its parent free base. The significant disparity in water solubility underscores the profound impact of the salt form.

Table 2: Quantitative Solubility Data

CompoundSolventTemperatureSolubilitySource(s)
This compound Water25°C297 g/L [7]
2-Methoxy-5-nitroaniline (Free Base)Water21.5°C< 100 mg/L[6]

Table 3: Qualitative Solubility Data for 2-Methoxy-5-nitroaniline (Free Base) (Note: The hydrochloride salt is expected to have high solubility in polar protic solvents and lower solubility in non-polar aprotic solvents.)

Solvent ClassSpecific SolventObserved SolubilitySource(s)
Polar Protic EthanolSoluble[1]
Polar Aprotic DMSOSoluble[1]
AcetoneVery Soluble[6]
Ethyl AcetateVery Soluble[6]
Non-Polar BenzeneVery Soluble[6]
LigroineSoluble[6]
Petroleum EtherSlightly Soluble[6]

Experimental Determination of Thermodynamic Solubility

For applications requiring precise solubility values in specific solvent systems not reported in the literature, experimental determination is necessary. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the Shake-Flask Method .[14] This method ensures that the system reaches a true equilibrium between the dissolved solute and the excess solid phase.[15] The subsequent concentration measurement is typically performed using a validated HPLC method for accuracy and specificity.[16][17][18]

Workflow for Isothermal Equilibrium Solubility Determination

The diagram below outlines the complete workflow for accurately determining the thermodynamic solubility of this compound.

G Figure 1: Workflow for Thermodynamic Solubility Determination cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification A 1. Add excess solid 2-Methoxy-5-nitroaniline HCl to a sealed vial B 2. Add a precise volume of the test solvent A->B C 3. Agitate at a constant temperature (e.g., 25°C) for 24-72 hours B->C D 4. Visually confirm excess solid remains C->D E 5. Centrifuge the suspension to pellet the solid D->E F 6. Filter supernatant using a 0.22 µm syringeless filter (e.g., PVDF or PTFE) E->F G 7. Dilute the clear filtrate into the mobile phase F->G H 8. Analyze by validated HPLC-UV method G->H I 9. Quantify concentration against a calibration curve H->I J Result: Thermodynamic Solubility (e.g., in mg/mL or mol/L)

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Protocol 1: Shake-Flask Method

This protocol describes the steps to prepare a saturated solution at thermodynamic equilibrium.

  • Preparation : Into three separate 4 mL glass vials, add an excess amount of this compound (e.g., 50-100 mg).

    • Causality: Using excess solid is critical to ensure that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.[14] Running the experiment in triplicate provides statistical confidence in the final result.

  • Solvent Addition : Add a known volume (e.g., 2 mL) of the desired test solvent to each vial.

  • Equilibration : Seal the vials tightly and place them in an orbital shaker or on a stirring plate within a temperature-controlled incubator (e.g., 25°C ± 0.5°C). Agitate the slurries for at least 24 hours. For crystalline compounds, 48-72 hours may be required to ensure true equilibrium is reached.[19][20]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed in the incubator for 30 minutes to let the excess solid settle.

  • Sampling : Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm chemical-resistant filter (e.g., PVDF or PTFE) to remove all undissolved particles. Immediately dilute the filtrate with a known volume of mobile phase to prevent precipitation.

    • Causality: Filtration is a mandatory step to separate the liquid and solid phases.[21] Immediate dilution is necessary to bring the concentration into the linear range of the analytical method and prevent the compound from crashing out of the now-saturated solution.

Protocol 2: Quantification by HPLC-UV

This protocol outlines the analysis of the prepared sample.

  • Method Development : Develop a reverse-phase HPLC method capable of resolving 2-Methoxy-5-nitroaniline from any potential impurities or degradants. A C18 column with a mobile phase of acetonitrile and a phosphate buffer is a common starting point.[18] Detection should be set at a UV wavelength where the analyte has maximum absorbance (e.g., λmax = 380 nm for the free base).[1]

  • Calibration Curve : Prepare a series of at least five standard solutions of this compound of known concentrations in the mobile phase.[16] Inject these standards into the HPLC system and generate a calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (R²) of >0.999 for accuracy.[17]

  • Sample Analysis : Inject the diluted filtrate from the shake-flask experiment into the HPLC system.

  • Calculation : Determine the peak area of the analyte in the sample chromatogram. Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

  • Final Solubility : Correct this concentration value for the dilution factor used during sampling to obtain the final solubility of this compound in the test solvent, expressed in units such as mg/mL or mol/L.

Key Factors Influencing Solubility

The solubility of this compound is not a static value but is influenced by several environmental and chemical factors. Understanding these factors is key to manipulating solubility for practical applications.

G Figure 2: Key Factors Influencing Solubility Sol Solubility of 2-Methoxy-5-nitroaniline HCl Temp Temperature Temp->Sol pH System pH pH->Sol Solvent Solvent Properties Solvent->Sol Polarity Polarity (Like dissolves Like) Solvent->Polarity Hbond Hydrogen Bonding (Donors/Acceptors) Solvent->Hbond Ion Common Ion Effect Ion->Sol

Caption: Key Factors Influencing Solubility.

  • Temperature : For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[12] This principle is the basis for recrystallization, where a compound is dissolved in a hot solvent and allowed to crystallize upon cooling.

  • pH : As discussed, pH is arguably the most critical factor for this compound in aqueous systems. Maintaining a pH well below the pKa of the aniline group is essential to keep the compound in its highly soluble ionic form.

  • Solvent Polarity : The choice of solvent is paramount. As an ionic salt, this compound will exhibit the highest solubility in polar protic solvents (water, methanol, ethanol) and significantly lower solubility in non-polar aprotic solvents (hexane, toluene).

  • Presence of Other Ions : High background concentrations of chloride can reduce solubility due to the common ion effect, a key consideration for formulating in buffered solutions or conducting salt screening studies.[13]

Conclusion

This compound is a highly water-soluble compound, a direct consequence of its ionic salt form. Its solubility of 297 g/L in water at 25°C is a critical piece of data for any process chemist or formulation scientist.[7] While highly soluble in polar protic solvents, its solubility in various organic media is less documented and often requires empirical determination. The shake-flask method coupled with HPLC analysis provides a robust and reliable means of generating this essential data. A thorough understanding of how factors like pH, temperature, and solvent choice influence its solubility allows for the precise control required in modern pharmaceutical development and chemical synthesis.

References

  • Title: How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes Source: PharmaGuru URL:[Link]
  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL:[Link]
  • Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source: ACS Public
  • Title: Methylamine hydrochloride | Solubility of Things Source: Solubility of Things URL:[Link]
  • Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regul
  • Title: How To Determine Solubility Of Organic Compounds? Source: YouTube - Chemistry For Everyone URL:[Link]
  • Source: Web.
  • Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Faculty.ksu.edu.sa URL:[Link]
  • Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL:[Link]
  • Title: A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium Source: ResearchG
  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL:[Link]
  • Title: The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD Source: Sciforum URL:[Link]
  • Title: Solubility and Dissolution with HPLC or UV-Vis Detection Source: Improved Pharma URL:[Link]
  • Title: Solubility of organic compounds (video) Source: Khan Academy URL:[Link]
  • Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: Tidew
  • Title: Drug Solubility: Importance and Enhancement Techniques Source: NIH National Center for Biotechnology Inform
  • Title: 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 Source: PubChem URL:[Link]
  • Title: Why do amines dissolve in hydrochloric acid? Source: Quora URL:[Link]
  • Title: Precaution on use of hydrochloride salts in pharmaceutical formul
  • Title: 4 Factors Affecting Solubility of Drugs Source: Ascendia Pharmaceutical Solutions URL:[Link]
  • Title: 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis Source: ACS Publications - Journal of Chemical & Engineering D

Sources

spectroscopic data (NMR, IR, Mass Spec) for 2-Methoxy-5-nitroaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methoxy-5-nitroaniline Hydrochloride

This guide provides a comprehensive analysis of the essential spectroscopic data required for the unequivocal identification and characterization of this compound (C₇H₈N₂O₃·HCl). Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and detailed interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound.

Introduction: The Analytical Imperative

2-Methoxy-5-nitroaniline and its hydrochloride salt are pivotal intermediates in the synthesis of various dyes, pigments, and pharmaceutical compounds.[1][2] Given their role as foundational building blocks, rigorous structural confirmation and purity assessment are paramount. Spectroscopic techniques provide a powerful, non-destructive suite of tools to probe the molecular architecture, confirm the presence of key functional groups, and determine the precise connectivity of atoms. This guide synthesizes data from established spectral databases and authoritative analytical chemistry principles to offer a field-proven approach to the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) nuclei. For a hydrochloride salt, careful consideration of solvent choice is critical to ensure solubility and observe all relevant signals, particularly exchangeable protons.

Expertise & Experience: The Rationale Behind Experimental Choices

The choice of a deuterated solvent is the first critical decision. While chloroform-d (CDCl₃) is common for many organic molecules, amine hydrochlorides often exhibit poor solubility.[3] Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are superior choices.[3][4] DMSO-d₆ is particularly advantageous as it solubilizes the salt and typically slows the exchange rate of the ammonium proton (N-H), allowing for its observation in the ¹H NMR spectrum.[5] The presence of this signal is a key confirmation of the hydrochloride salt form.[5]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing s1 Weigh 5-10 mg of Sample s2 Add 0.7 mL DMSO-d6 s1->s2 s3 Vortex to Dissolve s2->s3 s4 Transfer to NMR Tube s3->s4 a1 Insert into Spectrometer s4->a1 Analysis a2 Lock, Tune, Shim a1->a2 a3 Acquire 1H & 13C Spectra a2->a3 p1 Fourier Transform a3->p1 Processing p2 Phase & Baseline Correction p1->p2 p3 Integrate & Peak Pick p2->p3 Final Spectra Final Spectra p3->Final Spectra

Caption: Workflow for NMR sample preparation and analysis.

Data Presentation and Interpretation

¹H NMR Spectrum (Predicted, in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignmentInterpretation
~7.8-8.0dH-6Doublet, coupled to H-4. Downfield shift due to proximity to the electron-withdrawing NO₂ group.
~7.6-7.7ddH-4Doublet of doublets, coupled to H-3 and H-6.
~7.1-7.2dH-3Doublet, coupled to H-4.
~3.9-4.0s-OCH₃Singlet, characteristic of methoxy protons.
Broads-NH₃⁺A broad singlet for the three ammonium protons. Its presence confirms the hydrochloride salt.[5]

¹³C NMR Spectrum (Predicted, in DMSO-d₆) [6]

Chemical Shift (δ, ppm)AssignmentInterpretation
~150-155C-2Carbon attached to the electron-donating -OCH₃ group, shifted downfield.
~140-145C-5Carbon attached to the electron-withdrawing -NO₂ group, significantly downfield.
~135-140C-1Carbon attached to the -NH₃⁺ group.
~120-125C-6Aromatic CH.
~115-120C-4Aromatic CH.
~110-115C-3Aromatic CH.
~55-60-OCH₃Methoxy carbon.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an exceptionally rapid and reliable method for identifying the key functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds, providing a molecular "fingerprint."

Expertise & Experience: Selecting the Right Sampling Technique

For solid samples like this compound, two primary techniques are employed: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).[7]

  • KBr Pellet Method: This classic transmission technique involves grinding the sample with IR-transparent KBr powder and pressing it into a thin, translucent pellet.[8][9] It provides high-quality spectra but requires careful sample preparation to avoid scattering effects from large particles.

  • ATR Method: ATR has become the dominant technique due to its simplicity.[7] The sample is placed directly onto a crystal (like diamond or zinc selenide), and pressure is applied. It requires minimal to no sample preparation and is non-destructive.

This guide details the KBr pellet method as a reference standard protocol.

Experimental Protocol: FTIR (KBr Pellet Method)
  • Grinding: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.

  • Mixing: Add ~100 mg of dry, spectroscopic-grade KBr powder to the mortar and mix thoroughly with the sample.

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Workflow for FTIR (KBr) Analysis

FTIR_Workflow cluster_prep KBr Pellet Preparation cluster_acq Spectral Acquisition s1 Grind 1-2 mg Sample s2 Mix with 100 mg KBr s1->s2 s3 Load into Pellet Die s2->s3 s4 Apply Pressure (8-10 tons) s3->s4 a1 Place Pellet in Holder s4->a1 Analysis a2 Acquire Background (Air) a1->a2 a3 Acquire Sample Spectrum a2->a3 Final IR Spectrum Final IR Spectrum a3->Final IR Spectrum

Caption: Workflow for FTIR analysis using the KBr pellet method.

Data Presentation and Interpretation

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.[10]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
3200-2800N-H Stretch-NH₃⁺ (Ammonium)A very broad and strong absorption, characteristic of the N-H stretching in an ammonium salt.
3100-3000C-H StretchAromaticStretching vibrations of the C-H bonds on the benzene ring.
2980-2850C-H StretchAliphatic (-OCH₃)Asymmetric and symmetric stretching of the methyl C-H bonds.
~1620N-H Bend-NH₃⁺ (Ammonium)Asymmetric bending vibration of the ammonium group.
~1580 & ~1340N-O StretchAromatic Nitro (-NO₂)Strong, characteristic asymmetric and symmetric stretching vibrations, respectively.
~1250C-O StretchAryl-alkyl etherStretching vibration of the Ar-O-CH₃ bond.
~820C-H BendAromaticOut-of-plane bending for a 1,2,4-trisubstituted benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and valuable structural information from fragmentation patterns.

Expertise & Experience: Ionization Method Selection

The choice of ionization technique is crucial for analyzing a molecule like this compound.[11]

  • Electron Ionization (EI): A "hard" ionization technique that bombards the sample with high-energy electrons.[12][13] This typically causes extensive fragmentation, which is excellent for structural elucidation but may result in a weak or absent molecular ion peak. The free base (2-Methoxy-5-nitroaniline) is volatile enough for this method.

  • Soft Ionization (ESI, APCI): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are "soft" methods that impart less energy, resulting in minimal fragmentation and a prominent molecular ion peak.[14] For the hydrochloride salt, ESI would be ideal, as it can be analyzed directly from solution and would likely show the protonated molecule of the free base, [M+H]⁺.

For this guide, we will interpret the expected data from an EI experiment on the free base (M.W. 168.15 g/mol ), as this is commonly available in spectral libraries.[15][16]

Experimental Protocol: GC-MS (with EI source)
  • Sample Preparation: Dissolve a small amount of the free base in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Injection: Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC separates the analyte from the solvent and any impurities.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source and is ionized by a 70 eV electron beam (standard for EI).

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_ion Ionization cluster_sep Separation & Detection s1 Sample Introduction (GC) s2 Electron Impact Ion Source (70 eV) s1->s2 a1 Mass Analyzer (e.g., Quadrupole) s2->a1 Ion Acceleration a2 Detector (Electron Multiplier) a1->a2 Mass Spectrum Mass Spectrum a2->Mass Spectrum

Sources

A Technical Guide to the Historical Synthesis of 2-Methoxy-5-nitroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-5-nitroaniline hydrochloride, also known as 5-nitro-o-anisidine hydrochloride, is a significant chemical intermediate with the molecular formula C₇H₉ClN₂O₃.[1] This yellow crystalline solid is soluble in water and has historically been a crucial building block in the synthesis of various dyes and pigments.[1][2] Its molecular structure, featuring a methoxy group, a nitro group, and an amino group on a benzene ring, provides a versatile platform for a range of chemical transformations.[1] The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to industrial applications.[1] This guide provides an in-depth exploration of the historical synthesis methods for this compound, detailing the underlying chemical principles and experimental protocols that have been employed.

Primary Synthetic Pathway: Nitration of o-Anisidine

The most prevalent historical route to 2-Methoxy-5-nitroaniline involves the electrophilic nitration of o-anisidine (2-methoxyaniline).[2][3] However, direct nitration of o-anisidine presents a significant challenge due to the activating and ortho-, para-directing nature of both the amino (-NH₂) and methoxy (-OCH₃) groups. This can lead to a mixture of products and potential oxidation of the aniline. To circumvent these issues, a protection-deprotection strategy is commonly employed.

Step 1: Protection of the Amino Group via Acetylation

To ensure selective nitration at the desired position (para to the amino group and meta to the methoxy group), the highly activating amino group is first protected by acetylation. This is a classic strategy in aromatic chemistry to temporarily reduce the activating effect of the amino group and to introduce steric hindrance, which can influence the regioselectivity of the subsequent electrophilic substitution.

The protection is typically achieved by reacting 2-methoxyaniline with acetic anhydride in a suitable solvent like glacial acetic acid.[3] The resulting N-(2-methoxyphenyl)acetamide is more stable towards the harsh conditions of nitration.

Experimental Protocol: Acetylation of 2-Methoxyaniline [3]

  • Reflux a mixture of 2-methoxyaniline and acetic anhydride in glacial acetic acid.

  • Continue refluxing for approximately 2 hours to ensure quantitative acetylation.

  • The product, N-(2-methoxyphenyl)acetamide, is typically obtained in high yield (>95%).[3]

Acetylation 2-Methoxyaniline 2-Methoxyaniline Reaction 2-Methoxyaniline->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction N-(2-methoxyphenyl)acetamide N-(2-methoxyphenyl)acetamide Reaction->N-(2-methoxyphenyl)acetamide Glacial Acetic Acid, Reflux

Figure 1: Acetylation of 2-Methoxyaniline.

Step 2: Regioselective Nitration

With the amino group protected, the nitration of N-(2-methoxyphenyl)acetamide can be carried out with greater control. The acetyl group moderates the directing effect of the nitrogen, and the methoxy group primarily directs the incoming nitro group to the position para to it (position 5).

The nitration is typically performed using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (0–5°C) to prevent over-nitration and side reactions.[3] The reaction mixture is then quenched in ice water to precipitate the product, N-(2-methoxy-5-nitrophenyl)acetamide.

Experimental Protocol: Nitration of N-(2-Methoxyphenyl)acetamide [3]

  • Dissolve N-(2-methoxyphenyl)acetamide in concentrated sulfuric acid and cool the mixture to 0–5°C.

  • Slowly add fuming nitric acid while maintaining the low temperature.

  • Stir the reaction mixture for 1–2 hours.

  • Carefully pour the reaction mixture onto ice to precipitate the product.

  • Filter and wash the precipitate to obtain N-(2-methoxy-5-nitrophenyl)acetamide. Yields are typically in the range of 78–82%.[3]

Step 3: Deprotection of the Amino Group (Hydrolysis)

The final step in this sequence is the removal of the acetyl protecting group to regenerate the free amino group. This is achieved through acid-catalyzed hydrolysis, typically by refluxing the N-(2-methoxy-5-nitrophenyl)acetamide in the presence of an acid such as hydrochloric acid in a solvent like methanol.[3]

Experimental Protocol: Hydrolysis of N-(2-methoxy-5-nitrophenyl)acetamide [3]

  • Reflux N-(2-methoxy-5-nitrophenyl)acetamide in a mixture of methanol and hydrochloric acid for 3–5 hours.[3]

  • After the reaction is complete, neutralize the mixture with a base (e.g., NaOH) to liberate the free amine, 2-Methoxy-5-nitroaniline.

  • The product can then be isolated by filtration. Yields for this step are generally high, ranging from 73–97%.[3]

Synthesis_Pathway cluster_0 Protection cluster_1 Nitration cluster_2 Deprotection & Salt Formation o-Anisidine o-Anisidine Acetylated Intermediate N-(2-methoxyphenyl)acetamide o-Anisidine->Acetylated Intermediate Acetic Anhydride Nitrated Intermediate N-(2-methoxy-5-nitrophenyl)acetamide Acetylated Intermediate->Nitrated Intermediate HNO₃/H₂SO₄ Free Base 2-Methoxy-5-nitroaniline Nitrated Intermediate->Free Base HCl/Methanol, then NaOH Final Product 2-Methoxy-5-nitroaniline HCl Free Base->Final Product HCl

Figure 2: Overall Synthetic Pathway via Protection-Nitration-Deprotection.

Step 4: Formation of the Hydrochloride Salt

To obtain the final product, this compound, the free base is treated with hydrochloric acid.[1] This acid-base reaction forms the corresponding ammonium salt, which often has improved stability and handling characteristics.

Alternative Historical Synthesis Method: Partial Reduction of 2,4-Dinitroanisole

An alternative historical method for the preparation of 2-Methoxy-5-nitroaniline involves the partial reduction of 2,4-dinitroanisole.[2] This approach leverages the differential reactivity of the two nitro groups. The nitro group at the 4-position is more sterically hindered by the adjacent methoxy group, making the nitro group at the 2-position more susceptible to reduction.

This selective reduction can be achieved using reagents such as ammonium or sodium sulfide.[2] The choice of reducing agent and reaction conditions is critical to prevent over-reduction to the diamine.

Purification Strategies in Historical Syntheses

Obtaining a high-purity product was a significant focus of historical synthetic procedures, especially for applications in the dye industry where impurities can affect color and fastness. Several patents from the early to mid-20th century describe methods for purifying the product.

One notable method involves the precipitation of the product as a salt of an aryl-sulfonic acid, such as naphthalene sulfonic acid.[4] This technique was used to isolate the desired isomer from the reaction mixture. The precipitated salt could then be filtered and treated with an alkali, like sodium carbonate, to recover the free, purified amine.[4]

More recent improvements on older methods, as described in a 1975 patent, involve carefully controlling the pH after nitration and dilution. By heating the diluted reaction mixture and adjusting the pH with ammonia in a stepwise manner, a very pure product can be obtained without the need for intermediate salt isolation.[5]

Summary of Key Synthesis Parameters

Step Reagents Conditions Typical Yield Reference
Acetylation 2-Methoxyaniline, Acetic Anhydride, Glacial Acetic AcidReflux>95%[3]
Nitration N-(2-methoxyphenyl)acetamide, HNO₃, H₂SO₄0–5°C78–82%[3]
Deprotection N-(2-methoxy-5-nitrophenyl)acetamide, HCl, MethanolReflux73–97%[3]
Purification (Aryl-sulfonate) Naphthalene sulfonic acid, Sodium carbonatePrecipitation, then basificationHigh Purity[4]
Purification (pH control) AmmoniaHeating, pH adjustmentHigh Purity[5]

Conclusion

The historical synthesis of this compound primarily relies on a well-established protection-nitration-deprotection sequence starting from o-anisidine. This method, while multi-step, provides a reliable route to the desired product with good control over regioselectivity. Alternative methods, such as the partial reduction of 2,4-dinitroanisole, have also been employed. The evolution of purification techniques, from precipitation with sulfonic acids to precise pH control, highlights the ongoing efforts to improve the efficiency and purity of this important chemical intermediate. These foundational methods have paved the way for the continued use of 2-Methoxy-5-nitroaniline and its derivatives in various fields of chemical synthesis.

References

  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline.
  • Tinker, J. M., & Spiegler, L. (1935). U.S. Patent No. 1,998,794. Washington, DC: U.S. Patent and Trademark Office.
  • Hoechst AG. (1975). U.S. Patent No. 3,927,098. Washington, DC: U.S. Patent and Trademark Office.

Sources

A Technical Guide to the Key Reactive Sites of 2-Methoxy-5-nitroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methoxy-5-nitroaniline hydrochloride is a pivotal intermediate in the synthesis of complex organic molecules, including pharmaceuticals and high-performance dyes.[1][2][3] Its synthetic versatility stems from the unique interplay of its three core functional groups—a protonated amino group, a methoxy substituent, and a nitro group—all attached to an aromatic scaffold. This guide provides an in-depth analysis of the molecule's electronic landscape and identifies its primary reactive sites. We will explore the causality behind its reactivity in electrophilic aromatic substitution, reactions of the amino group, and transformations of the nitro group. Each section is supported by detailed, field-proven experimental protocols and visual diagrams to provide researchers, scientists, and drug development professionals with a practical and authoritative resource for leveraging this compound in synthesis.

Molecular Structure and Electronic Landscape

The reactivity of this compound is fundamentally governed by the electronic effects of its substituents and the protonated state of its amino group. The molecule's structure, shown below, features an electron-donating methoxy group (-OCH₃) and a powerful electron-withdrawing nitro group (-NO₂). In its hydrochloride salt form, the amino group is protonated to an anilinium ion (-NH₃⁺), which significantly alters the electronic properties of the aromatic ring compared to its free base form.

The methoxy group is an activating ortho-, para-director due to its ability to donate electron density to the ring via a resonance effect, which outweighs its inductive electron withdrawal.[4] Conversely, the nitro group is a strong deactivating, meta-director because of both its powerful inductive and resonance electron-withdrawing effects.[5][6] The anilinium group (-NH₃⁺) is also strongly deactivating and meta-directing due to a potent inductive withdrawal effect, a stark contrast to the free amino group (-NH₂) which is one of the strongest activating, ortho-, para-directing groups.[7]

This complex interplay of competing electronic influences dictates where and how the molecule will react.

molecule cluster_ring Aromatic Ring cluster_substituents Substituents C1 C C2 C C1->C2 NH3 NH₃⁺Cl⁻ C1->NH3 1 C3 H C2->C3 OCH3 OCH₃ C2->OCH3 2 C4 H C3->C4 C5 C C4->C5 C6 H C5->C6 NO2 NO₂ C5->NO2 5 C6->C1

Caption: Structure of this compound.

The Aromatic Ring: A Hub for Electrophilic Substitution

Electrophilic Aromatic Substitution (EAS) is a cornerstone of arene chemistry, but the outcome for this molecule is critically dependent on the state of the amino group.[8]

Reactivity of the Hydrochloride Salt

In its commercially available hydrochloride form, the molecule is highly deactivated towards EAS. The -NH₃⁺ and -NO₂ groups are both strong deactivators and meta-directors.[9][10] The methoxy group, while activating, cannot overcome the powerful deactivating effects of the other two substituents. Therefore, forcing an EAS reaction on the hydrochloride salt is difficult and would likely yield a complex mixture of products, if any reaction occurs at all.

The Free Aniline and the Imperative of Protection

Neutralization of the hydrochloride salt yields the free aniline, 2-Methoxy-5-nitroaniline. In this state, the free amino group (-NH₂) is a powerful activating, ortho-, para-director.[11][12] This high reactivity, however, is often a liability. Direct halogenation or nitration can lead to polysubstitution and oxidation of the aniline, yielding a mixture of undesirable tarry byproducts.[13][14]

To achieve selective and high-yield substitution, the reactivity of the amino group must be attenuated. This is reliably accomplished by converting the amine into an amide, most commonly an acetanilide, through acylation. The resulting N-acetyl group (-NHCOCH₃) is still an ortho-, para-director but is significantly less activating than the free amine, allowing for controlled, monosubstitution.[1][11][14]

eas_workflow start 2-Methoxy-5-nitroaniline Hydrochloride free_base Generate Free Base (e.g., NaOH aq.) start->free_base protection Step 1: Acetylation (Protect Amine) free_base->protection acetanilide N-(2-methoxy-5-nitrophenyl)acetamide protection->acetanilide eas Step 2: Electrophilic Aromatic Substitution (e.g., Bromination) acetanilide->eas substituted_amide Substituted Acetanilide eas->substituted_amide deprotection Step 3: Hydrolysis (Deprotect Amine) substituted_amide->deprotection product Monosubstituted Product deprotection->product

Caption: Workflow for controlled Electrophilic Aromatic Substitution.

Experimental Protocol 1: Controlled Synthesis of 4-Bromo-2-methoxy-5-nitroaniline

This three-step protocol illustrates the protection-substitution-deprotection strategy.

Step 1: Acetylation (Amine Protection)

  • Rationale: To moderate the high reactivity of the amino group, it is converted to a less activating acetamide group using acetic anhydride.

  • Procedure:

    • Suspend 10.0 g of 2-Methoxy-5-nitroaniline (free base) in 50 mL of glacial acetic acid in a 250 mL round-bottom flask.

    • While stirring, slowly add 1.1 equivalents of acetic anhydride.

    • Heat the mixture to reflux for 2 hours.[1]

    • Allow the reaction to cool to room temperature, then pour it into 250 mL of ice-cold water with vigorous stirring.

    • Collect the precipitated N-(2-methoxy-5-nitrophenyl)acetamide by vacuum filtration, wash with cold water, and dry. The yield is typically >95%.[1]

Step 2: Electrophilic Bromination

  • Rationale: The acetamide group directs the incoming electrophile (Br⁺) to the positions ortho and para to it. The position para to the acetamide (C4) is the most sterically accessible and electronically favored site.

  • Procedure:

    • Dissolve the dried acetanilide from Step 1 in 100 mL of glacial acetic acid.

    • Cool the solution to 10-15°C in an ice bath.

    • Slowly add 1.05 equivalents of bromine (Br₂) dissolved in a minimal amount of acetic acid dropwise over 30 minutes.

    • Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Pour the reaction mixture into 400 mL of cold water containing a small amount of sodium bisulfite to quench any excess bromine.

    • Collect the precipitated bromo-acetanilide product by vacuum filtration, wash thoroughly with water, and dry.

Step 3: Hydrolysis (Deprotection)

  • Rationale: The protecting acetyl group is removed by acid-catalyzed hydrolysis to regenerate the free amino group, yielding the final desired product.

  • Procedure:

    • Suspend the dried bromo-acetanilide from Step 2 in a mixture of 75 mL of ethanol and 25 mL of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 3-5 hours until the solid dissolves and TLC analysis confirms the disappearance of the starting amide.[1][15]

    • Cool the solution and carefully neutralize it with a saturated sodium hydroxide solution until the pH is ~8-9.

    • The product, 4-Bromo-2-methoxy-5-nitroaniline, will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

The Amino Group: A Versatile Synthetic Handle

Beyond its influence on the aromatic ring, the amino group is a key site for building molecular complexity.

Diazotization and the Sandmeyer Reaction

Primary arylamines react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form arenediazonium salts (Ar-N₂⁺).[11] These salts are exceptionally useful synthetic intermediates because the diazonio group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in what is known as the Sandmeyer reaction.[11][16] This provides a reliable pathway to introduce functionalities that are difficult to install via direct EAS.

sandmeyer aniline 2-Methoxy-5-nitroaniline reagents NaNO₂, HCl(aq) 0-5 °C aniline->reagents diazonium Arenediazonium Salt [Ar-N₂⁺]Cl⁻ reagents->diazonium cucl CuCl diazonium->cucl Sandmeyer cubr CuBr diazonium->cubr Sandmeyer cucn CuCN diazonium->cucn Sandmeyer h2o H₂O, Δ diazonium->h2o product_cl Ar-Cl cucl->product_cl product_br Ar-Br cubr->product_br product_cn Ar-CN cucn->product_cn product_oh Ar-OH h2o->product_oh

Caption: Diazotization followed by the Sandmeyer Reaction.

Experimental Protocol 2: Synthesis of 2-Chloro-1-methoxy-4-nitrobenzene
  • Rationale: This protocol demonstrates the conversion of the amino group into a chloro group, a transformation not readily achievable by other means.

  • Procedure:

    • Diazotization:

      • Dissolve 10.0 g of 2-Methoxy-5-nitroaniline in 30 mL of concentrated hydrochloric acid and 30 mL of water. Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

      • In a separate beaker, dissolve 1.1 equivalents of sodium nitrite (NaNO₂) in 20 mL of cold water.

      • Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature strictly below 5°C. The formation of the diazonium salt is indicated by a slight color change. Test for excess nitrous acid using starch-iodide paper.

    • Sandmeyer Reaction:

      • In a separate flask, dissolve 1.2 equivalents of copper(I) chloride (CuCl) in 20 mL of concentrated hydrochloric acid. Cool this solution to 0°C.

      • Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution.

      • Vigorous nitrogen evolution will occur. Allow the reaction to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

      • The product can be isolated by steam distillation or solvent extraction with a suitable solvent like dichloromethane.

      • Wash the organic extract, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 2-Chloro-1-methoxy-4-nitrobenzene.

The Nitro Group: Gateway to Further Functionality

The nitro group is not merely an electronic director; it is a functional group ripe for transformation, primarily through reduction.

Reduction to an Amine

The most common and synthetically valuable reaction of the nitro group is its reduction to a primary amine (-NH₂). This transformation dramatically alters the molecule's properties, converting a strongly electron-withdrawing group into a strongly electron-donating one. This opens up entirely new synthetic pathways. Common methods for this reduction include catalytic hydrogenation or the use of metals in acidic media.[5][6][16]

Experimental Protocol 3: Reduction to 2-Methoxybenzene-1,4-diamine
  • Rationale: This protocol uses tin metal in hydrochloric acid, a classic and robust method for reducing aromatic nitro groups.

  • Procedure:

    • Place 10.0 g of 2-Methoxy-5-nitroaniline and 2.5-3.0 equivalents of granulated tin (Sn) in a 500 mL round-bottom flask.

    • Add 100 mL of concentrated hydrochloric acid in portions. The reaction is exothermic and may require cooling in an ice bath to maintain control.

    • After the initial vigorous reaction subsides, heat the mixture on a steam bath for 1-2 hours with stirring to ensure the reaction goes to completion.

    • Cool the reaction mixture to room temperature. A solid complex of the diamine salt and tin chloride may precipitate.

    • Carefully add a 40-50% aqueous sodium hydroxide solution until the mixture is strongly basic (pH > 10). This will precipitate tin hydroxides and liberate the free diamine.

    • Extract the resulting diamine into an organic solvent such as ethyl acetate (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 2-Methoxybenzene-1,4-diamine. The product is often sensitive to air oxidation and should be used promptly or stored under an inert atmosphere.

Summary of Reactivity

The synthetic utility of this compound is derived from the distinct reactivity of its functional components. The following table summarizes the key reactive sites and their characteristic transformations.

Reactive SiteType of ReactionReagents & ConditionsResulting Functionality
Aromatic Ring Electrophilic Substitution1. Ac₂O (Protection)2. Br₂/AcOH3. HCl/EtOH, Δ (Deprotection)Introduction of a substituent (e.g., -Br) at the C4 position
Amino Group Acylation (Protection)Acetic Anhydride (Ac₂O), Acetic AcidAmide (-NHCOCH₃)
Amino Group Diazotization / Sandmeyer1. NaNO₂, HCl, 0-5°C2. CuX (X=Cl, Br, CN)Replacement of -NH₂ with -Cl, -Br, -CN, etc.
Nitro Group ReductionSn/HCl or H₂/Pd-CAmine (-NH₂)

Conclusion

This compound is a multifaceted building block whose reactivity can be precisely controlled through a logical application of fundamental organic chemistry principles. By understanding the dominant electronic effects of its substituents and employing strategies such as amine protection, chemists can selectively target the aromatic ring for electrophilic substitution. Furthermore, the amino and nitro groups serve as versatile handles for profound functional group interconversions via diazotization and reduction, respectively. This guide has detailed the key reactive sites and provided robust protocols, offering a comprehensive framework for researchers to confidently and effectively utilize this important chemical intermediate in their synthetic endeavors.

References

  • Filo. (2024). Explain why a methoxy group (CH_3O) increases the rate of electrophilic a...
  • Proprep. (n.d.). What role does the OMe chem (methoxy group) play in directing electrophilic aromatic substitution reactions?
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines.
  • College of St. Benedict & St. John's University. (n.d.). Aromatic Side Chain Reduction: Nitro.
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity.
  • Chemistry with Caroline. (2024). Electrophilic Aromatic Substitution Reaction in Organic Chemistry.
  • BYJU'S. (n.d.). Chemical Reactions of Amines – Electrophilic Substitution.
  • Chemistry Stack Exchange. (2021). Nitro as a leaving group in an aromatic ring.
  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines.
  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline.
  • Wikipedia. (n.d.). Electrophilic substitution.
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
  • Chemistry LibreTexts. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes.
  • PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.

Sources

An In-Depth Technical Guide to the Potential Biological Activities of 2-Methoxy-5-nitroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the potential biological activities of 2-Methoxy-5-nitroaniline hydrochloride for researchers, scientists, and drug development professionals. By synthesizing existing knowledge on related compounds and fundamental chemical principles, this document aims to serve as a foundational resource to stimulate and guide future research into this molecule's pharmacological potential.

Introduction: Unveiling the Potential of a Versatile Scaffold

This compound is a well-characterized aromatic amine, primarily recognized for its role as a versatile intermediate in the synthesis of dyes, pigments, and, notably, pharmaceuticals.[1][2] Its chemical architecture, featuring a methoxy and a nitro group on an aniline backbone, presents a unique electronic and steric profile that suggests the potential for significant biological interactions.[1][3] While direct and extensive studies on the biological activities of this compound are nascent, its utility as a precursor for complex bioactive molecules, such as the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor Osimertinib, underscores the pharmacological relevance of its structural motifs.[3]

This guide will explore the theoretical and extrapolated biological potential of this compound, drawing parallels from structurally similar compounds and the known bioactivities associated with its constituent functional groups. We will delve into its potential as an antimicrobial and anticancer agent, propose detailed experimental workflows for its evaluation, and discuss the underlying mechanistic hypotheses.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₇H₉ClN₂O₃[1]
Molecular Weight 204.61 g/mol [1]
Appearance Yellow crystalline solid[1]
Solubility Soluble in water[1]
Melting Point 218°C (decomposition)[4]

Potential Biological Activities: A Hypothesis-Driven Exploration

The biological potential of this compound can be hypothesized based on the activities of related nitroaniline and methoxyphenyl compounds. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group is expected to be a key determinant of its bioactivity.

Potential Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents, with their mechanism often involving the enzymatic reduction of the nitro group to generate cytotoxic reactive nitrogen species. Furthermore, the methoxy group can enhance lipophilicity, potentially aiding in the penetration of microbial cell membranes.

Hypothesized Mechanism of Action:

It is postulated that intracellular nitroreductases in susceptible microorganisms could reduce the nitro group of this compound, leading to the formation of nitroso and hydroxylamino derivatives. These intermediates can induce oxidative stress, damage DNA, and inhibit essential enzymatic processes, ultimately leading to microbial cell death.

Supporting Evidence from Related Compounds:

Studies on other nitroaniline derivatives have demonstrated their potential as antimicrobial agents. The general principle of nitro group-mediated toxicity is a well-established concept in medicinal chemistry.

Potential Anticancer Activity

The structural contribution of the 2-methoxy-5-nitroaniline moiety to the potent anticancer drug Osimertinib provides a strong rationale for investigating its intrinsic cytotoxic effects against cancer cell lines.[3] While the entire structure of Osimertinib is responsible for its targeted activity, the foundational scaffold may possess its own cytotoxic properties.

Hypothesized Mechanisms of Action:

  • Induction of Apoptosis: Preliminary findings on this compound suggest it may influence cell proliferation and apoptosis.[1] This could occur through the activation of intrinsic or extrinsic apoptotic pathways.

  • Enzyme Inhibition: The aromatic and functionalized nature of the molecule suggests it could act as an inhibitor for various enzymes crucial for cancer cell survival and proliferation.

  • Generation of Oxidative Stress: Similar to its proposed antimicrobial mechanism, the reduction of the nitro group within the hypoxic microenvironment of tumors could lead to the generation of reactive oxygen species, inducing cellular damage.

Supporting Evidence from Related Compounds:

A structurally similar isomer, 2-Methoxy-4-nitroaniline, has been shown to be genotoxic in bacterial mutagenicity assays, indicating its potential to interact with and damage DNA.[5] This provides a basis for investigating the potential genotoxicity and cytotoxic effects of this compound in cancer cells.

Experimental Workflows for Biological Evaluation

To empirically validate the hypothesized biological activities of this compound, a systematic and rigorous experimental approach is essential. The following section outlines detailed protocols for assessing its antimicrobial and anticancer potential.

Assessment of Antimicrobial Activity

Workflow Diagram:

Antimicrobial_Workflow cluster_screening Initial Screening cluster_confirmation Confirmatory Assays cluster_mechanism Mechanistic Studies start Prepare stock solution of 2-Methoxy-5-nitroaniline HCl broth_dilution Broth Microdilution Assay (Determine MIC) start->broth_dilution mbc Minimum Bactericidal Concentration (MBC) Assay broth_dilution->mbc time_kill Time-Kill Kinetic Assay broth_dilution->time_kill ros Reactive Oxygen Species (ROS) Assay time_kill->ros dna_damage DNA Damage Assay (e.g., Comet Assay) time_kill->dna_damage

Caption: Workflow for evaluating the antimicrobial potential of this compound.

Detailed Protocols:

a) Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation of Bacterial Inoculum: Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

b) Minimum Bactericidal Concentration (MBC) Assay:

  • Subculturing: Following MIC determination, aliquot a small volume from the wells showing no visible growth onto agar plates.

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Assessment of Anticancer Activity

Workflow Diagram:

Anticancer_Workflow cluster_cytotoxicity Cytotoxicity Screening cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Analysis start_cancer Select cancer cell lines (e.g., HeLa, MCF-7) mtt_assay MTT or other viability assay (Determine IC50) start_cancer->mtt_assay annexin_v Annexin V/PI Staining (Flow Cytometry) mtt_assay->annexin_v caspase_assay Caspase Activity Assay (e.g., Caspase-3/7) mtt_assay->caspase_assay cell_cycle Propidium Iodide (PI) Staining (Flow Cytometry) mtt_assay->cell_cycle

Caption: Workflow for evaluating the anticancer potential of this compound.

Detailed Protocols:

a) MTT Assay for Cell Viability (IC50 Determination):

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.

  • IC50 Calculation: The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.

b) Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection:

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a predetermined time.

  • Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway Hypotheses

Based on the proposed mechanisms, we can visualize potential signaling pathways that may be modulated by this compound.

Potential Apoptotic Signaling Pathway:

Apoptosis_Pathway cluster_stress Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase compound 2-Methoxy-5-nitroaniline HCl ros_gen ROS Generation compound->ros_gen dna_damage_path DNA Damage compound->dna_damage_path bax_bak Bax/Bak Activation ros_gen->bax_bak dna_damage_path->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

This compound represents a molecule with untapped potential in the realm of biological activities. While its primary role to date has been as a synthetic intermediate, its chemical structure warrants a thorough investigation into its antimicrobial and anticancer properties. This guide provides a foundational framework for such an exploration, offering hypothesis-driven insights and detailed experimental protocols.

Future research should focus on:

  • Broad-spectrum screening: Evaluating the compound against a wider range of microbial strains and cancer cell lines.

  • In vivo studies: Progressing to animal models to assess efficacy and toxicity if promising in vitro results are obtained.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing derivatives to optimize biological activity and understand the roles of the methoxy and nitro groups.

  • Target identification: Elucidating the specific molecular targets through techniques such as proteomics and receptor binding assays.

By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of this compound and its derivatives.

References

  • Frawley, R. P., et al. (2020). Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. Toxicology, 438, 152474.
  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline.

Sources

An In-depth Technical Guide to 2-Methoxy-5-nitroaniline Hydrochloride and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 2-Methoxy-5-nitroaniline hydrochloride, a versatile chemical intermediate, and its structurally related analogs. We delve into the synthetic methodologies, physicochemical properties, and diverse applications of this compound, with a particular focus on its burgeoning role in the development of targeted therapeutics. This document explores the structure-activity relationships (SAR) of its analogs, offering insights into their potential as kinase inhibitors and antimicrobial agents. Detailed experimental protocols, comparative data tables, and schematic diagrams are provided to support researchers in their drug discovery and development endeavors.

Introduction: The Versatile Scaffolding of 2-Methoxy-5-nitroaniline

2-Methoxy-5-nitroaniline, and its more commonly used hydrochloride salt, is a nitroaromatic compound characterized by a methoxy group at the 2-position and a nitro group at the 5-position of the aniline ring.[1][2] This substitution pattern imparts a unique electronic and steric profile, making it a valuable building block in organic synthesis. The presence of three distinct functional groups—the amino, methoxy, and nitro moieties—allows for a wide array of chemical transformations, rendering it a key intermediate in the synthesis of dyes, pigments, and, most notably, pharmaceuticals.[2][3] The hydrochloride salt enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic applications.

This guide will first explore the fundamental properties and synthesis of the parent compound, this compound. Subsequently, it will provide an in-depth analysis of its analogs, with a particular emphasis on their design, synthesis, and biological evaluation as potential therapeutic agents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

PropertyValueReference(s)
Molecular Formula C₇H₉ClN₂O₃[4]
Molecular Weight 204.61 g/mol [4]
Appearance Yellow to orange crystalline solid[2]
Melting Point 117-118 °C (for free base)[3]
Solubility Soluble in water
Dipole Moment 5.4 D[3]

The significant dipole moment of 2-Methoxy-5-nitroaniline is a direct consequence of the electron-donating methoxy group and the electron-withdrawing nitro group, which profoundly influences its intermolecular interactions and reactivity.[3]

Synthesis of 2-Methoxy-5-nitroaniline and its Hydrochloride Salt

The synthesis of 2-Methoxy-5-nitroaniline typically involves the nitration of 2-methoxyaniline (o-anisidine). To control the regioselectivity of the nitration and prevent unwanted side reactions, the amino group is often first protected.

Synthetic Pathway

A common synthetic route involves a three-step process: acetylation of the starting material, followed by nitration, and subsequent deprotection to yield the desired product. The free base can then be readily converted to its hydrochloride salt.

Synthesis_Pathway Start 2-Methoxyaniline Intermediate1 N-(2-methoxyphenyl)acetamide Start->Intermediate1 Acetylation Intermediate2 N-(2-methoxy-5-nitrophenyl)acetamide Intermediate1->Intermediate2 Nitration Product_base 2-Methoxy-5-nitroaniline Intermediate2->Product_base Deprotection (Hydrolysis) Product_HCl 2-Methoxy-5-nitroaniline HCl Product_base->Product_HCl HCl

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol: A Self-Validating System

The following protocol is a synthesized representation based on established methodologies, designed to be a self-validating system where the successful isolation and characterization of each intermediate confirms the efficacy of the preceding step.

Step 1: Acetylation of 2-Methoxyaniline

  • Rationale: Protection of the highly activating amino group as an acetamide moderates its reactivity and directs the subsequent nitration primarily to the para position relative to the methoxy group.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxyaniline in glacial acetic acid.

    • Slowly add acetic anhydride to the solution.

    • Heat the reaction mixture to reflux and maintain for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and pour it into ice-cold water to precipitate the product.

    • Filter the solid, wash with copious amounts of water until the filtrate is neutral, and dry to obtain N-(2-methoxyphenyl)acetamide.

Step 2: Nitration of N-(2-methoxyphenyl)acetamide

  • Rationale: The methoxy group is an ortho-, para-director. With the ortho positions blocked, nitration is directed to the para position (position 5). The use of a nitrating mixture at low temperatures is crucial to prevent over-nitration and ensure safety.

  • Procedure:

    • In a flask maintained at 0-5 °C using an ice bath, dissolve N-(2-methoxyphenyl)acetamide in concentrated sulfuric acid.

    • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.[3]

    • Stir the reaction mixture at this temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

    • Filter the yellow solid, wash thoroughly with cold water, and dry to yield N-(2-methoxy-5-nitrophenyl)acetamide.

Step 3: Deprotection to 2-Methoxy-5-nitroaniline

  • Rationale: Acid-catalyzed hydrolysis removes the acetyl protecting group, regenerating the free amino group.

  • Procedure:

    • Suspend N-(2-methoxy-5-nitrophenyl)acetamide in a mixture of methanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC.

    • Cool the reaction mixture and neutralize with a solution of sodium hydroxide to precipitate the free amine.

    • Filter the product, wash with water, and dry to obtain 2-Methoxy-5-nitroaniline.

Step 4: Formation of the Hydrochloride Salt

  • Rationale: Conversion to the hydrochloride salt improves the compound's stability and handling properties.

  • Procedure:

    • Dissolve the synthesized 2-Methoxy-5-nitroaniline in a suitable organic solvent (e.g., ethanol).

    • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent.

    • The hydrochloride salt will precipitate out of the solution.

    • Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.

Analogs of 2-Methoxy-5-nitroaniline: A Gateway to Bioactive Molecules

The 2-methoxy-5-nitroaniline scaffold has proven to be a fertile ground for the development of bioactive molecules, particularly in the realms of oncology and infectious diseases. Strategic modifications to this core structure have led to the discovery of potent and selective inhibitors of various biological targets.

The 4-Fluoro Analog: A Key Intermediate for Kinase Inhibitors

One of the most significant analogs is 4-fluoro-2-methoxy-5-nitroaniline. The introduction of a fluorine atom at the 4-position has profound effects on the electronic properties and metabolic stability of the molecule, making it a crucial precursor for several targeted cancer therapies.

4.1.1. Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline

The synthesis of this analog follows a similar logic to the parent compound, often starting from 2,4-difluoro-1-nitrobenzene.[5]

Fluoro_Analog_Synthesis Start 2,4-Difluoro-1-nitrobenzene Intermediate1 4-Fluoro-2-methoxy-1-nitrobenzene Start->Intermediate1 Methoxylation Intermediate2 4-Fluoro-2-methoxyaniline Intermediate1->Intermediate2 Reduction Intermediate3 N-(4-fluoro-2-methoxyphenyl)acetamide Intermediate2->Intermediate3 Acetylation Intermediate4 N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide Intermediate3->Intermediate4 Nitration Product 4-Fluoro-2-methoxy-5-nitroaniline Intermediate4->Product Deprotection

Caption: A potential synthetic route to 4-fluoro-2-methoxy-5-nitroaniline.

4.1.2. Application in the Synthesis of Osimertinib and Mereletinib

4-Fluoro-2-methoxy-5-nitroaniline is a key building block in the synthesis of Osimertinib and Mereletinib, both of which are potent tyrosine kinase inhibitors used in cancer treatment.[3][6][7]

  • Osimertinib: A third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[3]

  • Mereletinib: An inhibitor of mutant BRAFV600E kinase.[7]

The presence of the 2-methoxy-5-nitroaniline core in these complex molecules underscores its importance as a versatile scaffold for the design of kinase inhibitors.

Structure-Activity Relationships (SAR) of 2-Methoxyaniline Analogs as Kinase Inhibitors

The development of kinase inhibitors often involves the exploration of structure-activity relationships to optimize potency and selectivity. The 2-methoxyaniline scaffold has been a recurring motif in this field.

Substitution PositionMoietyImpact on ActivityReference(s)
4-position Fluoro (F)Enhances binding affinity and metabolic stability in certain kinase inhibitors.[6][7]
5-position Nitro (NO₂)Often a precursor to an amino group, which can be further functionalized to interact with the hinge region of the kinase ATP binding site.[8]
Amino Group Alkylation/ArylationModifications at the amino group are crucial for targeting specific kinases and can significantly impact selectivity.[8][9]
Methoxy Group Replacement with other alkoxy or trifluoromethoxy groupsCan modulate lipophilicity and electronic properties, influencing cell permeability and target engagement. Trifluoromethoxy analogs have shown enhanced activity.[3][3]

Key Insights from SAR Studies:

  • The 2-methoxyphenylamino moiety has been identified as a key pharmacophore in certain classes of kinase inhibitors.[8]

  • The ortho-methoxy group can form intramolecular hydrogen bonds with the aniline N-H, which may help to maintain a planar conformation favorable for binding to the kinase active site.[8]

  • The strategic placement of substituents on the aniline ring is critical for achieving selectivity between different kinases, such as CSNK2A and PIM3.[8]

Antimicrobial Potential of Nitroaniline Derivatives

Nitroaromatic compounds, including derivatives of 2-Methoxy-5-nitroaniline, have been investigated for their antimicrobial properties. The nitro group is often a key pharmacophore, which can be bioreduced within microbial cells to generate reactive nitrogen species that are toxic to the microorganism.

While specific studies on a broad range of 2-Methoxy-5-nitroaniline analogs for antimicrobial activity are not extensively documented in the readily available literature, the broader class of nitroanilines has shown promise. The antimicrobial activity is often influenced by:

  • Substitution Pattern: The position and nature of other substituents on the aromatic ring can significantly affect the compound's uptake and reduction potential within the microbial cell.

  • Lipophilicity: The overall lipophilicity of the molecule influences its ability to penetrate the microbial cell membrane.

Further research into the synthesis and evaluation of a diverse library of 2-Methoxy-5-nitroaniline analogs could lead to the discovery of novel antimicrobial agents.

Experimental Workflows and Data Presentation

To facilitate further research and development, this section provides a generalized workflow for the synthesis and evaluation of 2-Methoxy-5-nitroaniline analogs.

General Synthetic Workflow

General_Workflow Start Starting Material (e.g., Substituted Aniline) Step1 Protection of Amino Group Start->Step1 Step2 Functional Group Interconversion / Substitution Step1->Step2 Step3 Nitration Step2->Step3 Step4 Deprotection Step3->Step4 Step5 Further Derivatization Step4->Step5 Purification Purification (e.g., Chromatography, Recrystallization) Step5->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Biological_Screening Biological Screening (e.g., Kinase Assay, MIC Assay) Characterization->Biological_Screening

Sources

A Senior Application Scientist's Guide to the Commercial Landscape of 2-Methoxy-5-nitroaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the commercial availability, procurement, and quality validation of 2-Methoxy-5-nitroaniline hydrochloride (CAS No. 67827-72-9), a key chemical intermediate. The objective is to equip researchers and procurement specialists with the necessary insights to strategically source this compound, ensuring alignment with rigorous scientific and developmental standards.

Compound Profile & Strategic Importance

This compound, also known as 5-Nitro-o-anisidine hydrochloride, is an aromatic amine derivative.[1] Its molecular structure, featuring a methoxy and a nitro group on an aniline backbone, makes it a versatile precursor in multi-step organic synthesis.

The strategic importance of this compound is particularly noted in the synthesis of pharmaceutical agents and complex dye molecules.[1][2] For instance, the non-hydrochloride form (2-Methoxy-5-nitroaniline, CAS 99-59-2) is a documented precursor in the synthesis of kinase inhibitors like Osimertinib, a third-generation EGFR inhibitor used in cancer therapy.[2][3] This context is critical; the purity and specification of the starting material directly impact the yield, impurity profile, and ultimate safety of the final active pharmaceutical ingredient (API). Therefore, sourcing this hydrochloride salt requires a level of diligence commensurate with its end-use application.

Commercial Availability & Key Suppliers

This compound is readily available from a wide range of global suppliers, from large chemical conglomerates to specialized niche manufacturers. This broad availability allows for competitive sourcing but also necessitates careful vetting of potential vendors. Suppliers range from primary manufacturers in regions like India and China to distributors in North America and Europe.[1][4][5]

Below is a comparative summary of prominent suppliers. Note that stock levels and available pack sizes are dynamic; direct inquiry is always recommended.

SupplierTypical Purity/SpecificationNoteworthy AspectsCountry of Origin Focus
Sigma-Aldrich (Merck) Typically ≥98%Extensive documentation (CoA, SDS), broad global distribution, and established reputation in research communities.Global
Thermo Fisher Scientific Research grades, purity often >97%Strong logistics network, offers various pack sizes suitable for R&D to pilot scale.[6]Global
Jay Finechem GMP-compliant manufacturingA primary Indian manufacturer supplying bulk and research quantities with a focus on quality control.[1]India
Oakwood Chemical Purity specifications provided on CoAUS-based supplier known for a diverse catalog of specialty chemicals.[7]USA
BLD Pharmatech Purity specifications availableOffers a wide range of reagents and building blocks with global shipping.[8]China
Santa Cruz Biotechnology Research Use Only gradesFocuses on reagents for life science research, often in smaller, lab-scale quantities.[9]USA

Procurement Strategy: A Protocol for Supplier Qualification

Sourcing a chemical intermediate is not merely a transactional purchase; it is the first step in quality control. The causality behind a rigorous procurement process is to mitigate the risk of introducing impurities that could derail a synthesis, compromise biological assay results, or create regulatory hurdles in drug development. Every batch from a new supplier—or a new lot from an existing one—must be considered unvalidated until proven otherwise.

Workflow for Sourcing & Qualification

G cluster_sourcing Phase 1: Sourcing cluster_validation Phase 2: Validation ID_Suppliers Identify Potential Suppliers Req_Docs Request Pre-Shipment Documentation (CoA, SDS) ID_Suppliers->Req_Docs Initial Vetting Eval_Specs Evaluate Specifications Against Requirements Req_Docs->Eval_Specs Technical Review Eval_Specs->ID_Suppliers Reject if Mismatch Order_Sample Order Evaluation Sample Eval_Specs->Order_Sample Proceed if Specs Match QC_Test Perform In-House QC (e.g., ¹H NMR, HPLC) Order_Sample->QC_Test Empirical Testing Approve_Supp Approve Supplier & Place Bulk Order QC_Test->Approve_Supp Data Matches Spec? Approve_Supp->ID_Suppliers Re-evaluate if Fails

A workflow for sourcing and qualifying a new chemical supplier.
Step-by-Step Methodology for Qualification
  • Documentation Request: Before any financial commitment, request a lot-specific Certificate of Analysis (CoA) and the most recent Safety Data Sheet (SDS). A generic, non-lot-specific CoA is insufficient for critical applications.

  • CoA Analysis - A Self-Validating System:

    • Identity: Confirm the CAS number (67827-72-9), molecular formula (C₇H₉ClN₂O₃), and molecular weight (204.61 g/mol ).[9][10]

    • Purity: The primary acceptance criterion. This is typically determined by High-Performance Liquid Chromatography (HPLC). For drug development, a purity of >99% is often required.[2] Understand the method used; a result of "99.3%" is only meaningful in the context of the analytical technique's ability to detect potential impurities.

    • Spectroscopic Data: A trustworthy supplier should be able to provide spectroscopic data (e.g., ¹H NMR, MS) that confirms the structure.[11] Cross-reference this with published spectra or your own internal data.

    • Impurities: Scrutinize the impurity profile. Are related substances, starting materials (like 4-methoxyaniline), or residual solvents listed and quantified?[2] Unidentified peaks can be a significant red flag.

  • Safety Data Sheet (SDS) Review:

    • Hazards: Understand the material's hazards. 2-Methoxy-5-nitroaniline is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[6][12]

    • Handling & Storage: The SDS provides critical information on proper handling, personal protective equipment (PPE), and storage conditions.[6][12] The compound should be kept in a dry, cool, well-ventilated place, away from incompatible materials like strong oxidizing agents and acids.[6]

  • In-House Validation: Upon receipt of an evaluation sample, perform your own analytical testing.

    • Identity Confirmation: Run a ¹H NMR spectrum. This is a fast and definitive way to confirm the molecular structure and check for obvious organic impurities.

    • Purity Verification: Use a validated HPLC method to confirm the purity stated on the CoA. This orthogonal check is a cornerstone of good laboratory practice.

    • Appearance: The compound is typically described as an orange-red or yellow-orange powder.[13] Note any deviation from the expected appearance.

Conclusion for the Practicing Scientist

The commercial availability of this compound is robust, offering a competitive landscape for procurement. However, this availability must not lead to complacency. For the researcher, scientist, or drug development professional, the integrity of the supply chain is a direct extension of the integrity of their research. By implementing a systematic, evidence-based approach to supplier and batch qualification—centered on the critical analysis of documentation and validated by in-house analytical testing—one can ensure a reliable and high-quality supply of this important chemical intermediate, thereby safeguarding the timeline, budget, and scientific validity of the project at hand.

References

  • Oakwood Chemical. (n.d.). This compound. [Link]
  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447. [Link]

Sources

Navigating the Synthetic Landscape of 2-Methoxy-5-nitroaniline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Methoxy-5-nitroaniline hydrochloride, a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's nomenclature, physicochemical properties, synthesis methodologies, and key applications, with a focus on providing actionable insights and a strong grounding in established scientific principles.

Introduction: The Versatility of a Nitroaromatic Amine

This compound is an aromatic amine that serves as a critical building block in various sectors of the chemical industry.[1] Its molecular architecture, featuring a methoxy group, a nitro group, and an aniline core, bestows upon it a unique reactivity profile that is leveraged in the synthesis of a diverse array of downstream products.[1][2] The hydrochloride salt form enhances its stability and solubility, particularly in aqueous media, making it a more manageable reagent in many synthetic protocols.[1] This guide will delve into the technical nuances of this compound, offering a comprehensive resource for its effective utilization in research and development.

Nomenclature and Identification: A Compound of Many Names

Clarity in chemical identification is paramount for reproducible and safe research. This compound is known by a variety of synonyms and alternative names across different chemical databases and commercial suppliers. Understanding these is crucial for exhaustive literature searches and procurement.

Identifier Type Identifier Source
IUPAC Name This compoundN/A
CAS Number 67827-72-9[3][4][5]
Molecular Formula C₇H₉ClN₂O₃[1][3][6]
Molecular Weight 204.61 g/mol [1][3][6]
EINECS Number 267-234-5[3][6]
MDL Number MFCD00060197[3]
Synonyms 5-Nitro-o-anisidine hydrochloride[5]
2-Methoxy-5-nitroanilinium chloride[5]
2-Amino-4-nitroanisole hydrochloride[5]
Benzenamine, 2-methoxy-5-nitro-, hydrochlorideN/A
Related CAS (Free Base) 99-59-2[7][8][9][10]

This table summarizes the key identifiers for this compound, facilitating its unambiguous identification.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthetic chemistry.

Property Value Source
Appearance Yellow crystalline solid[1]
Melting Point 218 °C (decomposes)[4][6]
Boiling Point 351.8 °C at 101,325 Pa[1]
Density 1.318 g/cm³ at 20°C[1]
Water Solubility 297 g/L at 25°C[1]
Log P -1.458 at 25°C[1]

This table outlines the key physicochemical properties of this compound.

The spectroscopic characteristics of this compound are crucial for its identification and for monitoring reaction progress. The infrared (IR) spectrum will prominently feature absorptions corresponding to N-H stretching of the ammonium salt, C-H stretching of the aromatic ring and methoxy group, N-O stretching of the nitro group, and C-O stretching of the ether linkage.

Synthesis Methodologies: A Strategic Approach

The synthesis of this compound is a well-established process in organic chemistry, with the primary route involving the nitration of 2-methoxyaniline. However, to achieve regioselective nitration and high yields, a strategic protection-deprotection sequence is often employed.

The Rationale for a Protection-Deprotection Strategy

Direct nitration of 2-methoxyaniline can lead to a mixture of isomers and oxidation byproducts due to the activating and directing effects of the amino and methoxy groups. To circumvent this, the highly reactive amino group is temporarily protected, typically as an acetamide. This protection serves two key purposes:

  • Moderation of Reactivity: The acetyl group attenuates the activating effect of the amino group, reducing the likelihood of over-nitration and oxidative side reactions.

  • Regiocontrol: The bulky acetyl group enhances the steric hindrance around the ortho positions, further favoring nitration at the para position relative to the amino group (position 5).

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a common laboratory-scale synthesis of this compound.

Step 1: Acetylation of 2-Methoxyaniline

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxyaniline in glacial acetic acid.

  • Add acetic anhydride to the solution.

  • Reflux the mixture for a duration sufficient to ensure complete acetylation (typically monitored by TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the N-(2-methoxyphenyl)acetamide product.

  • Collect the solid by filtration, wash with water, and dry.

Step 2: Nitration of N-(2-Methoxyphenyl)acetamide

  • In a separate flask, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, maintaining a low temperature (0-5 °C) using an ice bath.

  • Slowly add the dried N-(2-methoxyphenyl)acetamide to the cold nitrating mixture with vigorous stirring. The methoxy group directs nitration to the 5-position.[2]

  • After the addition is complete, allow the reaction to proceed at low temperature for 1-2 hours.[2]

  • Carefully quench the reaction by pouring the mixture onto crushed ice. The N-(2-methoxy-5-nitrophenyl)acetamide product will precipitate.

  • Filter the product, wash thoroughly with cold water to remove residual acids, and dry. This step typically yields 78-82% of the desired product.[2]

Step 3: Hydrolysis (Deprotection) and Salt Formation

  • Suspend the N-(2-methoxy-5-nitrophenyl)acetamide in methanol.

  • Add concentrated hydrochloric acid and reflux the mixture. The acidic conditions facilitate the hydrolysis of the acetamide back to the free amine.

  • The hydrochloride salt of 2-Methoxy-5-nitroaniline precipitates from the solution upon cooling.

  • Collect the final product by filtration, wash with a small amount of cold methanol or another suitable solvent, and dry. This deprotection step can yield between 73-97%.[2]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection & Salt Formation 2-Methoxyaniline 2-Methoxyaniline N-(2-methoxyphenyl)acetamide N-(2-methoxyphenyl)acetamide 2-Methoxyaniline->N-(2-methoxyphenyl)acetamide Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-(2-methoxyphenyl)acetamide N-(2-methoxy-5-nitrophenyl)acetamide N-(2-methoxy-5-nitrophenyl)acetamide N-(2-methoxyphenyl)acetamide->N-(2-methoxy-5-nitrophenyl)acetamide Nitration Nitrating Mixture HNO3 / H2SO4 Nitrating Mixture->N-(2-methoxy-5-nitrophenyl)acetamide 2-Methoxy-5-nitroaniline HCl 2-Methoxy-5-nitroaniline HCl N-(2-methoxy-5-nitrophenyl)acetamide->2-Methoxy-5-nitroaniline HCl Hydrolysis Hydrochloric Acid Hydrochloric Acid Hydrochloric Acid->2-Methoxy-5-nitroaniline HCl

Caption: Synthesis workflow for this compound.

Applications in Research and Industry

The utility of this compound is widespread, with significant applications in the synthesis of dyes, pigments, and pharmaceuticals.

Dyes and Pigments

Historically and currently, a primary application of this compound is as an intermediate in the manufacturing of azo dyes and pigments.[1] The amino group can be readily diazotized and then coupled with various aromatic compounds to produce a wide spectrum of colors. It is a precursor to Pigment Yellow 74, a widely used colorant.[1]

Pharmaceutical Intermediates

In the realm of drug development, 2-Methoxy-5-nitroaniline is a key starting material for the synthesis of complex active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[2] The specific arrangement of functional groups in 2-Methoxy-5-nitroaniline provides a scaffold that can be elaborated through multi-step syntheses to build the intricate molecular architecture of such drugs.[1][2]

Biochemical Research

The compound is also utilized as a reagent in biochemical research, including proteomics, due to its ability to interact with proteins and enzymes.[1] Its biological activity, including potential antimicrobial and cytotoxic effects, is an area of ongoing investigation.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

  • Toxicity: The compound can cause skin irritation and serious eye damage.[1][11] It may also be harmful if swallowed, inhaled, or in contact with skin.[11][12]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat.[11] In cases where dust may be generated, a NIOSH/MSHA-approved respirator is recommended.[11]

  • Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[11] Keep the container tightly closed.

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[11][12]

Conclusion

This compound is a compound of significant industrial and research importance. Its synthesis, while requiring careful control of reaction conditions, is a classic example of strategic organic synthesis. A thorough understanding of its nomenclature, properties, and safe handling is crucial for any scientist or researcher intending to work with this versatile intermediate. The insights provided in this guide are intended to equip professionals with the foundational knowledge necessary for the successful and safe application of this compound in their work.

References

  • This compound | 67827-72-9 - Smolecule. Smolecule.
  • This compound - ChemicalBook. ChemicalBook.
  • This compound | 67827-72-9 - ChemicalBook. ChemicalBook.
  • CAS 67827-72-9 | this compound | - Jay Finechem. Jay Finechem.
  • 2-Methoxy-5-nitroaniline | 99-59-2 - Benchchem. Benchchem.
  • This compound CAS#: 67827-72-9 - ChemicalBook. ChemicalBook.
  • 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem. PubChem.
  • 99-59-2|2-Methoxy-5-nitroaniline|BLD Pharm. BLD Pharm.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 2 - SAFETY D
  • 2-Methoxy-5-nitroaniline Formula - ECHEMI. ECHEMI.
  • 2-Methoxy-5-nitroaniline | CAS 99-59-2 | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

Sources

Methodological & Application

The Synthesis of Azo Dyes Utilizing 2-Methoxy-5-nitroaniline Hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Methoxy-5-nitroaniline in Azo Dye Chemistry

Azo dyes represent the largest and most versatile class of synthetic colorants, distinguished by the presence of the azo chromophore (-N=N-). Their widespread application in textiles, printing, and advanced materials is a testament to their intense color, good fastness properties, and the relative simplicity of their synthesis.[1] The key to this synthesis lies in a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile.

2-Methoxy-5-nitroaniline is a particularly valuable starting material, or "diazo component," in the synthesis of a wide array of azo dyes. Its molecular structure, featuring an electron-donating methoxy group and a powerful electron-withdrawing nitro group, significantly influences the electronic properties of the resulting diazonium salt. This substitution pattern enhances the electrophilicity of the diazonium ion, leading to efficient coupling reactions and influencing the final color of the dye.[2] Dyes derived from this intermediate typically exhibit shades ranging from yellow and orange to red and brown.[3] This guide provides a comprehensive overview of the chemical principles, detailed experimental protocols, and critical safety considerations for the use of 2-Methoxy-5-nitroaniline hydrochloride in the synthesis of azo dyes.

Core Principles: The Chemistry of Diazotization and Azo Coupling

The synthesis of azo dyes from this compound is a classic example of electrophilic aromatic substitution. The overall process can be broken down into two fundamental stages:

  • Diazotization: This reaction converts the primary amino group of 2-Methoxy-5-nitroaniline into a highly reactive diazonium salt (-N₂⁺Cl⁻). This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl). The reaction is performed at low temperatures (0-5°C) to prevent the decomposition of the thermally unstable diazonium salt.[4] The presence of the nitro group on the aromatic ring decreases the basicity of the amino group, making strongly acidic conditions essential for the reaction to proceed efficiently.

  • Azo Coupling: The resulting diazonium salt is a potent electrophile that readily reacts with an electron-rich aromatic compound, known as the "coupling component."[5] Common coupling components include phenols, naphthols, and other aromatic amines. The diazonium ion attacks the activated aromatic ring of the coupling component, typically at the para position, to form the stable azo linkage (-N=N-), which is responsible for the characteristic color of the dye.[5]

The following diagram illustrates the general workflow for the synthesis of an azo dye using 2-Methoxy-5-nitroaniline.

Azo Dye Synthesis Workflow General Workflow for Azo Dye Synthesis Amine 2-Methoxy-5-nitroaniline (or its Hydrochloride Salt) Diazonium 2-Methoxy-5-nitrobenzenediazonium Chloride Amine->Diazonium  + Acid, 0-5°C Acid HCl or H2SO4 Nitrite NaNO2 Solution Nitrite->Diazonium  Dropwise addition Coupling_Component Coupling Component (e.g., Naphthol, Phenol, Aniline derivative) Diazonium->Coupling_Component  Slow addition with stirring Azo_Dye Azo Dye Precipitate Coupling_Component->Azo_Dye Final_Product Purified Azo Dye Azo_Dye->Final_Product  Filtration, Washing, Drying

Caption: General workflow for Azo Dye synthesis.

Experimental Protocols

Safety First: Handling this compound and Diazonium Salts

  • 2-Methoxy-5-nitroaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation and is suspected of causing genetic defects. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Diazonium Salts: Diazonium salts, especially in their solid, dry form, are notoriously unstable and can be explosive. For this reason, they are almost always prepared in situ and used immediately in solution without isolation.[6] It is imperative to maintain the reaction temperature at 0-5°C throughout the diazotization and coupling steps to prevent decomposition, which can be identified by the evolution of nitrogen gas and a darkening of the reaction mixture.[4]

Protocol 1: Diazotization of 2-Methoxy-5-nitroaniline

This protocol details the formation of the 2-methoxy-5-nitrobenzenediazonium chloride solution.

Materials:

  • 2-Methoxy-5-nitroaniline

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Urea or Sulfamic Acid (for quenching excess nitrous acid)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical or magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

Procedure:

  • Preparation of the Amine Salt Suspension: In a three-necked flask equipped with a stirrer and thermometer, add 2-Methoxy-5-nitroaniline (e.g., 0.024 mol, 4.0 g). To this, add distilled water (50 mL) followed by the slow and careful addition of concentrated sulfuric acid (6 mL) or an equivalent molar amount of concentrated hydrochloric acid while stirring.[3] This will form a suspension of the amine salt.

  • Cooling: Place the flask in an ice-salt bath and cool the suspension to an internal temperature of 0-5°C with continuous stirring. It is critical to maintain this temperature range throughout the reaction.[3]

  • Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.02 mol in 10 mL of cold distilled water).[3]

  • Diazotization: Slowly add the cold sodium nitrite solution dropwise from a dropping funnel to the stirred amine salt suspension over a period of 20-30 minutes. Ensure the internal temperature of the reaction mixture does not rise above 5°C during the addition, as the reaction is exothermic.[7]

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete.[3] The solid amine salt should dissolve, resulting in a clear, yellowish solution of the diazonium salt.

  • Verification (Optional but Recommended): To check for completion, a drop of the reaction mixture can be spotted on starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and thus the completion of the reaction.

  • Quenching Excess Nitrous Acid: If necessary, add a small amount of urea or sulfamic acid to the reaction mixture to destroy any excess nitrous acid.[3] The quenching is complete when the reaction mixture no longer gives a positive test on starch-iodide paper.

The resulting 2-methoxy-5-nitrobenzenediazonium chloride solution is now ready for the subsequent azo coupling reaction and should be used immediately.

Protocol 2: Synthesis of a Monoazo Dye (Example with 2-Naphthol)

This protocol describes the coupling of the prepared diazonium salt solution with 2-naphthol to produce a red dye.

Materials:

  • 2-methoxy-5-nitrobenzenediazonium chloride solution (from Protocol 1)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

Equipment:

  • Beaker

  • Stirrer

  • Buchner funnel and flask for vacuum filtration

Procedure:

  • Preparation of the Coupling Component Solution: In a beaker, dissolve 2-naphthol (an equimolar amount to the starting amine, e.g., 0.024 mol) in an aqueous solution of sodium hydroxide (e.g., 60 mL of 2M NaOH).[3] Cool this solution in an ice bath to 0-5°C.

  • Azo Coupling Reaction: While stirring vigorously, slowly add the cold diazonium salt solution to the cold 2-naphthol solution. A brightly colored precipitate (the azo dye) should form immediately.

  • Completion and Isolation: Continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.[7]

  • Purification: Collect the precipitated dye by vacuum filtration using a Buchner funnel. Wash the solid product with several portions of cold distilled water to remove any unreacted salts and other water-soluble impurities.

  • Drying: Dry the purified dye in a desiccator or a low-temperature oven.

Data Summary Table:

Reactant/ProductMolar Mass ( g/mol )Example Quantity (g)MolesRole
2-Methoxy-5-nitroaniline168.154.00.024Diazo Component
Sodium Nitrite69.001.660.024Diazotizing Agent
2-Naphthol144.173.460.024Coupling Component
Expected Azo Dye~331.32--Product

Causality and Experimental Insights

  • Why low temperature is crucial: The diazonium group is a good leaving group (as N₂ gas), making the diazonium salt prone to decomposition at higher temperatures. This decomposition leads to the formation of unwanted byproducts, primarily phenols, which reduces the yield and purity of the desired azo dye.[4]

  • The role of excess acid: A sufficient excess of strong mineral acid serves two critical purposes. Firstly, it facilitates the generation of the active electrophile, the nitrosonium ion (NO⁺), from sodium nitrite. Secondly, it ensures that the unreacted primary amine is fully protonated to its ammonium salt. This prevents the newly formed diazonium salt from coupling with the unreacted amine, a common side reaction that leads to the formation of triazene impurities.[4]

  • pH control in coupling: The pH of the coupling reaction is critical. For coupling with phenols and naphthols, the reaction is typically carried out under alkaline conditions. The alkaline medium deprotonates the hydroxyl group of the phenol to form the more strongly activating phenoxide ion, which enhances the rate of electrophilic aromatic substitution.[5] Conversely, when coupling with aromatic amines, the reaction is usually performed under weakly acidic conditions to ensure that there is a sufficient concentration of the free amine to act as the nucleophile.

Visualization of the Reaction Mechanism

The following diagram illustrates the key steps in the synthesis of an azo dye from 2-Methoxy-5-nitroaniline and 2-naphthol.

Azo_Dye_Mechanism cluster_diazotization Diazotization cluster_coupling Azo Coupling Amine Diazonium Amine->Diazonium NaNO2, HCl 0-5°C Naphthol Diazonium->Naphthol Electrophilic Attack Azo_Dye Naphthol->Azo_Dye caption Reaction of 2-Methoxy-5-nitroaniline with 2-naphthol.

Caption: Reaction of 2-Methoxy-5-nitroaniline with 2-naphthol.

Conclusion

This compound is a versatile and important precursor in the synthesis of a wide range of azo dyes. A thorough understanding of the principles of diazotization and azo coupling, coupled with strict adherence to safety protocols and careful control of reaction conditions, is paramount for the successful and reproducible synthesis of these valuable colorants. The protocols and insights provided in this guide offer a solid foundation for researchers and professionals working in the field of dye chemistry and materials science.

References

  • Otutu, J.O. and Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.
  • Otutu, J.O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. [Link]
  • Wikipedia. (n.d.). Azo coupling. [Link]
  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline. [Link]
  • S. Noma, et al. (2020). Diazonium Salts. [Link]
  • Smith, A. et al. (2016).
  • ResearchGate. (2009).
  • Otutu, J.O. and Osabohien, E. (2009). Disperse dyes derived from 2-methoxy-5-nitroaniline. Oriental Journal of Chemistry, 25(4). [Link]
  • Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (n.d.). SciAlert. [Link]
  • Dis-Azo Dyes Derived From 2-Methoxy-5-Nitroaniline and 3-Chloroaniline and Their Application on Polymer Fibres. (2012). Oriental Journal of Chemistry. [Link]
  • Disperse dyes derived from 2-methoxy-5-nitroaniline | Request PDF. (2009).
  • Al-Rubaie, L. A., & Mhessn, R. J. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Physics: Conference Series, 2322(1), 012019. [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 2-Methoxy-5-nitroaniline Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-5-nitroaniline hydrochloride (CAS No: 67827-72-9) is a pivotal chemical intermediate, distinguished by its strategically positioned functional groups that render it an invaluable building block in the synthesis of complex pharmaceutical agents.[1][2] This guide provides an in-depth exploration of its applications, focusing on its role in the development of modern therapeutics, particularly kinase inhibitors. We will dissect the chemical logic behind its use, present detailed, field-tested protocols, and offer insights into the causality of experimental choices to empower researchers in their drug development endeavors.

Core Concepts: Understanding the Intermediate

2-Methoxy-5-nitroaniline, in its hydrochloride salt form, offers enhanced stability and aqueous solubility, making it a convenient starting material for multi-step organic synthesis.[1] The molecule's true synthetic potential is unlocked by the interplay of its three key functional groups on the aromatic ring:

  • Amino Group (-NH₂): A versatile nucleophile and a directing group. It is the primary site for reactions such as acylation, alkylation, and, crucially, for forming bonds with heterocyclic systems common in active pharmaceutical ingredients (APIs).[1]

  • Nitro Group (-NO₂): A strong electron-withdrawing group that influences the reactivity of the aromatic ring. Critically, it serves as a precursor to an amino group upon reduction, enabling sequential and site-selective reactions.[1]

  • Methoxy Group (-OCH₃): An electron-donating group that modulates the electronic properties and reactivity of the ring. Its ortho-position relative to the primary amine can influence conformation and binding affinity in the final drug molecule through steric effects or hydrogen bonding.[3]

Physicochemical Properties

A clear understanding of the intermediate's properties is fundamental to its effective application.

PropertyValueSource
Synonyms 5-Nitro-o-anisidine hydrochloride, 2-Methoxy-5-nitroanilinium chloride[2]
CAS Number 67827-72-9[2][4]
Molecular Formula C₇H₉ClN₂O₃[1]
Molecular Weight 204.61 g/mol [1]
Appearance Yellow crystalline solid[1]
Solubility Soluble in water[1]
Safety & Handling

As a nitroaromatic compound, this compound requires careful handling in accordance with good industrial hygiene and safety practices.[5]

  • Hazards: Causes skin and serious eye irritation. It is harmful if swallowed, inhaled, or in contact with skin, and is suspected of causing genetic defects.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133).[5] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded.[5]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[5][6]

  • Incompatible Materials: Acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[5][6]

Application Focus: Synthesis of Kinase Inhibitors

The primary pharmaceutical application of 2-Methoxy-5-nitroaniline and its hydrochloride salt is as a key intermediate in the synthesis of small-molecule kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The structural motif derived from this intermediate is frequently found in drugs targeting aberrant cell signaling pathways.

Role as a Precursor to Osimertinib and Related Compounds

While some literature points to the structurally similar 4-Fluoro-2-methoxy-5-nitroaniline as a key intermediate for the third-generation EGFR inhibitor Osimertinib, the underlying synthetic logic is transferable.[7][8] The 2-methoxy-5-nitroaniline scaffold provides the essential N-phenyl core required for building the complex heterocyclic systems that define these drugs. The synthesis typically involves a sequence where the primary amine is coupled, followed by the strategic reduction of the nitro group to introduce a second point of attachment.

Intermediate for CSNK2A Inhibitors

Recent research has demonstrated the direct use of 2-Methoxy-5-nitroaniline in synthesizing potent and selective inhibitors of Casein Kinase 2, Alpha 1 (CSNK2A), a kinase implicated in viral infections and cancer. In this context, the ortho-methoxy aniline moiety serves as a bioisosteric replacement for more complex heterocycles like indazole or indole, offering improved kinase selectivity.[3] A key reaction in this synthesis is the Buchwald-Hartwig amination, which couples the aniline to a heterocyclic core.[3]

Building Block for Nilotinib and Pazopanib Scaffolds

While not a direct precursor, this compound belongs to the same family of nitroaniline building blocks essential for synthesizing other prominent kinase inhibitors like Nilotinib and Pazopanib.[9][10][11] The synthesis of Nilotinib, a BCR-ABL inhibitor, relies on intermediates such as 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline, highlighting the importance of the substituted aniline motif.[9][12] Similarly, the synthesis of Pazopanib, a VEGFR inhibitor, often starts from related nitroanilines like 2-ethyl-5-nitroaniline.[11][13] Studying the application of 2-Methoxy-5-nitroaniline provides a foundational understanding of the synthetic strategies employed across this entire class of therapeutics.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing researchers with a robust framework for utilizing this compound in a key synthetic transformation.

Workflow Overview: From Intermediate to Core Structure

The general strategy involves liberating the free amine from its hydrochloride salt, coupling it to a pharmaceutical core, and then reducing the nitro group for subsequent functionalization.

G cluster_0 Phase 1: Amine Liberation & Coupling cluster_1 Phase 2: Nitro Group Reduction Intermediate 2-Methoxy-5-nitroaniline HCl Base Aqueous Base (e.g., NaHCO₃) Intermediate->Base Neutralization Coupling Buchwald-Hartwig Amination (or other C-N coupling) Base->Coupling Coupled_Product Coupled Nitro-Intermediate Coupling->Coupled_Product Core Pharmaceutical Core (e.g., Halogenated Pyrazine) Core->Coupling Reduction Nitro Group Reduction (e.g., Fe/NH₄Cl) Coupled_Product->Reduction To next phase Final_Intermediate Key Diamine Intermediate Reduction->Final_Intermediate

Caption: General synthetic workflow using 2-Methoxy-5-nitroaniline HCl.

Protocol: Buchwald-Hartwig Amination for CSNK2A Inhibitor Core Synthesis

This protocol details the coupling of 2-Methoxy-5-nitroaniline with a halogenated heterocyclic partner, a key step in the synthesis of certain kinase inhibitors.[3] The hydrochloride salt is typically neutralized in situ or in a prior step to yield the free aniline for the reaction.

Objective: To synthesize an N-arylated pyrazine intermediate.

Reaction Scheme:

Caption: Buchwald-Hartwig amination reaction scheme.

Materials & Reagents:

ReagentM.W.AmountMolesRationale
2-Methoxy-5-nitroaniline168.151.0 g5.95 mmolThe nucleophilic amine partner. (Assumes prior liberation from HCl salt)
Halogenated Pyrazine Core-1.0 eq5.95 mmolThe electrophilic coupling partner.
Pd₂(dba)₃915.70.02 eq0.119 mmolPalladium(0) source, the active catalyst for the cross-coupling cycle.
Xantphos578.60.04 eq0.238 mmolA bulky phosphine ligand that stabilizes the Pd catalyst and facilitates reductive elimination.
Cs₂CO₃325.82.0 eq11.9 mmolThe base required to deprotonate the aniline and facilitate the catalytic cycle.
Dioxane (anhydrous)-20 mL-A high-boiling point aprotic solvent suitable for this reaction.

Procedure:

  • Preparation: To a dry, oven-baked reaction flask, add 2-Methoxy-5-nitroaniline, the halogenated pyrazine core, cesium carbonate (Cs₂CO₃), and Xantphos.

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Reagent Addition: Add the palladium catalyst, Pd₂(dba)₃, to the flask. Follow this by adding 20 mL of anhydrous dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL).

    • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure coupled product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

This compound has established itself as a versatile and economically significant intermediate in pharmaceutical manufacturing. Its utility is most pronounced in the synthesis of targeted therapies, where its structure provides a reliable scaffold for constructing complex, biologically active molecules. As drug discovery continues to explore new chemical space, particularly within kinase inhibition, the demand for such well-functionalized building blocks is expected to grow. Future advancements may focus on developing more sustainable, continuous-flow processes for reactions involving this intermediate, further enhancing its value in the pharmaceutical supply chain.[7]

References

  • 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem. (URL: [Link])
  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (URL: [Link])
  • Nilotinib Intermediate: Role In Drug Development. (URL: [Link])
  • Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. (URL: [Link])
  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug | Open Access Journals. (URL: [Link])
  • Understanding the Synthesis Pathway: 4-Fluoro-2-methoxy-5-nitroaniline and Osimertinib. (URL: [Link])
  • US10392351B2 - Method for preparing nilotinib intermediate - Google P
  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - NIH. (URL: [Link])

Sources

Application Note & Protocol: Synthesis of 2-Methoxy-5-nitroaniline Hydrochloride via Nitration of 2-Methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxy-5-nitroaniline and its hydrochloride salt are valuable intermediates in the synthesis of a wide range of organic compounds, including azo dyes, pigments, and pharmaceuticals.[1] The specific substitution pattern on the aniline ring provides a versatile scaffold for further chemical modifications. This application note provides a detailed, three-step experimental protocol for the synthesis of 2-Methoxy-5-nitroaniline hydrochloride, starting from 2-methoxyaniline. The methodology involves the protection of the highly reactive amino group by acetylation, followed by regioselective nitration, and subsequent deprotection and formation of the hydrochloride salt. This procedure is designed to ensure a high yield and purity of the final product while prioritizing laboratory safety.

Reaction Mechanism and Rationale

The direct nitration of anilines is often problematic due to the high reactivity of the amino group, which can lead to oxidation and the formation of a mixture of ortho, meta, and para substituted products.[2][3] To overcome these challenges, a protecting group strategy is employed.

  • Acetylation of the Amino Group: The amino group of 2-methoxyaniline is protected as an acetanilide. This is achieved by reacting it with acetic anhydride. The resulting acetamido group is less activating than the amino group, which helps to control the subsequent nitration reaction and prevents oxidation.[4]

  • Electrophilic Aromatic Substitution (Nitration): The nitration of N-(2-methoxyphenyl)acetamide is an electrophilic aromatic substitution reaction. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) in situ. The methoxy and acetamido groups are both ortho-, para-directing. However, due to steric hindrance from the bulky acetamido group at the ortho position, the incoming nitro group is predominantly directed to the para position relative to the strongly activating methoxy group, yielding N-(2-methoxy-5-nitrophenyl)acetamide.

  • Hydrolysis and Salt Formation: The final step involves the acidic hydrolysis of the acetamido group to regenerate the amino group. This is followed by the formation of the hydrochloride salt of 2-Methoxy-5-nitroaniline, which often improves the stability and handling of the compound.[1]

Experimental Workflow

Synthesis of this compound cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis & Salt Formation 2-Methoxyaniline 2-Methoxyaniline N-(2-methoxyphenyl)acetamide N-(2-methoxyphenyl)acetamide 2-Methoxyaniline->N-(2-methoxyphenyl)acetamide  Acetic Acid, Reflux Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-(2-methoxyphenyl)acetamide N-(2-methoxy-5-nitrophenyl)acetamide N-(2-methoxy-5-nitrophenyl)acetamide N-(2-methoxyphenyl)acetamide->N-(2-methoxy-5-nitrophenyl)acetamide  0-5 °C Nitrating Mixture HNO3 / H2SO4 Nitrating Mixture->N-(2-methoxy-5-nitrophenyl)acetamide This compound This compound N-(2-methoxy-5-nitrophenyl)acetamide->this compound  Methanol, Reflux HCl HCl HCl->this compound

Caption: Experimental workflow for the synthesis of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
2-MethoxyanilineReagentSigma-Aldrich
Acetic AnhydrideACS ReagentFisher Scientific
Glacial Acetic AcidACS ReagentVWR
Concentrated Sulfuric Acid (98%)ACS ReagentBDH
Concentrated Nitric Acid (70%)ACS ReagentJ.T. Baker
MethanolACS ReagentEMD Millipore
Concentrated Hydrochloric Acid (37%)ACS ReagentMacron
Deionized Water---In-house
Ice---In-house
Equipment
  • Round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Beakers

  • Graduated cylinders

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

Experimental Protocol

Part 1: Synthesis of N-(2-methoxyphenyl)acetamide (Acetylation)
  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methoxyaniline (10.0 g, 81.2 mmol).

  • To the flask, add glacial acetic acid (30 mL).

  • Slowly add acetic anhydride (10.0 mL, 106 mmol) to the stirred solution.

  • Heat the reaction mixture to a gentle reflux and maintain for 1 hour.

  • After reflux, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water with stirring.

  • Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (3 x 50 mL).

  • Dry the product, N-(2-methoxyphenyl)acetamide, in a desiccator or a vacuum oven at 50-60 °C.

Part 2: Synthesis of N-(2-methoxy-5-nitrophenyl)acetamide (Nitration)

Safety Note: This procedure involves the use of concentrated acids and is highly exothermic. It must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.[3][5]

  • In a 500 mL round-bottom flask, add concentrated sulfuric acid (40 mL) and cool it to 0 °C in an ice-salt bath.

  • Slowly add the dried N-(2-methoxyphenyl)acetamide (10.0 g, 60.5 mmol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid (6.0 mL) to concentrated sulfuric acid (6.0 mL). Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the acetanilide in sulfuric acid over a period of 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.

  • Carefully pour the reaction mixture onto 400 g of crushed ice in a large beaker with constant stirring.

  • Collect the precipitated yellow solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the product, N-(2-methoxy-5-nitrophenyl)acetamide, in a desiccator.

Part 3: Synthesis of this compound (Hydrolysis and Salt Formation)
  • In a 250 mL round-bottom flask, place the dried N-(2-methoxy-5-nitrophenyl)acetamide (10.0 g, 47.6 mmol) and methanol (100 mL).

  • To this suspension, add concentrated hydrochloric acid (20 mL).

  • Heat the mixture to reflux with stirring for 2-3 hours. The solid should dissolve to form a clear solution.

  • After the reflux period, cool the reaction mixture in an ice bath. The hydrochloride salt of the product will precipitate.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the final product, this compound, in a desiccator.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

  • Melting Point: Determine the melting point of the final product and compare it with the literature value.

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, and the amine protons.[6]

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

Safety and Waste Disposal

  • Handling of Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents.[3] Always handle them in a fume hood with appropriate PPE. In case of skin contact, immediately flush the affected area with copious amounts of water.[5] Spills should be neutralized with sodium bicarbonate before cleaning up.[3]

  • Nitration Reaction: The nitration reaction is highly exothermic and requires strict temperature control to prevent a runaway reaction.[7] Never add the nitrating mixture too quickly.

  • Waste Disposal: Acidic waste should be neutralized with a suitable base (e.g., sodium bicarbonate or calcium hydroxide) before disposal.[5] Organic waste should be disposed of in designated solvent waste containers. Follow all institutional and local regulations for chemical waste disposal.

References

  • Kappe, C. O., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2217–2227.
  • Allen, A. Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Organic Syntheses. p-Anisidine, 2-nitro-.
  • University of Washington Environmental Health & Safety. Nitric Acid Safety.
  • The Safety Master. (2024). Handling Nitric Acid: Best Practices for Corrosive Chemical Management.

Sources

Application Notes & Protocols: The Critical Role of 2-Methoxy-5-nitroaniline Hydrochloride in the Synthesis of C.I. Pigment Yellow 74

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

C.I. Pigment Yellow 74 (PY74) is a high-performance monoazo arylide pigment, prized across various industries for its brilliant greenish-yellow shade, high opacity, and good lightfastness.[1] It is a staple colorant in water-based and solvent-based paints, printing inks, and artist's colors. The synthesis of PY74 is a classic example of azo coupling, a cornerstone of industrial organic colorant chemistry. This process hinges on the precise reaction between two key intermediates: a diazonium salt and a coupling component.[2][3]

This document provides an in-depth examination of the diazo component precursor, 2-Methoxy-5-nitroaniline, and its hydrochloride salt. We will elucidate its structural significance, the mechanistic basis for its conversion into the highly reactive diazonium ion, and its subsequent coupling reaction. The provided protocols are grounded in established chemical principles to ensure reproducibility and safety for researchers and chemical engineers.

The Diazo Precursor: A Deep Dive into 2-Methoxy-5-nitroaniline Hydrochloride

The selection of the primary aromatic amine is the most critical factor in determining the final properties of an azo pigment. For Pigment Yellow 74, this amine is 2-Methoxy-5-nitroaniline (CAS 99-59-2), also known as 5-nitro-o-anisidine.[4][5]

Molecular Structure and Functional Group Causality

The efficacy of 2-Methoxy-5-nitroaniline as a precursor is directly attributable to its unique arrangement of functional groups:

  • Primary Aromatic Amine (-NH₂): This group is the reactive center for the entire synthesis. It is the nucleophile that undergoes diazotization to form the diazonium salt, the essential first step of the reaction sequence.[6][7][8]

  • Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent influences the electronic properties of the aromatic ring and the resulting diazonium salt. This modulation is crucial for achieving the desired hue and reactivity.[7][9]

  • Nitro Group (-NO₂): This strong electron-withdrawing group significantly impacts the final pigment's characteristics. It enhances the electrophilicity of the diazonium salt and contributes to the overall stability and lightfastness of the final azo pigment.[7][10]

The Rationale for Using the Hydrochloride Salt

In industrial practice, 2-Methoxy-5-nitroaniline is often used in its hydrochloride salt form (this compound, CAS 67827-72-9).[11][12] The reasoning is primarily practical and chemical:

  • Enhanced Solubility: The free amine has very low solubility in the acidic aqueous media required for diazotization. Converting it to the hydrochloride salt (-NH₃⁺Cl⁻) significantly increases its solubility and allows for the creation of a fine, uniform suspension.[2][4]

  • Reaction Readiness: A well-dispersed suspension ensures that the amine is readily and completely available to react with the nitrous acid, leading to a higher yield and purity of the diazonium salt. This prevents side reactions and ensures a consistent reaction rate.

The Synthetic Pathway: From Amine to Pigment

The synthesis of Pigment Yellow 74 is a two-stage process. The first stage is the diazotization of 2-Methoxy-5-nitroaniline, followed by the azo coupling with a specific coupling agent.

Stage 1: Diazotization

Diazotization is the conversion of the primary amino group into a diazonium group (-N₂⁺). This creates a potent electrophile necessary for the subsequent coupling reaction.[6][8]

  • Mechanism: The reaction is initiated by generating nitrous acid (HNO₂) in situ. This is achieved by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), under strictly controlled temperature conditions.[8][10][13] The nitrous acid then reacts with the protonated amine to form the diazonium salt.

  • Critical Parameters:

    • Temperature: The reaction is highly exothermic and the resulting diazonium salt is thermally unstable. It is imperative to maintain the temperature between 0-5 °C throughout the process to prevent decomposition of the salt, which would lead to yield loss and the formation of hazardous nitrogen gas.[6][10][14]

    • Acidity: An excess of hydrochloric acid is crucial. It ensures the complete formation of the soluble amine hydrochloride, provides the medium for generating nitrous acid, and prevents the newly formed diazonium salt from undesirably coupling with any remaining unreacted amine.[8]

Stage 2: Azo Coupling

The prepared diazonium salt solution is then reacted with a coupling component. For PY74, this is acetoacetyl-o-anisidide (also known as 2-methoxyacetoacetanilide).[2]

  • Mechanism: This is an electrophilic aromatic substitution reaction. The highly electrophilic diazonium salt attacks the electron-rich carbon atom of the acetoacetyl-o-anisidide.[8] This reaction forms the stable azo bond (-N=N-), which acts as the chromophore that imparts the intense yellow color to the molecule.[7]

  • Critical Parameters:

    • pH Control: The coupling component is first dissolved in a basic solution (e.g., sodium hydroxide) and then re-precipitated as a very fine slurry by adding a weak acid (e.g., acetic acid).[2][4][15] This maximizes the surface area for the reaction. The coupling reaction itself is typically conducted in a slightly acidic to neutral pH range (pH 5-7), often buffered with sodium acetate, to achieve the optimal rate of coupling while minimizing diazonium salt decomposition.[2][15]

Diagram of the Chemical Synthesis Pathway

Caption: Overall synthesis route for Pigment Yellow 74.

Experimental Protocols

Safety Precaution: This synthesis involves corrosive acids, potentially hazardous diazonium salts, and organic chemicals. Adhere to all standard laboratory safety procedures, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All operations should be conducted in a well-ventilated fume hood.

Materials & Reagents
ReagentCAS NumberMolar Mass ( g/mol )Notes
2-Methoxy-5-nitroaniline99-59-2168.15Diazo precursor
Hydrochloric Acid (35%)7647-01-036.46Corrosive
Sodium Nitrite7632-00-069.00Oxidizer
Acetoacetyl-o-anisidide92-15-9207.23Coupling component
Sodium Hydroxide1310-73-240.00Corrosive
Acetic Acid (80%)64-19-760.05Corrosive
Sodium Acetate127-09-382.03pH Buffer
Sulfamic Acid (optional)5329-14-697.09To quench excess nitrous acid
Deionized Water7732-18-518.02
IceN/A18.02For temperature control
Protocol Part A: Preparation of the Diazonium Salt Solution
  • To a 1 L jacketed glass reactor equipped with a mechanical stirrer and thermometer, add 300 mL of deionized water and 75 g (0.74 mol) of 35% hydrochloric acid.

  • While stirring, add 42 g (0.25 mol) of 2-Methoxy-5-nitroaniline. A slurry will form.

  • Cool the reactor to 0 °C using an ice-salt bath or a circulating chiller. Maintain the internal temperature between 0-5 °C.[2][4]

  • In a separate beaker, dissolve 18 g (0.26 mol) of sodium nitrite in 50 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine hydrochloride suspension over 45-60 minutes. Crucially, ensure the internal temperature does not exceed 5 °C. [2]

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 60 minutes to ensure the diazotization is complete. The result should be a clear, yellowish solution of the diazonium salt.[2]

  • (Optional) Test for excess nitrous acid using starch-iodide paper (a blue-black color indicates its presence). If present, add a small amount of sulfamic acid until the test is negative.

Protocol Part B: Preparation of the Coupling Component Suspension
  • In a separate 2 L reactor, dissolve 52 g (0.25 mol) of acetoacetyl-o-anisidide and 25 g of sodium acetate in a solution of 25 g of sodium hydroxide in 900 mL of water. Stir until a clear solution is obtained.[15]

  • Cool the solution to ~20 °C.

  • Slowly add 28 g of 80% acetic acid to the solution. The acetoacetyl-o-anisidide will precipitate, forming a fine, pale slurry. Adjust the pH to approximately 6.0.[15]

Protocol Part C & D: Coupling, Maturation, and Isolation
  • Slowly pump the cold diazonium salt solution (from Part A) into the stirred coupling component suspension (from Part B) over approximately 120 minutes. Maintain the temperature of the coupling reaction at ~25 °C.[15]

  • A thick, bright yellow slurry of Pigment Yellow 74 will form immediately.

  • After the addition is complete, stir the pigment slurry for another hour.

  • Heat the slurry to 90 °C and hold at this temperature for 30 minutes. This maturation step helps to improve the crystalline structure and pigmentary properties.[15]

  • Allow the slurry to cool. Collect the pigment by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water until the filtrate is free of salts (test with silver nitrate for chloride).

  • Dry the pigment presscake in an oven at 80 °C until a constant weight is achieved.[15]

  • The dried pigment can then be mechanically ground or milled to achieve the desired particle size distribution for its final application. An expected yield is ~95-98%.

Experimental Workflow Diagram

G cluster_A Part A: Diazotization cluster_B Part B: Coupling Prep cluster_C Part C/D: Synthesis & Isolation A1 Charge Reactor: Water, HCl, 2-Methoxy-5-nitroaniline A2 Cool to 0-5 °C A1->A2 A4 Slowly Add NaNO₂ to Amine Slurry (T < 5 °C) A2->A4 A3 Prepare NaNO₂ Solution A3->A4 A5 Stir for 60 min Diazonium Salt Solution Ready A4->A5 C1 Slowly Add Diazonium Solution to Coupling Suspension A5->C1 Transfer B1 Charge Reactor: Water, NaOH, NaOAc, Acetoacetyl-o-anisidide B2 Stir to Dissolve B1->B2 B3 Precipitate with Acetic Acid (pH ~6) B2->B3 B4 Coupling Suspension Ready B3->B4 B4->C1 C2 Stir to Complete Coupling C1->C2 C3 Heat Slurry to 90 °C (Maturation) C2->C3 C4 Filter and Wash Pigment C3->C4 C5 Dry Pigment at 80 °C C4->C5 C6 Grind to Final Product C5->C6

Caption: Step-by-step workflow for PY74 synthesis.

Conclusion

This compound is not merely a starting material but a carefully selected precursor whose molecular architecture is fundamental to the synthesis and final properties of Pigment Yellow 74. Its amine group provides the reaction site for diazotization, while its methoxy and nitro substituents fine-tune the electronic characteristics to produce the desired brilliant color and robust performance. Understanding the causality behind each step—the necessity of the hydrochloride form for solubility, the critical low-temperature control for diazonium salt stability, and the precise pH management for efficient coupling—is essential for any researcher or professional aiming to successfully and safely synthesize this important industrial pigment.

References

  • Wikipedia. Pigment Yellow 74.
  • Google Patents. US20030140819A1 - Pigment yellow 74 and printing ink composition.
  • Otutu, J.O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794.
  • Ataman Kimya. PIGMENT YELLOW 74.
  • Otutu, J.O. & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5, 1-8.
  • Justia Patents. Use of a pigment preparation based on CI pigment yellow 74.
  • Google Patents. CN1429864A - Pigment yellow 74 and printing ink composition.
  • European Patent Office. EP 1316588 A2 - Pigment yellow 74 and printing ink composition.
  • The Chemistry of Color: Acetoacetanilide Derivatives in Pigment Production.
  • Otutu, J. O, & Osabohien, E. (2009). Disperse dyes derived from 2-methoxy-5-nitroaniline. Oriental Journal of Chemistry, 25(4).
  • Otutu, J.O. & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5, 1-8.
  • ResearchGate. Disperse dyes derived from 2-methoxy-5-nitroaniline | Request PDF.
  • Synthesis of yellow synergist based on pigment yellow 74 for inkjet applications.
  • Optimizing Dye Synthesis: The Role of Azo Component 2-Methoxy-4-Nitroaniline.
  • Otutu, J. O. (2012). Dis-Azo Dyes Derived From 2-Methoxy-5-Nitroaniline and 3-Chloroaniline and Their Application on olymer Fibres. Oriental Journal of Chemistry, 28(2).
  • Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.
  • DIAZONIUM SALTS. (2020).
  • CHARACTERIZATION AND PREPARATION OF DIAZONIUM SALT BY USING IR, UV AND NMR SPCTRA.
  • Google Patents. US7419541B2 - Monoazo pigment preparations based on C.I. Pigment Yellow 74.
  • PubChem. 2-Methoxy-5-nitroaniline.
  • Beyondlab. Sulfanilic Acid For Synthesis.
  • Al-Ayash, A., et al. (2014). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. Molecules, 19(1), 1028-1039.
  • ResearchGate. Green and conventional synthesis of sulfanilic acid.

Sources

analytical techniques for monitoring reactions involving 2-Methoxy-5-nitroaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Monitoring of Reactions Involving 2-Methoxy-5-nitroaniline Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analytical techniques for monitoring chemical reactions involving this compound (CAS No. 67827-72-9).[1][2] As a critical intermediate in the synthesis of pharmaceuticals and dyes, rigorous in-process control is paramount to ensure reaction completion, minimize impurity formation, and optimize product yield.[3] This guide is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, complemented by discussions on UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) for specialized applications. The protocols are structured to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.[4]

Introduction and Strategic Importance

This compound is a substituted aniline derivative whose reactions, such as N-alkylation or reduction of the nitro group, are fundamental steps in various synthetic pathways. The progress of these reactions must be carefully monitored to prevent the formation of side-products (e.g., over-alkylation, incomplete reduction) and to determine the optimal reaction endpoint. Inadequate monitoring can lead to compromised batch purity, reduced yield, and complex downstream purification challenges.

The choice of an analytical method is dictated by the specific requirements of the analysis: Is the goal a rapid qualitative check, precise quantitative determination of reactants and products, or a deep mechanistic understanding? This guide will navigate these choices, with a primary focus on the most robust and widely applicable technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Physicochemical Properties of the Analyte

Understanding the properties of this compound is essential for method development.

PropertyValueSource
CAS Number 67827-72-9 (hydrochloride); 99-59-2 (free base)[2]
Molecular Formula C₇H₉ClN₂O₃Derived
Molecular Weight 204.61 g/mol Derived from free base MW of 168.15 g/mol [2]
Appearance Orange-red needles or orange powder (free base)[2]
Melting Point 218°C (decomposes)[1][5]
Solubility High in water (297 g/L at 25°C)[5]
UV Absorbance Exhibits strong UV absorbance due to the nitroaromatic chromophore[3][6]

The molecule's polarity, conferred by the amine and nitro groups, and its strong UV chromophore make it an ideal candidate for analysis by RP-HPLC with UV detection.[3][7]

Selecting the Appropriate Analytical Technique

The optimal analytical technique depends on the specific information required. The following decision-making framework can guide the selection process.

G start What is the analytical goal? q1 Need precise quantification of reactant, product, and impurities? start->q1 q2 Need a rapid, bulk estimation of total aromatic species? start->q2 q3 Need real-time mechanistic insight without sample extraction? start->q3 ans1 HPLC-UV (Primary Recommended Method) q1->ans1 Yes ans2 UV-Vis Spectroscopy (Complementary/Screening) q2->ans2 Yes ans3 In-situ NMR (Advanced Application) q3->ans3 Yes

Caption: Decision framework for selecting an analytical technique.

Primary Protocol: Reaction Monitoring by HPLC-UV

High-Performance Liquid Chromatography is the gold standard for monitoring organic reactions due to its high resolving power and sensitivity.[8] A reversed-phase method using a C18 column is ideal, as it effectively separates the polar starting material (2-Methoxy-5-nitroaniline) from potentially less polar products and intermediates.[7][9]

Principle of Operation

The separation is based on the differential partitioning of the analytes between a non-polar stationary phase (C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[7][9] More polar compounds, like the starting material, will have less affinity for the stationary phase and elute earlier. Less polar products will be retained longer. The separated components are then detected by a UV detector, which measures absorbance at a specific wavelength where the aromatic nitro compounds exhibit a strong response.[7]

Detailed Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 or 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • Phosphoric acid or formic acid (for mobile phase modification).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Analytical standards of this compound and, if available, the expected product(s).

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for good resolution of aromatic compounds.[10]
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric AcidAcid suppresses silanol interactions and ensures consistent protonation of the amine, leading to sharp, symmetrical peaks.[9]
Gradient 10% B to 90% B over 15 minutesA gradient is recommended to ensure elution of both polar starting materials and potentially non-polar products/impurities within a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Detection λ 254 nm or λmaxNitroaromatic compounds strongly absorb at 254 nm.[7] A PDA detector can be used to identify the optimal wavelength (λmax).
Injection Vol. 10 µLA typical volume; can be adjusted based on concentration.

Procedure:

  • Standard Preparation:

    • Accurately weigh and prepare a 1 mg/mL stock solution of this compound in the mobile phase.

    • From the stock solution, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.[7] This will be used to quantify the consumption of the starting material.

  • Sample Preparation (Critical Step):

    • At specified time points during the reaction, carefully withdraw a small, representative aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a large, known volume (e.g., 10 mL) of mobile phase in a volumetric flask. This step is crucial to prevent any further reaction and ensure the sample accurately reflects the reaction state at the time of sampling.[7]

    • The dilution factor should be chosen to ensure that the analyte concentrations fall within the linear range of the calibration curve.[7]

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column or instrument.[7]

  • Analysis and Data Interpretation:

    • Inject the prepared standards to establish a calibration curve (Peak Area vs. Concentration).

    • Inject the quenched and filtered reaction samples.

    • Monitor the decrease in the peak area of the this compound and the increase in the peak area(s) of the product(s) over time.

    • Use the calibration curve to calculate the concentration of the starting material at each time point. The percentage conversion can be calculated as: % Conversion = [(Initial Conc. - Conc. at time t) / Initial Conc.] * 100

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation p1 1. Withdraw Aliquot from Reaction p2 2. Immediate Quenching & Dilution p1->p2 p3 3. Filter with 0.45 µm Syringe Filter p2->p3 a1 4. Inject into HPLC System p3->a1 a2 5. Separate Components on C18 Column a1->a2 a3 6. Detect with UV Detector a2->a3 d1 7. Integrate Peaks & Generate Report a3->d1 d2 8. Quantify vs. Calibration Curve d1->d2 d3 9. Plot Concentration vs. Time d2->d3

Caption: Workflow for HPLC-based reaction monitoring.

Method Validation for Trustworthiness

To ensure the reliability of results, the analytical method must be validated.[4][11] This documented process provides evidence that the method is suitable for its intended purpose.[12][13]

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can accurately measure the analyte in the presence of impurities, degradation products, or other reaction components.Peak for the analyte is well-resolved from other peaks (Resolution > 2).
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the test results to the true value. Assessed by spike-recovery studies.Recovery between 98.0% and 102.0%.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lowest concentration of analyte that can be reliably detected and quantified, respectively.LOD: Signal-to-Noise ratio of 3:1.LOQ: Signal-to-Noise ratio of 10:1.

Complementary & Advanced Techniques

UV-Vis Spectroscopy

For a rapid, albeit less specific, estimation of reaction progress, UV-Vis spectroscopy can be employed.

  • Principle: This technique relies on Beer-Lambert Law, where the absorbance of a solution is directly proportional to the concentration of the absorbing species. Nitroaromatic compounds have distinct UV-Vis absorption spectra.[6][14]

  • Protocol:

    • Determine the λmax of the starting material and the product by scanning a dilute solution.

    • If the λmax values are sufficiently different, create a calibration curve for the starting material at its λmax.

    • Prepare reaction samples via quenching and dilution as in the HPLC method.

    • Measure the absorbance at the chosen wavelength and calculate the concentration.

  • Causality & Limitations: This method is fast and requires less expensive equipment. However, its primary limitation is a lack of specificity. If multiple components in the reaction mixture absorb at the analysis wavelength, the results will be inaccurate. It is best used when the product has a significantly different spectrum from the starting material and few absorbing impurities are expected.

In-situ NMR Spectroscopy

For detailed mechanistic studies, Nuclear Magnetic Resonance (NMR) offers unparalleled insight.

  • Principle: NMR provides rich structural information and is inherently quantitative without the need for calibration standards (when using an internal standard).[15][16] By monitoring the reaction directly in an NMR tube or via a flow cell connected to the reactor, one can observe the disappearance of reactant signals and the appearance of product and intermediate signals in real-time.[15][17]

  • Protocol (Conceptual):

    • The reaction is set up either in a deuterated solvent within an NMR tube or in a standard reactor connected via tubing to an NMR flow cell.

    • ¹H NMR spectra are acquired at regular time intervals.

    • The integrals of specific, well-resolved peaks corresponding to the starting material and product(s) are monitored.

    • The relative ratios of these integrals directly correspond to the molar ratios of the species in solution.

  • Causality & Limitations: This technique is non-invasive and provides definitive structural information on all species present, making it powerful for identifying unexpected intermediates or byproducts.[15] However, it is a high-cost technique requiring specialized equipment and expertise. For routine process monitoring, HPLC is more practical and cost-effective.

Conclusion

The robust and reliable monitoring of reactions involving this compound is essential for process optimization and quality control. The primary recommended technique is RP-HPLC with UV detection , which provides the necessary specificity, sensitivity, and quantitative accuracy for most applications. The detailed protocol and validation framework provided herein offer a clear path to implementing a trustworthy analytical method. UV-Vis spectroscopy serves as a useful tool for rapid screening, while in-situ NMR provides a powerful, albeit resource-intensive, option for in-depth mechanistic investigations. The selection of the appropriate technique should always be guided by the specific analytical goals and available resources.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • Benchchem. (n.d.). Application Note: HPLC Analysis of N-(2-chloroethyl)-4-nitroaniline Reaction Mixtures.
  • SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column.
  • ChemicalBook. (n.d.). This compound CAS#: 67827-72-9.
  • ResearchGate. (n.d.). (a) UV-vis absorption spectra of different nitroaromatic compounds.
  • Goodpaster, J. V., & Liszewski, E. A. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1185, 339042.
  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of....
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Pharmuni. (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • International Journal of Pharmaceutical and Life Sciences. (n.d.). Analytical method validation: A brief review.
  • ChemicalBook. (2025). This compound.
  • Benchchem. (n.d.). 2-Methoxy-5-nitroaniline.
  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline.
  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
  • Stanek, J., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH.
  • Singh, K., et al. (n.d.). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T.

Sources

The Versatile Virtuoso: Harnessing 2-Methoxy-5-nitroaniline Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Intermediate

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-Methoxy-5-nitroaniline hydrochloride emerges as a pivotal intermediate, its utility spanning the vibrant world of azo dyes to the life-saving realm of targeted cancer therapeutics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and detailed protocols involving this versatile compound.

The structure of 2-Methoxy-5-nitroaniline, characterized by an electron-donating methoxy group and an electron-withdrawing nitro group on an aniline scaffold, imparts a unique reactivity profile.[1] The methoxy group at the 2-position and the nitro group at the 5-position create a significant dipole moment, influencing its chemical behavior and making it a valuable precursor in a multitude of synthetic transformations.[2] This guide will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of a reagent is fundamental to its safe and effective handling in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₇H₉ClN₂O₃[1]
Molecular Weight 204.61 g/mol [1]
Appearance Yellow crystalline solid[1]
Melting Point 218°C (decomposes)[3]
Solubility Soluble in water[1]

Safety and Handling: this compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] All manipulations should be conducted in a well-ventilated fume hood.[4] It is classified as an acute oral, dermal, and inhalation toxicant (Category 4), causes skin and serious eye irritation (Category 2), and is suspected of causing genetic defects (Category 1B).[4] In case of exposure, immediate medical attention is required.[4] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[5]

Core Application I: Synthesis of Azo and Disazo Dyes

The primary and historically significant application of 2-Methoxy-5-nitroaniline is in the synthesis of azo dyes.[2][6] The presence of the primary amino group allows for its facile conversion into a diazonium salt, a highly reactive electrophile that can undergo azo coupling with electron-rich aromatic compounds to form vibrantly colored azo compounds.[6][7]

The Chemistry of Color: Diazotization and Azo Coupling

The synthesis of azo dyes from 2-Methoxy-5-nitroaniline proceeds via a two-step mechanism:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid (e.g., sulfuric or hydrochloric acid) at low temperatures (0-5°C), to form a diazonium salt. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, an electron-rich aromatic compound such as a phenol or an aniline derivative. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component to form the azo linkage (-N=N-), the chromophore responsible for the color of the dye.

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling 2-Methoxy-5-nitroaniline 2-Methoxy-5-nitroaniline Diazonium Salt Diazonium Salt 2-Methoxy-5-nitroaniline->Diazonium Salt NaNO₂, H₂SO₄ 0-5°C Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Component Coupling Component Coupling Component->Azo Dye

Caption: General workflow for azo dye synthesis.

Experimental Protocol: Synthesis of a Monoazo Disperse Dye

This protocol details the synthesis of 2-methoxy-5-nitrophenyl azo-4-hydroxynaphthalene, a representative monoazo disperse dye.[8]

Materials:

  • 2-Methoxy-5-nitroaniline (4 g, 0.024 mol)

  • Concentrated Sulfuric Acid (6 mL)

  • Deionized Water

  • Sodium Nitrite (0.02 mol in 10 mL water)

  • Urea (0.15 g, 0.003 mol)

  • 1-Naphthol (equivalent to diazonium salt)

  • Ethanol-Methanol mixture for recrystallization

Procedure:

  • Diazotization:

    • In a 250 mL beaker, suspend 2-Methoxy-5-nitroaniline (4 g) in 50 mL of deionized water.

    • Carefully add 6 mL of concentrated sulfuric acid while stirring.

    • Cool the mixture to 0-5°C in an ice-water bath.

    • Slowly add a pre-cooled solution of sodium nitrite (0.02 mol in 10 mL water) dropwise, maintaining the temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C.

    • To destroy excess nitrous acid, add a small amount of urea (0.15 g) and stir until effervescence ceases.

  • Azo Coupling:

    • In a separate beaker, dissolve an equimolar amount of 1-naphthol in a suitable solvent.

    • Slowly add the cold diazonium salt solution to the 1-naphthol solution with vigorous stirring, maintaining a low temperature.

    • Continue stirring the reaction mixture for 1.5 hours. A colored precipitate will form.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the solid product thoroughly with cold deionized water to remove any unreacted salts.

    • Recrystallize the crude product from an ethanol-methanol mixture to obtain the purified dye.

    • The expected yield for 2-methoxy-5-nitrophenylazo-4-hydroxynaphthalene is approximately 78%.[8]

Core Application II: Keystone in Pharmaceutical Synthesis - The Road to Osimertinib

2-Methoxy-5-nitroaniline serves as a crucial starting material in the synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer.[2] While the commercially used intermediate is often the fluorinated analog (4-fluoro-2-methoxy-5-nitroaniline), the synthetic principles are directly applicable.

Synthetic Strategy: Building a Targeted Therapeutic

The synthesis of the core aniline intermediate for Osimertinib from a 2-methoxyaniline derivative generally involves a multi-step process. A representative, albeit adapted, workflow is presented below.

Osimertinib_Intermediate_Synthesis 2-Methoxyaniline 2-Methoxyaniline N-acetyl-2-methoxyaniline N-acetyl-2-methoxyaniline 2-Methoxyaniline->N-acetyl-2-methoxyaniline Acetic Anhydride N-acetyl-2-methoxy-5-nitroaniline N-acetyl-2-methoxy-5-nitroaniline N-acetyl-2-methoxyaniline->N-acetyl-2-methoxy-5-nitroaniline Nitration (HNO₃, H₂SO₄) 2-Methoxy-5-nitroaniline 2-Methoxy-5-nitroaniline N-acetyl-2-methoxy-5-nitroaniline->2-Methoxy-5-nitroaniline Hydrolysis (HCl)

Caption: A plausible synthetic route to 2-Methoxy-5-nitroaniline.

Experimental Protocol: Synthesis of an Osimertinib Precursor Intermediate

This protocol outlines a plausible, multi-step synthesis of a key intermediate for Osimertinib, adapted from procedures for analogous compounds.

Step 1: Reduction of 2-Methoxy-5-nitroaniline to 4-Methoxybenzene-1,2-diamine

Materials:

  • This compound

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

Procedure:

  • Suspend this compound (1.0 eq) in a mixture of ethanol and water.

  • Add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq).

  • Heat the mixture to reflux (approximately 80-85°C) for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture and filter through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate to remove ethanol and extract the aqueous residue with ethyl acetate.

  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 4-methoxybenzene-1,2-diamine, which can often be used in the next step without further purification.

Step 2: Synthesis of N1-(2-(Dimethylamino)ethyl)-4-methoxy-N1-methylbenzene-1,2-diamine

This step would typically involve the selective N-alkylation of the diamine, a process that can be challenging and may require protecting group strategies to achieve the desired regioselectivity.

Step 3: Coupling with a Pyrimidine Moiety

The resulting diamine is then coupled with a suitably functionalized pyrimidine, such as 2,4-dichloro-5-methoxypyrimidine, via a nucleophilic aromatic substitution (SNAr) reaction to construct the core of the Osimertinib molecule.

Emerging Applications: Heterocycles and Cross-Coupling Reactions

The reactivity of 2-Methoxy-5-nitroaniline and its derivatives extends beyond traditional applications. The presence of multiple functional groups opens avenues for its use in the synthesis of heterocyclic compounds and as a substrate in modern cross-coupling reactions.

Heterocyclic Synthesis: Crafting Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. They can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][5][9] Following the reduction of 2-Methoxy-5-nitroaniline to 4-methoxybenzene-1,2-diamine as described previously, this diamine can be used to synthesize substituted quinoxalines.

Experimental Protocol: Synthesis of a Methoxy-Substituted Quinoxaline

Materials:

  • 4-Methoxybenzene-1,2-diamine (from reduction of 2-Methoxy-5-nitroaniline)

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Ethanol:Water (7:3 mixture)

  • Phenol (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 4-methoxybenzene-1,2-diamine (1 mmol) and benzil (1 mmol) in 10 mL of a 7:3 ethanol:water mixture.

  • Add a catalytic amount of phenol (20 mol%).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, add 20 mL of water to the mixture and allow it to stand for 30 minutes to precipitate the product.

  • Collect the crystalline product by filtration and dry. The product can be further purified by recrystallization from hot ethanol.

Cross-Coupling Reactions: An Adaptable Substrate

While specific protocols for 2-Methoxy-5-nitroaniline in Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions are not extensively reported, its electronic properties suggest its potential as a viable substrate. The electron-donating methoxy group and electron-withdrawing nitro group will influence the reactivity of an aryl halide derivative of this aniline in such transformations.

Conceptual Application in Buchwald-Hartwig Amination:

A bromo-derivative of 2-Methoxy-5-nitroaniline could potentially be coupled with various primary or secondary amines using a palladium catalyst and a suitable phosphine ligand (e.g., XPhos) in the presence of a strong base like sodium tert-butoxide. The reaction would likely require an inert atmosphere and an anhydrous solvent such as toluene or dioxane.

Conceptual Application in Suzuki-Miyaura Coupling:

Similarly, a bromo- or iodo-substituted 2-Methoxy-5-nitroaniline could undergo Suzuki-Miyaura coupling with a variety of boronic acids or esters. A typical catalyst system would involve a palladium source (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent mixture such as dioxane/water or toluene/water.

Conclusion: A Building Block of Enduring Importance

This compound has firmly established itself as a cornerstone of synthetic organic chemistry. Its journey from a key component in the dye industry to a critical starting material for life-saving pharmaceuticals underscores its versatility and enduring importance. The detailed protocols and conceptual applications presented in this guide are intended to provide researchers with the practical knowledge and theoretical understanding necessary to effectively harness the synthetic potential of this remarkable building block. As the quest for novel molecules with tailored properties continues, the creative application of such foundational reagents will undoubtedly pave the way for future innovations in science and medicine.

References

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google P
  • 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem. (URL: [Link])
  • Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres - Oriental Journal of Chemistry. (URL: [Link])
  • Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (URL: [Link])
  • One-pot and efficient protocol for synthesis of quinoxaline derivatives - ark
  • Methods of Preparation of Quinoxalines - Encyclopedia.pub. (URL: [Link])
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
  • Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temper
  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal. (URL: [Link])
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])
  • The Suzuki-Miyaura Coupling of Nitroarenes - Organic Chemistry Portal. (URL: [Link])
  • Selective reduction of N-alkyl-dinitroanilines to N-alkyl-nitrophenylenediamine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: [Link])
  • Highly Selective Photocatalytic Reduction of o-Dinitrobenzene to o-Phenylenediamine over Non-Metal-Doped TiO2 under Simulated Solar Light Irradiation - ResearchG
  • Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (URL: [Link])

Sources

Application Note & Protocol: A Field-Proven Guide to the Reduction of 2-Methoxy-5-nitroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 2,5-Diaminoanisole

The reduction of the nitro functional group is a cornerstone transformation in organic synthesis, pivotal for creating the versatile amino group. This guide focuses on the specific reduction of 2-Methoxy-5-nitroaniline hydrochloride (CAS: 67827-72-9) to its corresponding diamine, 2,5-Diaminoanisole (also known as 2-Methoxy-1,4-benzenediamine). The resulting product is a highly valuable intermediate in various sectors, including the synthesis of complex organic molecules for pharmaceuticals, high-performance dyes and pigments, and specialty chemicals.[1][2][3] Given that the starting material is provided as a hydrochloride salt, this protocol is designed to proceed efficiently, yielding the product, which can be isolated as the free base or its corresponding salt.

This document provides a comprehensive, field-proven protocol that emphasizes mechanistic understanding, operational safety, and robust, reproducible execution.

Chemical Principles & Mechanistic Overview

The conversion of an aromatic nitro group to an amine is a six-electron reduction. While numerous methodologies can achieve this, including catalytic hydrogenation and reductions using various metals, this protocol will focus on a classic and highly reliable method: metal-mediated reduction using iron in a neutral or slightly acidic medium.[4][5][6]

Mechanism of Iron-Mediated Nitro Reduction:

The Béchamp reduction (Fe/HCl) is the historical precedent, but using iron powder with a neutral salt like ammonium chloride (NH₄Cl) in an aqueous alcohol solution offers a milder, highly effective alternative.[7][8] The mechanism proceeds through a series of single-electron transfers (SET) from the surface of the iron metal to the nitro group.[9] The resulting radical anion is protonated by the aqueous medium. This sequence of electron transfer and protonation repeats until the amine oxidation state is reached, with hydroxylamine being a key intermediate.[9][10] The overall process consumes six metal electrons and six protons per nitro group.

This method is chosen for its:

  • Chemoselectivity: It is highly selective for the nitro group, typically leaving other reducible functional groups like esters or carbonyls untouched.[6][9]

  • Cost-Effectiveness & Accessibility: Iron powder and ammonium chloride are inexpensive and readily available reagents.[7]

  • Safety Profile: It avoids the use of flammable hydrogen gas and pyrophoric catalysts like Palladium on carbon (Pd/C) or Raney Nickel, although the reaction can be vigorous and requires careful monitoring.[4][6][9][11]

Reaction Scheme

Caption: Overall reaction for the reduction of 2-Methoxy-5-nitroaniline.

Critical Safety & Handling Precautions

Safe laboratory practice is paramount. The starting material and reagents possess specific hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

  • This compound: This compound is harmful if swallowed, inhaled, or in contact with skin.[12][13] It causes serious eye irritation and is suspected of causing genetic defects.[12] Always handle in a well-ventilated chemical fume hood.[14]

  • Iron Powder: Finely divided iron powder can be flammable. Keep away from ignition sources.

  • Reaction Exotherm: Nitro group reductions are highly exothermic.[11] The initial phase of the reaction can be vigorous.[9] Reagents should be added in a controlled manner, and a cooling bath (e.g., ice-water) should be readily available.

  • Byproducts: The reaction produces iron oxides/hydroxides. While not highly toxic, inhalation should be avoided.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[12][14][15]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure an emergency exit and safety shower/eyewash station are accessible.[14]

Detailed Experimental Protocol

This protocol details the reduction of this compound to 2,5-Diaminoanisole using iron powder and ammonium chloride.

Materials, Reagents, and Equipment

Table 1: Reagent and Material List

Reagent/Material Grade Supplier Example Notes
This compound ≥98% Sigma-Aldrich, Fisher Scientific Starting Material
Iron Powder 325 mesh, reduced Alfa Aesar, Acros Organics Reducing Agent
Ammonium Chloride (NH₄Cl) ACS Reagent Grade VWR, Fisher Scientific Electrolyte
Ethanol (EtOH) 200 Proof, Anhydrous Decon Labs, Pharmco Reaction Solvent
Deionized Water (H₂O) Type II In-house Reaction Solvent
Ethyl Acetate (EtOAc) ACS Reagent Grade Fisher Scientific Extraction Solvent
Sodium Hydroxide (NaOH) Pellets, ACS Grade EMD Millipore For basification
Sodium Sulfate (Na₂SO₄) Anhydrous, Granular Sigma-Aldrich Drying Agent
Celite® 545 --- Fisher Scientific Filtration Aid

| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring |

Equipment:

  • Three-neck round-bottom flask (appropriate size for the scale)

  • Reflux condenser

  • Mechanical or magnetic stirrer with stir bar

  • Heating mantle with temperature controller

  • Dropping funnel (optional, for larger scale)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow Diagram

Caption: Experimental workflow for iron-mediated nitro reduction.

Step-by-Step Procedure

1. Reaction Setup:

  • Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Purge the system with nitrogen or argon. While not strictly required for iron reductions, it prevents air oxidation of the final amine product, which is often colored.[16]

2. Charging the Flask:

  • To the flask, add this compound (10.23 g, 50.0 mmol).

  • Add ammonium chloride (13.38 g, 250.0 mmol, 5.0 eq).

  • Add a solvent mixture of ethanol (150 mL) and deionized water (50 mL).

  • Begin vigorous stirring to form a suspension.

3. Addition of Reducing Agent:

  • To the stirring suspension at room temperature, add iron powder (13.96 g, 250.0 mmol, 5.0 eq) portion-wise over 15-20 minutes.

  • Causality Note: Portion-wise addition is crucial to control the initial exotherm of the reaction. A rapid addition can cause the solvent to boil uncontrollably.

4. Reaction Execution:

  • Once the iron addition is complete, heat the mixture to a gentle reflux (approximately 80-85°C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 2-4 hours.

5. Reaction Monitoring:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Prepare a sample by withdrawing a small aliquot, filtering it through a small plug of Celite, and spotting it on a TLC plate.

  • Eluent System: A 1:1 mixture of Ethyl Acetate/Hexanes is a good starting point.

  • Visualize the plate under UV light (254 nm). The disappearance of the starting material spot indicates reaction completion.

6. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture slightly but keep it warm.

  • Prepare a pad of Celite (about 1-2 cm thick) in a Buchner funnel.

  • Filter the hot reaction mixture through the Celite pad to remove the iron salts.[9]

  • Causality Note: Hot filtration is necessary because the product can sometimes co-precipitate with inorganic salts upon cooling. Celite is essential for removing the very fine iron oxide particles.

  • Wash the filter cake thoroughly with hot ethanol (2 x 50 mL) to ensure all product is recovered.

  • Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

7. Extraction and Purification:

  • To the remaining aqueous residue, add 100 mL of ethyl acetate.

  • Slowly basify the aqueous layer by adding a 2M NaOH solution until the pH is approximately 10-11.[8] This deprotonates the amine product, making it soluble in the organic layer.

  • Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.

  • Collect the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 50 mL).

  • Combine all organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,5-diaminoanisole as an off-white to brownish solid, which may darken on exposure to air.

Data Presentation & Expected Results

Table 2: Summary of Reagents for 50 mmol Scale

Compound Formula MW ( g/mol ) Amount (g) Moles (mmol) Equivalents
2-Methoxy-5-nitroaniline HCl C₇H₉ClN₂O₃ 204.61[17] 10.23 50.0 1.0
Iron (Fe) Fe 55.845 13.96 250.0 5.0
Ammonium Chloride NH₄Cl 53.49 13.38 250.0 5.0
Ethanol C₂H₅OH 46.07 ~250 mL - Solvent

| Water | H₂O | 18.02 | 50 mL | - | Solvent |

Expected Outcome:

  • Product: 2,5-Diaminoanisole (2-Methoxy-1,4-benzenediamine)

  • Theoretical Yield: 6.91 g (calculated from the free base, MW = 138.17 g/mol )

  • Typical Experimental Yield: 80-95%

  • Appearance: Off-white to grey or brown crystalline solid, which may darken upon exposure to air and light.[3]

Analytical Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • ¹H NMR: To confirm the structure by analyzing proton chemical shifts and coupling constants.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[3][18]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reaction Stalls - Insufficient iron or ammonium chloride.- Low reaction temperature.- Poor quality iron powder.- Add another 0.5-1.0 equivalent of iron powder.- Ensure the mixture is at a steady reflux.- Use freshly opened, finely divided iron powder.
Product is Dark/Oily - Air oxidation of the diamine product.- Incomplete removal of iron salts.- Perform the work-up quickly and under an inert atmosphere if possible.- Ensure the filtration through Celite is thorough. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., Toluene/Hexanes).
Low Yield - Incomplete reaction.- Product loss during work-up.- Insufficient washing of the iron filter cake.- Extend the reaction time.- Ensure complete extraction from the aqueous layer by performing 3-4 extractions.- Wash the filter cake with ample hot solvent.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Methoxy-5-nitroaniline.
  • Loba Chemie. (n.d.). 2-METHYL-5-NITROANILINE Safety Data Sheet.
  • BenchChem. (2025). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis.
  • Smolecule. (n.d.). Buy this compound | 67827-72-9.
  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-fluoro-2-Methoxy-5-nitroaniline.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Methyl-5-nitroaniline.
  • ECHEMI. (n.d.). 4-fluoro-2-Methoxy-5-nitroaniline SDS, 1075705-01-9 Safety Data Sheets.
  • Justia Patents. (2013). Method for producing 2,5-diaminotoluene.
  • Google Patents. (n.d.). CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Kräh, M., et al. (2021).
  • Smolecule. (n.d.). Buy 2,5-Diaminotoluene dihydrochloride | 615-45-2.
  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • YouTube. (2023). Tests for Organic nitro groups - Reduction to NHOH.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.
  • Synthetic Communications. (2025).
  • National Institutes of Health. (2017). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC.
  • BenchChem. (2025). A Comprehensive Technical Guide to 2-Methyl-5-nitroaniline and its Hydrate.
  • ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?.
  • ACS Publications. (2018). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
  • ACS Green Chemistry Institute. (n.d.). Nitro Reduction - Reagent Guides.
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride....
  • ChemicalBook. (2025). This compound.
  • Google Patents. (n.d.). CN104086442A - Preparation method of 2,5-diaminotoluene sulfate.
  • Wikipedia. (n.d.). 2,5-Diaminotoluene.
  • Royal Society of Chemistry. (2015). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry.
  • Jay Finechem. (n.d.). CAS 67827-72-9 | this compound.
  • PubChem. (n.d.). 2,5-Diaminotoluene.
  • LinkedIn. (2026). Exploring 2,5-Diaminoanisole Sulfate: Properties and Uses.
  • Wiley Online Library. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Macromolecular Bioscience.

Sources

Application Notes & Protocols: 2-Methoxy-5-nitroaniline Hydrochloride in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Introduction: The Role of 2-Methoxy-5-nitroaniline as a Diazo Precursor

2-Methoxy-5-nitroaniline, and its hydrochloride salt (CAS 67827-72-9), is a highly functionalized aromatic amine that serves as a critical intermediate in the synthesis of advanced organic materials.[1][2][3] Its molecular structure, featuring an electron-donating methoxy group and a potent electron-withdrawing nitro group, creates a significant dipole moment that influences the optical and electronic properties of its derivatives.[4] While it has applications as a precursor in pharmaceutical synthesis, its most prominent role in materials science is as a diazo component for producing a wide array of azo dyes and pigments.[1][5]

These synthesized colorants are not merely for aesthetic purposes; they are functional materials integral to industries such as textiles, high-performance polymers, and specialty coatings.[1][6] The specific isomeric substitution of the methoxy and nitro groups on the aniline ring allows for the precise tuning of the final material's color, lightfastness, and thermal stability.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is particularly advantageous for the initial diazotization step in azo dye synthesis.[2][3] This guide provides detailed protocols for the application of 2-Methoxy-5-nitroaniline hydrochloride as a precursor for synthesizing monoazo and disazo disperse dyes, which are suitable for coloring hydrophobic polymer fibers like polyester and nylon.[6][7]

Key Molecular Features:

  • Chemical Formula: C₇H₉ClN₂O₃[3]

  • Molecular Weight: 204.61 g/mol [3]

  • Appearance: Orange-red to yellow crystalline solid.[3][5]

  • Core Functionality: The primary amine group (-NH₂) is readily converted into a reactive diazonium salt, which is the cornerstone of azo chemistry.[3][8]

PropertyValueSource
CAS Number67827-72-9[2]
Molecular FormulaC₇H₉ClN₂O₃[3]
Molecular Weight204.61 g/mol [3]
Melting Point218°C (decomposes)[9]

Core Application: Synthesis of Azo Dyes for Polymer Fibers

The primary application of this compound in materials science is the synthesis of azo dyes. The general process involves two key stages: diazotization of the amine and subsequent azo coupling with an electron-rich aromatic compound.

Scientific Principle: Diazotization and Azo Coupling

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction is conducted in a cold, acidic solution with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like sulfuric or hydrochloric acid. The low temperature (0-5°C) is critical to prevent the highly unstable diazonium salt from decomposing.

Azo Coupling is an electrophilic aromatic substitution reaction where the diazonium salt acts as an electrophile. It attacks an electron-rich "coupling component," such as a phenol, naphthol, or another aniline derivative, to form the stable azo compound (R-N=N-R'), which is characterized by the vibrant chromophoric azo group. The choice of coupling component is a key determinant of the final dye's color and properties.

Logical Workflow for Azo Dye Synthesis

The following diagram illustrates the fundamental workflow for synthesizing azo dyes using 2-Methoxy-5-nitroaniline as the starting material. This process is foundational for creating a diverse palette of colors for various material applications.

Azo_Dye_Synthesis_Workflow cluster_0 PART 1: Diazotization cluster_1 PART 2: Azo Coupling cluster_2 PART 3: Purification A 2-Methoxy-5-nitroaniline HCl (Starting Material) B Dissolve in H₂SO₄ / H₂O A->B C Cool to 0-5°C (Ice Bath) B->C D Add NaNO₂ Solution (Dropwise) C->D E Formation of Diazonium Salt Solution D->E G Add Diazonium Salt Solution (Slowly, with Vigorous Stirring) E->G Transfer to Coupling Reaction F Prepare Coupling Component Solution (e.g., 1-Hydroxynaphthalene in NaOH) F->G H Stir for 1.5 - 2 hours G->H I Precipitation of Azo Dye H->I J Filter Precipitate I->J K Wash with Water J->K L Recrystallize from Ethanol/Methanol K->L M Dry to Obtain Pure Dye L->M

Caption: General workflow for Azo Dye synthesis from 2-Methoxy-5-nitroaniline.

Detailed Experimental Protocols

The following protocols are adapted from established synthetic methods for preparing monoazo and disazo dyes.[6][7]

Protocol 1: Synthesis of a Monoazo Disperse Dye

This protocol details the synthesis of 2-methoxy-5-nitrophenylazo-4-hydroxynaphthalene, a monoazo dye.[7]

Materials & Reagents:

  • 2-Methoxy-5-nitroaniline (or its hydrochloride salt)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Urea

  • 1-Hydroxynaphthalene (α-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Ethanol & Methanol

  • Deionized Water

  • Ice

Equipment:

  • Magnetic stirrer with stir bar

  • Beakers and Erlenmeyer flasks

  • Dropping funnel

  • Buchner funnel and filter paper

  • Thermometer

  • pH indicator paper

Procedure:

  • Preparation of the Diazo Component:

    • In a 250 mL beaker, carefully add 6 mL of concentrated H₂SO₄ to 50 mL of deionized water and cool the solution.

    • Add 4.0 g (0.024 mole) of 2-Methoxy-5-nitroaniline to the acid solution. Stir until a fine suspension is formed.

    • Cool the mixture to 0-5°C in an ice-salt bath. The temperature must be strictly maintained in this range.

  • Diazotization:

    • While maintaining the temperature at 0-5°C, add a solution of ~1.7 g (0.025 mole) of sodium nitrite in 10 mL of water dropwise with constant, vigorous stirring.

    • Continue stirring for 30 minutes after the addition is complete.

    • Validation Step: Check for completion of diazotization by spotting the solution onto a filter paper and adding a drop of 4-(N,N-dimethylamino)benzaldehyde solution. The absence of color development indicates that no unreacted primary amine remains.[7]

    • Destroy any excess nitrous acid by adding a small amount of urea (~0.15 g) until gas evolution ceases. The resulting clear solution is the diazonium salt.

  • Preparation of the Coupling Component:

    • In a separate 400 mL beaker, dissolve 3.7 g (0.03 mole) of 1-hydroxynaphthalene in 60 mL of 2 M sodium hydroxide solution.

    • Cool this solution to 5°C in an ice bath.

  • Azo Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring over 5-10 minutes.

    • A colored precipitate will form immediately.

    • Continue stirring the reaction mixture for an additional 1.5 hours to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Filter the precipitated dye using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

    • Dry the crude product in an oven at 60-70°C.

    • For higher purity, recrystallize the crude dye from an ethanol-methanol mixture. The yield is typically around 78%.[7]

Protocol 2: Application of Synthesized Dye to Polymer Fabrics

This protocol describes a standard laboratory procedure for applying a synthesized disperse dye to polyester (or Nylon 66) fabric.[6]

Materials & Reagents:

  • Synthesized Azo Dye (from Protocol 3.1)

  • Polyester or Nylon 66 fabric swatch

  • Dimethylformamide (DMF)

  • Acid buffer (e.g., Lenacid NL) or Formic Acid

  • Deionized Water

Equipment:

  • High-temperature beaker dyeing machine or a suitable laboratory heating mantle with a beaker

  • Thermometer

  • Glass stirring rod

Procedure:

  • Preparation of the Dyebath:

    • Prepare a stock solution of the dye by dissolving 1.0 g of the synthesized dye in a minimal amount of DMF.

    • In a beaker, prepare the dyebath by mixing the dye stock solution with an acid buffer to maintain a pH of 5-5.5. Add water to achieve a suitable liquor ratio (e.g., 20:1, meaning 20 mL of water for every 1 g of fabric).

  • Dyeing Process:

    • Thoroughly wet a pre-weighed fabric swatch (e.g., 2 g) with water and immerse it in the dyebath at approximately 45°C.[6]

    • Gradually raise the temperature of the dyebath to 102°C over 15 minutes.

    • Maintain this temperature for 30 minutes, ensuring the fabric remains submerged and is agitated occasionally.

    • To improve dye exhaustion, carefully add 1.5 mL of 10% formic acid to the dyebath and continue heating for another 15-20 minutes.[6]

  • Post-Treatment:

    • Remove the fabric from the dyebath and rinse it thoroughly with cold water.

    • Wash the dyed fabric with a solution of a non-ionic detergent at 50-60°C to remove any unfixed surface dye.

    • Rinse again with cold water and allow the fabric to air dry.

  • Evaluation (Optional):

    • The dyed fabric can be evaluated for color fastness to washing, rubbing, and light according to standard textile testing methods (e.g., ISO or AATCC standards). Studies have shown that dyes derived from 2-methoxy-5-nitroaniline can exhibit good color fastness on polyester and nylon.[6][10]

Broader Applications and Future Scope

While the synthesis of azo dyes is the most established application, the reactive nature of 2-Methoxy-5-nitroaniline opens avenues for other materials science research:

  • High-Performance Pigments: It serves as a precursor for pigments used in paints, inks, and plastics, where high thermal stability and lightfastness are required.[5]

  • Functional Polymers: The nitro group can be reduced to a second amine group, creating a diamine monomer. This diamine can then be used in polycondensation reactions to synthesize polyamides or polyimides with specific electronic or optical properties.

  • Organic Electronics: Derivatives of nitroanilines are investigated for their nonlinear optical (NLO) properties. While 2-methoxy-4-nitroaniline has been studied for this purpose, the isomeric 2-methoxy-5-nitroaniline could be used to synthesize novel materials for applications in electro-optical devices.[11]

The continuous development of new synthetic methodologies, such as continuous-flow nitration, may offer safer and more scalable ways to produce this and related nitroaromatic intermediates, furthering its application in advanced materials.[4]

References

  • Oladipo, M. K., et al. (2018). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.
  • Otutu, J.O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. [Link]
  • National Center for Biotechnology Information (n.d.). 2-Methoxy-5-nitroaniline. PubChem Compound Summary for CID 7447. [Link]
  • Otutu, J. O., & Osabohien, E. (2009). Disperse dyes derived from 2-methoxy-5-nitroaniline. Oriental Journal of Chemistry, 25(4). [Link]
  • Oakwood Chemical (n.d.). This compound. [Link]
  • Joseph, J., et al. (2022). Growth and characterization of organic 2-methoxy-4-nitroaniline single crystal for optical applications.

Sources

Troubleshooting & Optimization

common side products in the synthesis of 2-Methoxy-5-nitroaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Methoxy-5-nitroaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical chemical intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, alongside troubleshooting protocols to enhance yield, purity, and process control.

Part 1: Frequently Asked Questions (FAQs) on Synthesis and Impurity Profile

This section addresses the most common queries regarding the synthesis of 2-Methoxy-5-nitroaniline and its subsequent conversion to the hydrochloride salt.

Q1: What is the most prevalent and reliable synthesis route for 2-Methoxy-5-nitroaniline?

The most widely adopted and controlled method for preparing 2-Methoxy-5-nitroaniline involves a three-step sequence starting from 2-methoxyaniline (also known as o-anisidine).[1][2] This pathway is favored over direct nitration of 2-methoxyaniline due to the high reactivity of the primary amine, which can lead to oxidative decomposition.[3]

The sequence is as follows:

  • Acetylation: The amino group of 2-methoxyaniline is protected by reacting it with acetic anhydride to form N-(2-methoxyphenyl)acetamide.[1]

  • Nitration: The protected intermediate is then nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid under controlled, cold conditions (e.g., 0–5°C).[1]

  • Hydrolysis (Deprotection): The acetyl group is removed from the nitrated intermediate by acid-catalyzed hydrolysis, typically with hydrochloric acid in an alcohol solvent, to yield the free base, 2-Methoxy-5-nitroaniline.[1]

Q2: Why is protecting the amine group as an acetamide essential before the nitration step?

The primary amino group (-NH₂) in aniline and its derivatives is a powerful activating group that is highly susceptible to oxidation, especially under the harsh acidic conditions of nitration.[3] Direct nitration of 2-methoxyaniline often results in significant oxidative decomposition, leading to the formation of tarry, intractable byproducts and very low yields of the desired product.[3]

Converting the amino group to an acetamido group (-NHCOCH₃) serves two critical functions:

  • Moderates Reactivity: The acetyl group is electron-withdrawing, which significantly reduces the activating effect of the nitrogen lone pair on the aromatic ring, thus preventing overreaction and oxidative degradation.

  • Prevents Salt Formation: In the strong acid medium, a primary amine would be protonated to form an anilinium ion (-NH₃⁺). This ion is a strongly deactivating, meta-directing group, which would prevent the desired nitration from occurring and instead favor the formation of meta-substituted products.[4]

Q3: What are the primary isomeric side products during the nitration of N-(2-methoxyphenyl)acetamide, and why do they form?

The primary side product is the isomeric 2-methoxy-4-nitroaniline .[1] Its formation is a direct consequence of the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution.

In the intermediate, N-(2-methoxyphenyl)acetamide, there are two ortho, para-directing groups:

  • Acetamido group (-NHCOCH₃) at C1: Directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

  • Methoxy group (-OCH₃) at C2: Directs incoming electrophiles to its ortho (C1, C3) and para (C5) positions.

The desired product results from nitration at the C5 position, which is para to the methoxy group. The main isomeric impurity, 2-methoxy-4-nitroaniline, arises from nitration at the C4 position, which is para to the more powerfully directing acetamido group. The precise ratio of these isomers can be influenced by reaction conditions such as temperature and the specific composition of the nitrating mixture.[5]

Q4: What causes the formation of dark, tarry byproducts, and how can they be avoided?

The formation of dark, tarry materials is almost always due to oxidative decomposition .[3] This can be caused by several factors:

  • Incomplete Amine Protection: If the initial acetylation step is incomplete, residual 2-methoxyaniline will be present during nitration and will be readily oxidized.

  • Excessive Temperature: Nitration reactions are highly exothermic. Poor temperature control (allowing the temperature to rise above 5-10°C) dramatically increases the rate of side reactions, including oxidation and over-nitration.

  • Incorrect Reagent Stoichiometry: Using an overly aggressive nitrating mixture or an incorrect ratio of nitric to sulfuric acid can enhance the oxidative potential of the medium.

To avoid this, ensure quantitative acetylation, use precise temperature control with efficient cooling, and add the nitrating agent slowly and sub-surface to prevent localized overheating.

Q5: Are there any significant side products associated with the final hydrochloride salt formation?

The conversion of the 2-Methoxy-5-nitroaniline free base to its hydrochloride salt is a straightforward acid-base reaction and typically does not generate new impurities.[6][7] However, any impurities present in the free base will be carried through and will also form their corresponding hydrochloride salts. For example, if 2-methoxy-4-nitroaniline is present, it will form 2-methoxy-4-nitroaniline hydrochloride , which may co-precipitate with the desired product, affecting its purity and melting point. Therefore, the purity of the final salt is dictated by the purity of the free base before the salt formation step.

Part 2: Troubleshooting Guide

This table provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Problem / ObservationPotential Cause(s)Recommended Solution(s)
Low yield of desired product with significant amounts of 2-methoxy-4-nitroaniline isomer. 1. Suboptimal reaction temperature during nitration. 2. Incorrect concentration of sulfuric acid, altering the regioselectivity.[5] 3. Rate of addition of nitrating agent was too fast.1. Strict Temperature Control: Maintain the reaction temperature rigorously between 0°C and 5°C throughout the addition of the nitrating agent. 2. Optimize Acid Medium: Ensure the use of concentrated (e.g., 98%) sulfuric acid as the solvent for the nitration. The o:p ratio can be sensitive to acid strength.[5] 3. Slow Addition: Add the nitrating mixture dropwise over an extended period (e.g., 1-2 hours) to maintain a low concentration of the electrophile and favor the thermodynamically preferred product.
Reaction mixture turns dark brown or black, yielding a tarry, intractable product. 1. Oxidation of unprotected amine: Incomplete acetylation of the starting 2-methoxyaniline.[3] 2. Runaway reaction: Loss of temperature control during the exothermic nitration step.1. Verify Acetylation: Before nitration, confirm the completion of the acetylation step using TLC or HPLC analysis. If incomplete, extend the reaction time or adjust stoichiometry. 2. Improve Cooling: Ensure the reaction vessel is adequately immersed in an efficient cooling bath (e.g., ice-salt). Use a larger reaction vessel to improve the surface-area-to-volume ratio for better heat dissipation.
Crude product contains unreacted N-(2-methoxyphenyl)acetamide or the intermediate N-(2-methoxy-5-nitrophenyl)acetamide. 1. Incomplete Nitration: Insufficient nitrating agent or reaction time. 2. Incomplete Hydrolysis: Insufficient acid, water, or reflux time during the deprotection step.[1]1. Check Nitration Conditions: Ensure the correct molar equivalent of nitric acid is used. Allow the reaction to stir for the recommended time (1-2 hours) at 0-5°C after addition is complete.[1] 2. Ensure Complete Hydrolysis: Use a sufficient excess of hydrochloric acid and ensure the mixture is refluxed for the specified duration (e.g., 3-5 hours) to drive the hydrolysis to completion.[8] Monitor by TLC until the intermediate spot disappears.
Final hydrochloride salt is discolored (e.g., brownish) or has a broad/low melting point. 1. Impurities from the free base: Isomeric nitroanilines or oxidation byproducts were not removed before salt formation. 2. Trapped solvent or excess HCl. 1. Purify the Free Base: Before converting to the hydrochloride salt, purify the crude 2-Methoxy-5-nitroaniline. Recrystallization from a suitable solvent like ethanol or acetonitrile is highly effective.[1][6] 2. Wash and Dry Thoroughly: After filtering the hydrochloride salt, wash it with a non-polar solvent (e.g., cold diethyl ether) to remove residual acid and organic impurities. Dry the final product under vacuum to remove all traces of solvent.

Part 3: Visualization of Reaction Pathways

The following diagrams illustrate the primary synthesis route and the formation of the major isomeric byproduct.

Synthesis_Pathway cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis cluster_salt Step 4: Salt Formation A 2-Methoxyaniline B N-(2-methoxyphenyl)acetamide A->B Acetic Anhydride Acetic Acid C N-(2-methoxy-5-nitrophenyl)acetamide B->C HNO₃ / H₂SO₄ 0-5°C D 2-Methoxy-5-nitroaniline C->D HCl / Methanol Reflux E 2-Methoxy-5-nitroaniline HCl D->E HCl (gas or solution)

Caption: Main synthetic route to 2-Methoxy-5-nitroaniline HCl.

Side_Product_Formation cluster_products Nitration Products Start N-(2-methoxyphenyl)acetamide Desired Nitration at C5 (para to -OCH₃) 2-Methoxy-5-nitroaniline (after hydrolysis) Start->Desired Major Pathway Side Nitration at C4 (para to -NHAc) 2-Methoxy-4-nitroaniline (after hydrolysis) Start->Side Side Reaction

Caption: Formation of the desired product and the main isomeric byproduct.

Part 4: Key Experimental Protocols

Protocol 1: Synthesis of 2-Methoxy-5-nitroaniline (Free Base)

This protocol is a representative synthesis based on common literature procedures.[1][8]

  • Acetylation:

    • In a flask equipped with a stirrer, add 2-methoxyaniline (1.0 eq).

    • Add glacial acetic acid (2-3 volumes) and cool the mixture in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) while maintaining the temperature below 20°C.

    • After the addition, warm to room temperature and stir for 1-2 hours until TLC confirms the disappearance of the starting material.

    • Quench the reaction by pouring it into ice water. Filter the resulting precipitate (N-(2-methoxyphenyl)acetamide), wash with water, and dry.

  • Nitration:

    • To a flask containing concentrated sulfuric acid (98%, ~4 volumes), add the dried N-(2-methoxyphenyl)acetamide from the previous step in portions, keeping the temperature below 10°C.

    • Cool the resulting solution to 0°C in an ice-salt bath.

    • Prepare a nitrating mixture of fuming nitric acid (1.05 eq) and concentrated sulfuric acid (1 volume) and cool it to 0°C.

    • Add the nitrating mixture dropwise to the acetamide solution over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

    • Stir the mixture at 0-5°C for an additional 1-2 hours.

    • Carefully pour the reaction mass onto a large amount of crushed ice.

    • Filter the yellow precipitate (N-(2-methoxy-5-nitrophenyl)acetamide), wash thoroughly with cold water until the washings are neutral, and dry.

  • Hydrolysis:

    • In a round-bottom flask, combine the nitrated acetamide, methanol (5-10 volumes), and concentrated hydrochloric acid (3-5 volumes).

    • Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC for the disappearance of the starting material.

    • Cool the reaction mixture. The hydrochloride salt of the product may precipitate. For isolation of the free base, distill off the methanol under reduced pressure.

    • Add water to the residue and carefully neutralize with an aqueous base (e.g., NaOH or NaHCO₃ solution) until the pH is ~8-9.

    • Filter the resulting orange-red solid, wash with water, and dry under vacuum. This is the crude 2-Methoxy-5-nitroaniline free base.

Protocol 2: Purification and Hydrochloride Salt Formation
  • Purification (Recrystallization):

    • Dissolve the crude 2-Methoxy-5-nitroaniline free base in a minimum amount of hot ethanol or acetonitrile.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry. Verify purity by HPLC and melting point.

  • Hydrochloride Salt Formation:

    • Dissolve the purified free base in a suitable solvent (e.g., isopropanol or diethyl ether).

    • Slowly bubble dry HCl gas through the solution or add a calculated amount of concentrated HCl or HCl solution in isopropanol.

    • The hydrochloride salt will precipitate. Stir for 30-60 minutes to ensure complete precipitation.

    • Filter the solid, wash with a small amount of the solvent (e.g., cold diethyl ether) to remove excess acid, and dry under vacuum at 50-60°C.

References

  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Royal Society of Chemistry.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • NCBI. (n.d.). Aniline and Aniline Hydrochloride. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127.
  • Filo. (2025, October 29). How does anisole react with nitrating mixture? Write the equations.
  • askIITians. (2025, August 30). What happens when anisole is nitrated?.
  • ResearchGate. (n.d.). Oxidation of aniline hydrochloride with ammonium peroxydisulfate yields....

Sources

Technical Support Center: Synthesis of 2-Methoxy-5-nitroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-5-nitroaniline Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the causality behind experimental choices, providing field-proven insights to ensure procedural success.

I. Synthesis Overview & Core Challenges

The synthesis of this compound is a cornerstone procedure for creating key intermediates in the pharmaceutical and dye industries.[1][2] A prevalent and reliable method involves a three-step sequence starting from 2-methoxyaniline (o-anisidine), followed by the final salt formation.[3]

The primary challenges in this synthesis revolve around controlling regioselectivity during the electrophilic nitration step, preventing oxidative side-reactions, and ensuring high purity of the final product. This guide provides a systematic approach to overcoming these hurdles.

Overall Synthetic Workflow

The process can be visualized as a sequence of protection, functionalization, and deprotection, followed by salt formation.

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation A 2-Methoxyaniline B N-(2-methoxyphenyl)acetamide A->B Acetic Anhydride, Glacial Acetic Acid C N-(2-methoxy-5-nitrophenyl)acetamide B->C Fuming HNO3, Conc. H2SO4 @ 0-5°C D 2-Methoxy-5-nitroaniline C->D HCl, Methanol, Reflux E 2-Methoxy-5-nitroaniline Hydrochloride D->E Hydrochloric Acid

Caption: The four-step synthesis workflow from 2-Methoxyaniline to the final hydrochloride salt.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Problem: Low Overall Yield

Question: My final yield of this compound is consistently below 50%. What are the likely causes and how can I improve it?

Potential Causes & Solutions:

  • Incomplete Reactions: Each of the three core steps may not be running to completion.

    • Solution: For the nitration and deprotection steps, consider extending the reaction time. Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material before proceeding with the workup.[4]

  • Product Loss During Workup: The product might be lost during extraction or washing phases, especially if it has partial solubility in the aqueous or wash solutions.

    • Solution: Minimize the volume of solvents used for washing the filtered product. Always use ice-cold solvents for washing to reduce solubility losses.[5] Consider performing a back-extraction of the aqueous layers with a suitable organic solvent like ethyl acetate to recover any dissolved product.

  • Oxidative Side Reactions: The aniline functional group is sensitive to oxidation by nitric acid, which can lead to the formation of tarry byproducts, significantly reducing the yield.[4]

    • Solution: This is why the initial acetylation step is critical. It protects the amine group.[3] Furthermore, strict temperature control during nitration is paramount. Ensure the temperature of the reaction mixture is maintained between 0-5°C during the dropwise addition of the nitrating agent.[3]

Problem: Low Purity & Isomer Formation

Question: My NMR analysis shows the presence of significant isomeric impurities. How can I improve the regioselectivity of the nitration?

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The directing effects of the methoxy group (ortho, para) and the protected amino group (ortho, para) are additive, strongly favoring substitution at the 5-position. However, temperature fluctuations or incorrect acid ratios can overcome this selectivity.

    • Solution: Precise temperature control is the most critical factor.[5] Use an efficient cooling bath (e.g., ice-salt) and monitor the internal reaction temperature, not just the bath temperature. The addition of the nitrating mixture must be slow and dropwise to manage the exotherm.[5] Ensure the correct ratio of sulfuric to nitric acid is used as specified in the protocol.

  • Direct Nitration Attempt: Attempting to nitrate 2-methoxyaniline directly without the acetylation protection step will lead to a mixture of isomers and significant oxidation.

    • Solution: Always perform the acetylation of the amine group before nitration. The N-acetyl group effectively prevents the formation of undesired side products.[3]

  • Ineffective Purification: The crude product will likely contain some level of isomeric impurities.

    • Solution: Purify the crude 2-Methoxy-5-nitroaniline (before salt formation) via recrystallization. Solvents such as petroleum ether or an ethanol/water mixture have been shown to be effective at isolating the desired isomer and increasing purity to >99%.[3][5]

Troubleshooting Decision Tree

G cluster_yield Yield Issues cluster_purity Purity Issues start Low Yield or Purity Issue cause1 Incomplete Reaction start->cause1 Low Yield cause2 Product Loss During Workup start->cause2 Low Yield cause3 Oxidation/Tars start->cause3 Low Yield cause4 Isomer Formation start->cause4 Low Purity cause5 Oily Product/ Fails to Crystallize start->cause5 Low Purity sol1 Extend Reaction Time; Monitor with TLC cause1->sol1 sol2 Use Cold Wash Solvents; Back-extract Aqueous Layer cause2->sol2 sol3 Ensure Amine Protection; Strict Temp. Control cause3->sol3 sol4 Precise Temp. Control; Slow Reagent Addition cause4->sol4 sol5 Recrystallize; Use Seed Crystal; Column Chromatography cause5->sol5

Caption: A cause-and-effect diagram for troubleshooting common synthesis issues.

Problem: Product is an Oil and Fails to Solidify

Question: After the deprotection step, my 2-Methoxy-5-nitroaniline product is an orange oil and will not crystallize. What should I do?

Potential Causes & Solutions:

  • Presence of Impurities: This is the most common cause. Isomeric byproducts or residual starting material can act as an eutectic impurity, significantly lowering the melting point and preventing crystallization.[5]

    • Solution 1 - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a pure crystal from a previous batch, add a small seed crystal to the oil.[5]

    • Solution 2 - Recrystallization/Purification: If seeding fails, attempt to dissolve the oil in a minimum amount of a hot solvent (like ethanol) and then cool it slowly. If it still oils out, purification of the oil by column chromatography is the most reliable option to remove impurities.[5]

  • Insufficient Cooling: The product may be soluble in the solvent at ambient temperature.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath before and during any filtration steps.[5]

III. Frequently Asked Questions (FAQs)

Q1: What is the precise role of sulfuric acid in the nitration step? A1: Sulfuric acid serves two critical functions. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species that performs the aromatic substitution. Second, it serves as a solvent for the reaction, keeping the reactants in solution.[5]

Q2: Why is the acetylation of 2-methoxyaniline necessary before nitration? A2: The primary amino group (-NH₂) in 2-methoxyaniline is highly activating and extremely sensitive to oxidation by nitric acid, which would lead to low yields and the formation of tarry polymers. Acetylation converts the amine to an amide (-NHCOCH₃). This protected group is still an ortho-, para-director but is less activating, which provides two key benefits: it prevents oxidation of the ring and allows for much better control over the regioselectivity of the nitration.[3]

Q3: Can I use a different nitrating agent? A3: While a mixture of nitric and sulfuric acid is standard, other agents like potassium nitrate (KNO₃) in sulfuric acid can also be used.[6] This method can sometimes offer milder conditions. However, for any new method, conditions must be carefully optimized. For scalability and safety, recent advances in continuous-flow nitration offer superior control over reaction exotherms and can improve yield and safety.[3][7]

Q4: My final hydrochloride salt is not precipitating cleanly. What could be wrong? A4: This issue often points to impurities in the parent 2-Methoxy-5-nitroaniline free base. Ensure the free base is fully purified by recrystallization before attempting the salt formation. Additionally, ensure you are using a suitable solvent system. Often, adding concentrated HCl to a solution of the amine in a solvent like isopropanol or ether will cause the hydrochloride salt to precipitate. The presence of excess water can sometimes inhibit precipitation.

IV. Detailed Experimental Protocols

The following protocols are based on established and reliable methods.[3][6][8]

Table 1: Reaction Parameters & Expected Yields
StepKey ReagentsConditionsTimeTypical Yield
1. Acetylation Acetic Anhydride, Acetic AcidReflux2 hours>95%[3]
2. Nitration Fuming HNO₃, Conc. H₂SO₄0–5°C1–2 hours78–82%[3]
3. Deprotection HCl, MethanolReflux3–5 hours73–97%[3]
4. HCl Salt Formation Concentrated HCl0-10°C1-2 hours>95%
Protocol 1: Acetylation of 2-Methoxyaniline
  • In a round-bottom flask equipped with a reflux condenser, combine 2-methoxyaniline (1.0 eq) with glacial acetic acid (approx. 2.5 mL per gram of aniline).

  • Stir the mixture and slowly add acetic anhydride (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Allow the mixture to cool to room temperature, then pour it slowly into a beaker of ice water with vigorous stirring.

  • Collect the precipitated white solid, N-(2-methoxyphenyl)acetamide, by vacuum filtration.

  • Wash the solid thoroughly with cold water and dry under vacuum. The yield is typically quantitative.[3]

Protocol 2: Nitration of N-(2-methoxyphenyl)acetamide
  • In a flask, add concentrated sulfuric acid and cool it to 0°C in an ice-salt bath.

  • Slowly add the dried N-(2-methoxyphenyl)acetamide from the previous step while stirring, ensuring the temperature remains below 10°C.

  • In a separate container, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping it cold.

  • Add the nitrating mixture dropwise to the acetamide solution over 1-2 hours, ensuring the internal temperature does not rise above 5°C.[3]

  • After the addition is complete, stir the mixture at 0-5°C for an additional 1-2 hours.

  • Slowly pour the reaction mixture onto a large amount of crushed ice.

  • The yellow solid, N-(2-methoxy-5-nitrophenyl)acetamide, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.[3]

Protocol 3: Deprotection to 2-Methoxy-5-nitroaniline
  • Combine the dried N-(2-methoxy-5-nitrophenyl)acetamide (1.0 eq) and methanol in a round-bottom flask.

  • Add concentrated hydrochloric acid to the mixture.

  • Heat the reaction to reflux and maintain for 3-5 hours, monitoring by TLC until the starting material is consumed.[6][8]

  • Cool the mixture to room temperature. If the hydrochloride salt precipitates upon cooling, it can be collected directly.

  • Alternatively, neutralize the mixture carefully with a base (e.g., NaOH solution) until the pH is basic (pH ~9). This will precipitate the free amine, 2-Methoxy-5-nitroaniline, as a yellow-orange solid.[3][8]

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purification Step: Recrystallize the crude free amine from petroleum ether or an ethanol/water mixture to achieve high purity.[3][8]

Protocol 4: Formation of this compound
  • Dissolve the purified 2-Methoxy-5-nitroaniline free base in a suitable solvent like isopropanol or anhydrous ether.

  • Cool the solution in an ice bath.

  • Slowly add concentrated hydrochloric acid (1.1 eq) dropwise with stirring.

  • The hydrochloride salt will precipitate. Continue stirring in the ice bath for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., cold isopropanol or ether), and dry under vacuum.

V. References

  • Smolecule. (n.d.). Buy this compound | 67827-72-9. Retrieved from Smolecule.

  • BenchChem. (n.d.). 2-Methoxy-5-nitroaniline | 99-59-2. Retrieved from BenchChem.

  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline. Retrieved from PubChem.

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Methyl-5-nitroaniline Hydrate. Retrieved from BenchChem.

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Retrieved from Google Patents.

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Retrieved from Google Patents.

  • ChemicalBook. (2019). Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline. Retrieved from ChemicalBook.

  • BenchChem. (n.d.). Technical Support Center: Optimizing the Synthesis of 2-Methyl-5-nitrophenol. Retrieved from BenchChem.

  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Methyl-5-nitroaniline. Retrieved from BenchChem.

Sources

Technical Support Center: Purification of 2-Methoxy-5-nitroaniline Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methoxy-5-nitroaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. We will move beyond a simple protocol, delving into the causality behind experimental choices to empower you to troubleshoot and optimize this critical purification step.

Foundational Principles: Why Recrystallization?

This compound is a key intermediate in the synthesis of various high-value molecules, including dyes and pharmaceuticals.[1][2] Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields, and compromised final product quality. The primary impurities often stem from the synthesis process and can include positional isomers (like 2-methoxy-4-nitroaniline), unreacted starting materials, or over-nitrated byproducts.[1][3][4]

Recrystallization is a powerful purification technique for solids based on the principle of differential solubility.[5][6] An ideal recrystallization solvent will dissolve the target compound and its impurities at an elevated temperature but will have a low solubility for only the target compound at lower temperatures. As a hot, saturated solution cools, the solubility of the desired compound decreases, forcing it to form a crystalline lattice that excludes the differently shaped impurity molecules, which remain dissolved in the cold solvent (the "mother liquor").[6][7]

Physicochemical Properties of the Parent Compound (2-Methoxy-5-nitroaniline)

Understanding the properties of the free base is crucial for informing our approach to purifying the hydrochloride salt.

PropertyValueSource
CAS Number 99-59-2[2][8]
Molecular Formula C₇H₈N₂O₃[2][8]
Molecular Weight 168.15 g/mol [1][2][8]
Appearance Orange-red needles or orange powder[2]
Melting Point 117–118°C[1]

The hydrochloride salt (CAS 67827-72-9) will exhibit increased polarity and, consequently, different solubility characteristics, generally showing higher solubility in polar solvents like alcohols and water compared to the free base.

The Recrystallization Workflow: A Step-by-Step Protocol

This protocol provides a robust starting point. Remember, optimization is key, and the volumes and temperatures may need adjustment based on the initial purity of your crude material.

Recrystallization_Workflow cluster_prep Preparation cluster_process Core Process cluster_finish Finishing Solvent_Screening Step 1: Solvent Screening (Small-scale tests) Crude_Material Step 2: Weigh Crude 2-M-5-NA HCl Dissolution Step 3: Dissolution (Add min. hot solvent) Crude_Material->Dissolution Hot_Filtration Step 4: Hot Filtration (Optional) (Remove insoluble impurities) Dissolution->Hot_Filtration If solids present Crystallization Step 5: Slow Cooling (Induce crystallization) Dissolution->Crystallization If no solids Hot_Filtration->Crystallization Isolation Step 6: Vacuum Filtration (Collect crystals) Crystallization->Isolation Washing Step 7: Wash Crystals (Minimal ice-cold solvent) Isolation->Washing Drying Step 8: Dry Crystals (Vacuum oven) Washing->Drying Analysis Step 9: Purity Analysis (MP, HPLC, NMR) Drying->Analysis

Caption: A validated workflow for the purification of 2-Methoxy-5-nitroaniline HCl.

Methodology:

  • Solvent Selection: The choice of solvent is the most critical variable. For a polar hydrochloride salt, start with polar protic solvents. Ethanol, methanol, or an ethanol/water mixture are excellent candidates.[9] Conduct small-scale tests to find a solvent that dissolves the crude material when boiling but results in significant precipitation upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding the hot solvent in small portions until the solid just dissolves. Causality : Using the minimum amount of hot solvent is crucial for achieving a saturated solution, which maximizes the yield upon cooling.[6][10] An excess of solvent will keep more of your product dissolved even when cold, drastically reducing recovery.[10]

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), you must perform a hot gravity filtration. To prevent premature crystallization in the funnel, preheat the filter funnel (stemless is preferred) and the receiving flask, and use a slight excess (~5-10%) of hot solvent during dissolution.[11][12] This excess can be boiled off after filtration.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling encourages the formation of small, impure crystals.[13] Once at room temperature, the flask can be placed in an ice bath to maximize the precipitation of the product.[7][12]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor clinging to the crystal surfaces.[6][10] Causality : Using cold solvent is essential because even a good recrystallization solvent will dissolve some of your product; using it ice-cold minimizes this loss.[6]

  • Drying: Dry the purified crystals, preferably in a vacuum oven at a moderate temperature, to remove any residual solvent.

Troubleshooting Guide

Q: My compound separated as a sticky oil instead of crystals. What went wrong and how do I fix it?

A: This phenomenon, known as "oiling out," is a common issue, especially with compounds that have relatively low melting points.[11][13]

  • Underlying Cause: Oiling out occurs when the solute precipitates from the solution at a temperature above its melting point, causing it to come out as a liquid instead of a solid crystal lattice. This can be triggered by a solution that is too concentrated or one that has been cooled too quickly.[11][13]

  • Solutions:

    • Re-heat and Dilute: Heat the oiled-out mixture until the oil redissolves. Add a small amount (10-20%) of additional hot solvent to lower the saturation point.

    • Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss. This gives molecules time to orient themselves into a crystal lattice.

    • Induce Crystallization: At a temperature just above where it oiled out, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound. This provides a nucleation point for crystal growth.[7][13]

    • Change Solvents: If the problem persists, your solvent's boiling point may be too high. Select a solvent with a lower boiling point.

Q: After cooling, no crystals have formed. Is my product lost?

A: Not at all. This is a very common scenario with two likely causes.

  • Underlying Cause 1: Too Much Solvent. You may have added too much solvent during the dissolution step, meaning the solution is not saturated enough to crystallize even when cold.[7][11]

    • Solution: Gently boil off a portion of the solvent to increase the concentration of your compound and try cooling again.

  • Underlying Cause 2: Supersaturation. The solution may be supersaturated, a metastable state where the solute concentration is higher than its solubility, but crystallization has not been initiated.[6]

    • Solution: Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a tiny "seed" crystal of the pure product. These actions provide a surface for the crystals to begin forming.[7]

Q: My final yield is extremely low. Where did my compound go?

A: A low yield is frustrating but points to specific steps in the protocol.

  • Underlying Causes & Solutions:

    • Excess Solvent: As mentioned, using too much solvent is a primary cause of low recovery.[10] Always aim for the absolute minimum amount of hot solvent needed for dissolution.

    • Premature Filtration: If you filtered the solution while it was too cool, a significant amount of your product may have crystallized and been lost on the filter paper with the insoluble impurities. Ensure the solution, funnel, and flask are kept hot during this step.[12]

    • Incomplete Crystallization: Not cooling the solution to a low enough temperature (e.g., in an ice bath) will leave a substantial amount of product in the mother liquor.

    • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can redissolve a portion of your purified product.[6][10] Use only enough ice-cold solvent to rinse the crystal cake.

Q: My final product is still colored. How can I get rid of the color?

A: Colored impurities can be persistent.

  • Underlying Cause: These are often large, polar molecules with extensive conjugation that co-precipitate with your product.

  • Solution: Use activated charcoal (decolorizing carbon). After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a tiny spatula tip is often enough). Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities. Then, perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[7] Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Frequently Asked Questions (FAQs)

Q1: What specific safety precautions are necessary for handling this compound? A1: According to its Safety Data Sheet (SDS), 2-Methoxy-5-nitroaniline is harmful if inhaled, swallowed, or in contact with skin, and it causes serious eye irritation.[14][15] All manipulations should be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including nitrile gloves, chemical safety goggles, and a lab coat.[14]

Q2: Can I use a solvent mixture like ethanol and water? A2: Absolutely. A two-solvent system is an excellent technique when no single solvent is ideal.[16] For this method, you would dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble, like hot ethanol). Then, you would slowly add a "bad" solvent (one in which it is poorly soluble, like water) dropwise to the hot solution until it just becomes cloudy. A drop or two of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[7]

Q3: How do I know if my product is pure after one recrystallization? A3: The most reliable methods are to check the melting point and run an analytical test. A pure compound will have a sharp melting point that matches the literature value. Impurities typically depress and broaden the melting point range. For definitive purity assessment, techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1]

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)-2-nitroaniline by Recrystallization.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
  • BLD Pharm. (n.d.). 99-59-2|2-Methoxy-5-nitroaniline.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Methoxy-5-nitroaniline.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • University of Calgary. (n.d.). Recrystallization1.
  • BenchChem. (n.d.). 2-Methoxy-5-nitroaniline | 99-59-2.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ChemicalBook. (2025). This compound | 67827-72-9.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). recrystallization.pdf.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • University of Calgary. (n.d.). Recrystallization.
  • PubChem, National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-nitroaniline.
  • Google Patents. (1995). US5466871A - Process for preparing nitroaniline derivatives.
  • Bao, Y., Wu, J., Zhao, X., & Zhao, H. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. Journal of Chemical & Engineering Data.
  • BenchChem. (n.d.). A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Methyl-5-nitroaniline.
  • BenchChem. (n.d.). A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to 2-Methyl-5-nitroaniline and its Hydrate.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • LGC Standards. (n.d.). 2-Methoxy-5-nitroaniline.
  • BenchChem. (n.d.). Managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline.

Sources

Technical Support Center: Troubleshooting Poor Solubility of 2-Methoxy-5-nitroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Assistance, Contact:

  • Lead Application Scientist: Dr. Eleanor Vance

  • Email:

  • Support Hotline: +1-800-555-CHEM (ext. 2)

Introduction: Understanding the Challenge

2-Methoxy-5-nitroaniline hydrochloride (CAS No. 67827-72-9) is a vital intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] Its hydrochloride salt form is generally used to enhance stability and aqueous solubility compared to the free base (2-Methoxy-5-nitroaniline, CAS No. 99-59-2).[3][4] However, researchers frequently encounter dissolution challenges in various organic solvents, which can impede reaction kinetics and lead to incomplete conversions or complex purification procedures.[5]

This guide provides a structured approach to diagnosing and resolving solubility issues, grounded in the physicochemical properties of the molecule.

Core Principles: Why is Solubility an Issue?

The solubility of this compound is governed by a delicate balance of several factors:

  • The Hydrochloride Salt: The molecule is an anilinium salt. In this protonated form (-NH3+ Cl-), it is essentially an ionic compound. This dramatically increases its solubility in polar protic solvents like water but significantly decreases it in nonpolar organic solvents.[4][6]

  • The Aromatic Ring: The bulky, nonpolar benzene ring contributes to poor solubility in highly polar solvents like water, a classic hydrophobic effect.[7]

  • Functional Groups: The electron-withdrawing nitro group (-NO2) and electron-donating methoxy group (-OCH3) create a significant dipole moment, influencing intermolecular interactions and crystal lattice energy.[1]

  • pKa: The pKa of the conjugate acid (the anilinium ion) is approximately 2.49.[8] This means that in solutions with a pH above ~2.5, the compound will begin to deprotonate to its free base form, which has drastically different solubility characteristics.

Frequently Asked Questions (FAQs) & Quick Solutions

Q1: My this compound won't dissolve in my aprotic organic solvent (e.g., DCM, THF, Toluene). What's happening? A: This is expected behavior. As an ionic salt, it has very low solubility in nonpolar or moderately polar aprotic solvents. The strong ionic interactions within the crystal lattice are not easily overcome by these solvents.

  • Quick Fix: Consider switching to a polar protic solvent, a polar aprotic solvent like DMF or DMSO, or using a co-solvent system.[5]

Q2: I added the hydrochloride to my reaction, and it just sits at the bottom as a solid. Can I just heat the mixture? A: Heating can increase solubility and is often a good first step.[5][9] However, be cautious. The compound decomposes at its melting point of approximately 218°C.[10][11] Ensure your reaction temperature is well below this and does not degrade other reagents. Prolonged heating may not be sufficient if the solvent is fundamentally incompatible.

Q3: I'm running a reaction with a non-nucleophilic base (e.g., triethylamine, DIPEA). Why did my starting material initially dissolve and then a different solid crashed out? A: You likely performed an in-situ acid-base reaction. The added base deprotonated the anilinium hydrochloride, forming the free base, 2-Methoxy-5-nitroaniline. The free base has very different solubility from the salt and may be insoluble in your chosen solvent, causing it to precipitate. The other solid formed is the hydrochloride salt of your added base (e.g., triethylammonium chloride).

Q4: Can I use sonication to help dissolve the compound? A: Yes, sonication is an excellent technique for breaking up solid agglomerates and accelerating the dissolution process, especially for kinetically slow dissolutions.[5] It provides energy to overcome the activation barrier for solvation.[5]

In-Depth Troubleshooting Workflow

When facing persistent solubility issues, a systematic approach is required. This workflow guides you from initial assessment to a robust solution.

Troubleshooting Flowchart

G A Start: Poor Solubility Observed B Is the solvent polar protic (e.g., H2O, MeOH, EtOH)? A->B Assess Solvent C Is the solvent polar aprotic (e.g., DMF, DMSO, Acetonitrile)? B->C No E Action: Increase temperature moderately. (e.g., 40-80 °C). Did it dissolve? B->E Yes D Is the solvent nonpolar or low-polarity (e.g., Toluene, DCM, THF)? C->D No C->E Yes H Root Cause: Incompatible Solvent Polarity. The salt form is too ionic for the solvent. D->H Yes G Problem Solved E->G Yes J Root Cause: Insufficient Solvent Power. The solvent can't overcome lattice energy. E->J No F Action: Try a co-solvent system. (e.g., Toluene/DMF 10:1). Did it dissolve? F->G Yes K Action: Switch to a stronger polar aprotic solvent (e.g., NMP, DMAc) or consider a co-solvent. F->K No I Action: Convert to free base in situ. Add 1.1 eq of a non-nucleophilic base (e.g., Et3N, DIPEA). Did it dissolve? H->I I->G Yes L Root Cause: Low intrinsic solubility. Consider alternative reagents if possible. I->L No J->F

Caption: Systematic workflow for troubleshooting solubility.

Data-Driven Solvent Selection

While comprehensive quantitative data is scarce, a qualitative understanding based on chemical principles can guide solvent choice.

Solvent ClassSolvent ExamplesExpected Solubility of HCl SaltExpected Solubility of Free BaseRationale & Causality
Polar Protic Water, Methanol, EthanolHigh to ModerateLowThe ionic salt readily dissolves in protic solvents that can solvate both the anilinium cation and chloride anion.[9][10] The neutral free base is less polar.
Polar Aprotic DMF, DMSO, NMP, AcetonitrileModerate to LowHighThese solvents have large dipole moments capable of solvating ions, but less effectively than protic solvents. The free base is highly soluble.[1]
Low-Polarity/Aprotic DCM, THF, Ethyl AcetateVery Low to InsolubleModerate to HighThese solvents lack the polarity to overcome the strong ionic forces of the hydrochloride salt's crystal lattice.
Nonpolar Toluene, HexanesInsolubleModerate to LowVan der Waals forces are insufficient to dissolve the ionic salt. The free base has some solubility due to the aromatic ring.

Table 1: Qualitative solubility guide for 2-Methoxy-5-nitroaniline forms in common laboratory solvents.

Experimental Protocols for Solubility Enhancement

Protocol 1: Co-Solvent System Development

This method is ideal when the reaction requires a largely nonpolar solvent but a small amount of a polar "solubilizing" solvent is tolerated.

  • Setup: In a vial, suspend the this compound in the primary, nonpolar reaction solvent (e.g., 10 mL of Toluene).

  • Titration: While stirring vigorously, add a high-polarity aprotic solvent (e.g., DMF or NMP) dropwise.

  • Observation: Monitor for dissolution. Continue adding the co-solvent until the solution becomes clear.

  • Quantification: Note the volume of co-solvent required. This gives a working ratio (e.g., 20:1 Toluene:DMF) for scaling up your reaction.

  • Validation: Before proceeding with the full reaction, ensure the co-solvent does not interfere with your desired chemistry by running a small-scale test reaction.[12]

Protocol 2: In-Situ Free Base Generation

This is the preferred method for reactions that are sensitive to protic solvents but require the aniline to be soluble in a nonpolar medium.

  • Suspension: Suspend the this compound (1.0 eq) in your chosen anhydrous, aprotic organic solvent (e.g., DCM, THF).

  • Base Addition: Add a suitable non-nucleophilic organic base (e.g., Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA), 1.1 eq) to the suspension at room temperature.

  • Stirring: Stir the mixture for 15-30 minutes. You should observe the initial solid dissolving, potentially followed by the precipitation of a new solid (the ammonium salt of the base you added, e.g., Et3N·HCl).

  • Confirmation (Optional): Take a small aliquot of the supernatant, filter it, and run a TLC or crude NMR to confirm the presence of the dissolved free base.

  • Reaction: Proceed by adding the other reagents to this mixture. The newly formed ammonium salt is often a spectator and can be removed during aqueous workup.

References

  • PubChem. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447. [Link]
  • ResearchGate. Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. [Link]
  • Quora. Why is aniline soluble in HCl?. [Link]
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
  • Quora. Why does aniline dissolve in HCL?. [Link]
  • Homework.Study.com. Why is aniline soluble in aqueous HCl whereas acetanilide is not?. [Link]
  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
  • Solubility of Things. Aniline. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature and Time for 2-Methoxy-5-nitroaniline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methoxy-5-nitroaniline hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are looking to not only perform this synthesis but to master its nuances. The following sections provide a detailed, experience-driven approach to optimizing the critical parameters of reaction temperature and time, ensuring high yield and purity. We will delve into the causality behind each procedural step, offering a self-validating framework for troubleshooting and process refinement.

The Synthetic Pathway: A Mechanistic Rationale

The synthesis of this compound is most reliably achieved through a multi-step process beginning with 2-methoxyaniline (o-anisidine). A direct nitration of 2-methoxyaniline is often plagued by poor regioselectivity and significant oxidative side reactions, leading to the formation of tarry impurities and a complex mixture of isomers.[1][2]

To circumvent these issues, a robust and controllable three-step pathway is employed:

  • Protection (Acetylation): The highly activating amino group of 2-methoxyaniline is first protected as an acetamide. This is a critical step for two reasons:

    • It moderates the activating nature of the amine, reducing susceptibility to oxidation by the strong nitrating mixture.[3]

    • It alters the steric and electronic properties to favor nitration at the desired C-5 position (para to the methoxy group).[3]

  • Electrophilic Aromatic Substitution (Nitration): The protected intermediate, N-(2-methoxyphenyl)acetamide, undergoes nitration. This is the most critical stage where precise control of temperature is paramount to prevent the formation of byproducts.[4]

  • Deprotection and Salt Formation (Hydrolysis): The acetyl group is removed via acid-catalyzed hydrolysis. Using hydrochloric acid for this step conveniently allows for the direct formation of the stable and more soluble this compound salt.[3][5]

The entire workflow is visualized below.

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection & Salt Formation A 2-Methoxyaniline B N-(2-methoxyphenyl)acetamide A->B Acetic Anhydride, Glacial Acetic Acid, Reflux C N-(2-methoxy-5-nitrophenyl)acetamide B->C HNO₃ / H₂SO₄, 0-5 °C D 2-Methoxy-5-nitroaniline Hydrochloride C->D HCl / Methanol, Reflux

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical parameter to control during this synthesis? A: Unquestionably, it is the temperature during the nitration step . The reaction of the aromatic ring with the nitronium ion (NO₂⁺) is highly exothermic. Even minor temperature spikes above the recommended 0-5 °C range can lead to a cascade of undesirable side reactions, including di-nitration and oxidation, which manifest as tarry, dark-colored impurities.[2][4]

Q2: My nitration reaction turned into a dark, viscous, tar-like mixture. What went wrong? A: This is a classic sign of an oxidation side reaction, likely caused by poor temperature control. The strong nitric acid in the reaction mixture can oxidize the sensitive aniline derivative, especially if the temperature rises.[2] To prevent this, ensure slow, dropwise addition of the nitrating agent into the substrate solution with highly efficient stirring and a robust cooling bath (e.g., ice-salt).

Q3: I see multiple spots on my TLC plate after the nitration step. What are the likely byproducts? A: The primary byproduct is typically the isomeric 2-methoxy-4-nitroaniline .[6] Although the acetyl protecting group strongly favors the 5-nitro product, some nitration can still occur at the 4-position (ortho to the methoxy group). Dinitrated species are also possible if the reaction temperature was too high or an excess of nitrating agent was used.[4]

Q4: How can I effectively monitor the completion of the final hydrolysis (deprotection) step? A: Thin-Layer Chromatography (TLC) is the most effective method.[2] Spot the reaction mixture alongside a reference standard of the starting material (N-(2-methoxy-5-nitrophenyl)acetamide). The reaction is complete when the starting material spot has been fully consumed. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can effectively separate the acetylated starting material from the more polar aniline product.[2]

Troubleshooting Guide: Optimizing Temperature and Time

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Nitrated Intermediate 1. Temperature too low: The reaction rate may be significantly slowed below 0 °C. 2. Incomplete reaction: Insufficient reaction time.[2] 3. Loss during workup: The product was not fully precipitated when pouring the reaction mixture onto ice.1. Maintain the temperature strictly within the 0-5 °C range . Use a calibrated thermometer placed directly in the reaction mixture. 2. After the addition of the nitrating agent is complete, allow the mixture to stir for 1-2 hours within the optimal temperature range to ensure completion.[3][7] Monitor via TLC if possible. 3. Pour the reaction mixture slowly into a large volume of crushed ice with vigorous stirring to ensure rapid cooling and complete precipitation.
High Levels of Isomeric Impurities 1. Temperature spikes: Localized heating due to inefficient stirring or too rapid addition of the nitrating agent. 2. Incorrect stoichiometry: An excess of the nitrating agent was used.1. Ensure the reaction flask is well-immersed in an ice-salt bath. Use a powerful overhead stirrer. Add the pre-cooled nitrating mixture dropwise over 4-6 hours for larger scales to allow for effective heat dissipation.[7] 2. Use a slight molar excess (e.g., 1.1-1.2 equivalents) of the nitrating agent, but avoid large excesses.
Incomplete Hydrolysis (Deprotection) 1. Insufficient reflux time: The hydrolysis reaction was not allowed to proceed to completion. 2. Inadequate acid concentration: The concentration of HCl is too low to effectively catalyze the hydrolysis.1. Reflux the mixture for a minimum of 3-5 hours .[7][8] Monitor the reaction's progress by TLC until the acetylated intermediate is no longer visible. 2. Use a sufficient volume of concentrated HCl in methanol as the reaction solvent.
Product is an Oil or Fails to Crystallize 1. Presence of impurities: Isomeric byproducts or residual starting material can act as an impurity, lowering the melting point and inhibiting crystallization.[9] 2. Insufficient cooling: The solution was not cooled adequately during the precipitation/crystallization phase.1. Purify the crude product. If the free base was isolated, recrystallization from ethanol is effective.[9] If isolating the hydrochloride salt, ensure the hydrolysis was complete. 2. After hydrolysis, distill off excess solvent under vacuum to concentrate the solution, then cool to below 10 °C and stir for 2-3 hours to induce crystallization.[8]

Optimized Experimental Protocols

The following protocols are based on established and validated chemical transformations.[3][7][8]

Reagents & Typical Quantities
ReagentMolar Mass ( g/mol )Example QuantityMoles (mmol)
Step 1: Acetylation
2-Methoxyaniline123.1538.0 g308.5
Acetic Anhydride102.0943.9 g430.0
Glacial Acetic Acid60.0595 mL-
Step 2: Nitration
N-(2-methoxyphenyl)acetamide165.1941.0 g248.2
Sulfuric Acid (98%)98.08102.5 mL-
Fuming Nitric Acid63.01~12 mL~273
Step 3: Hydrolysis
N-(2-methoxy-5-nitrophenyl)acetamide210.1840.0 g190.3
Methanol32.04400 mL-
Hydrochloric Acid (conc.)36.46As needed-
Protocol 1: Protection via Acetylation
  • To a round-bottom flask, add 2-methoxyaniline (1.0 eq) and glacial acetic acid.

  • Stir the mixture and slowly add acetic anhydride (1.4 eq) over 1-2 hours, managing any exotherm.

  • Heat the reaction mixture to 90 °C and maintain for 3-5 hours.[7]

  • Monitor for completion via TLC.

  • Cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to yield N-(2-methoxyphenyl)acetamide.

Protocol 2: Nitration of N-(2-methoxyphenyl)acetamide
  • In a dry round-bottom flask, add the N-(2-methoxyphenyl)acetamide (1.0 eq) to concentrated sulfuric acid.

  • Cool the flask to 0 °C using an ice-salt bath with vigorous stirring.

  • In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to a small amount of sulfuric acid, keeping the mixture cold.

  • Add the cold nitrating mixture dropwise to the substrate solution over 4-6 hours, ensuring the internal temperature does not exceed 5 °C .[7]

  • After the addition is complete, continue stirring at 0 °C for an additional 1-2 hours.[7]

  • Slowly pour the reaction mass onto a large volume of crushed ice.

  • Stir for 1-2 hours until precipitation is complete.

  • Filter the resulting solid, wash with copious amounts of cold water until the washings are neutral, and dry the product.

Protocol 3: Deprotection and Hydrochloride Salt Formation
  • In a round-bottom flask equipped with a reflux condenser, add N-(2-methoxy-5-nitrophenyl)acetamide (1.0 eq) and methanol.

  • Add concentrated hydrochloric acid to the mixture.

  • Heat the reaction to reflux and maintain for 3-5 hours .[8]

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once complete, distill the methanol under vacuum to reduce the volume.

  • Cool the concentrated reaction mass to below 10 °C and stir for 2-3 hours to maximize crystallization of the hydrochloride salt.[8]

  • Filter the solid, wash with a small amount of cold petroleum ether, and dry under vacuum.

Visualization of Troubleshooting Logic

The following diagram illustrates the cause-and-effect relationships central to optimizing this synthesis.

G TempSpike Temperature Spike (> 5 °C) HighImpurities High Impurity Profile (Isomers) TempSpike->HighImpurities reduces selectivity TarryMixture Tarry/Oxidized Mixture TempSpike->TarryMixture causes oxidation InsufficientTime Insufficient Reaction Time IncompleteReaction Incomplete Reaction InsufficientTime->IncompleteReaction limits conversion ExcessNitratingAgent Excess Nitrating Agent ExcessNitratingAgent->HighImpurities causes di-nitration InefficientStirring Inefficient Stirring InefficientStirring->TempSpike creates hotspots LowYield Low Yield HighImpurities->LowYield reduces desired product TarryMixture->LowYield product loss IncompleteReaction->LowYield

Caption: Cause-and-effect diagram for troubleshooting the nitration of N-(2-methoxyphenyl)acetamide.

References

  • Google Patents. (n.d.). US3927098A - Process for the preparation of 2-amino-4-nitro-anisole.
  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline.
  • Google Patents. (n.d.). RU2068841C1 - Method of synthesis of 4-nitro-2-aminoanisole.
  • Google Patents. (n.d.). IT1001764B - PROCESS FOR THE PRODUCTION OF 2 AMINO 4 NITROANISOLE.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Wikipedia. (n.d.). 4-Nitroaniline.

Sources

Technical Support Center: Scale-Up of 2-Methoxy-5-nitroaniline Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the process development and scale-up of 2-Methoxy-5-nitroaniline hydrochloride. This guide is designed for researchers, chemists, and process engineers involved in transitioning this synthesis from the laboratory bench to pilot and production scales. Scaling up is rarely a linear process; it introduces new variables in heat transfer, mass transfer, and impurity profiles that can significantly impact yield, purity, and safety.[1][2]

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges encountered during the manufacturing of this important chemical intermediate.

Core Scale-Up Challenges: From Glassware to Reactors

Transitioning the synthesis of this compound from a laboratory setting to a manufacturing plant introduces several fundamental challenges. The physical environment of a large reactor is vastly different from that of a round-bottom flask, leading to non-linear effects on the chemical process.[2] Understanding these challenges is the first step toward a successful scale-up campaign.

ChallengeLaboratory Scale (Grams)Production Scale (Kilograms to Tons)Key Implications for 2-Methoxy-5-nitroaniline Synthesis
Heat Transfer High surface-area-to-volume ratio; efficient heat dissipation.Low surface-area-to-volume ratio; heat removal is a major bottleneck.[1]The nitration step is highly exothermic. Poor heat transfer can lead to localized "hot spots," causing side reactions, product degradation, and potentially a thermal runaway.[3][4]
Mixing Efficiency Rapid and uniform mixing is easily achieved with a magnetic stir bar.Mechanical agitators are used; achieving homogeneity can be difficult, leading to dead zones.Inefficient mixing during nitration can cause localized high concentrations of nitric acid, leading to over-nitration (dinitration) and oxidation byproducts.[4]
Reagent Addition Dropwise addition via a dropping funnel is simple and provides good control.Addition rates are controlled by pumps and are critical. Slower addition may be required to manage the exotherm.A slow, controlled addition of the nitrating mixture is paramount to keep the reaction temperature within the specified range and prevent the accumulation of unreacted reagents.[4]
Impurity Profile Minor impurities may not be significant or easily removed by chromatography.Impurities formed even in small percentages can amount to large quantities, complicating purification and affecting final product specifications.[1]Isomeric impurities (e.g., 2-Methoxy-3-nitroaniline) and dinitrated species can be difficult to remove via simple crystallization of the hydrochloride salt.
Safety & Handling Small quantities of corrosive and toxic materials are managed in a fume hood.Handling large volumes of concentrated sulfuric and nitric acids requires robust engineering controls, specialized PPE, and detailed HAZOP studies.[5]The risk of a runaway reaction is significantly higher at scale.[2] Continuous flow reactors are an increasingly common strategy to mitigate these risks.[6][7][8]

Troubleshooting Guide: Synthesis & Purification

This section addresses specific issues that may arise during the production of this compound. The typical synthesis involves the acetylation of 2-methoxyaniline, followed by nitration, and subsequent acidic hydrolysis of the acetyl group to yield the final product as a hydrochloride salt.[7][9]

cluster_0 Synthetic Pathway 2-Methoxyaniline 2-Methoxyaniline N-(2-methoxyphenyl)acetamide N-(2-methoxyphenyl)acetamide 2-Methoxyaniline->N-(2-methoxyphenyl)acetamide Step 1: Acetylation (Acetic Anhydride) N-(2-methoxy-5-nitrophenyl)acetamide N-(2-methoxy-5-nitrophenyl)acetamide N-(2-methoxyphenyl)acetamide->N-(2-methoxy-5-nitrophenyl)acetamide Step 2: Nitration (HNO3 / H2SO4) 2-Methoxy-5-nitroaniline HCl 2-Methoxy-5-nitroaniline HCl N-(2-methoxy-5-nitrophenyl)acetamide->2-Methoxy-5-nitroaniline HCl Step 3: Hydrolysis (HCl)

Caption: Synthetic pathway for 2-Methoxy-5-nitroaniline HCl.

Q1: During the nitration step, the internal temperature is rising uncontrollably, even with maximum cooling applied. What should I do, and what caused this?

A: An uncontrolled temperature rise (exotherm) during nitration is a serious safety hazard that can lead to a runaway reaction.[2][4]

Immediate Actions:

  • Stop Reagent Addition: Immediately stop the addition of the nitrating mixture.

  • Ensure Maximum Agitation: Verify that the agitator is running at maximum safe speed to improve heat transfer to the cooling jacket and prevent localized hot spots.[4]

  • Last Resort - Quenching: If the temperature continues to rise to a critical safety limit defined by your process safety assessment, execute the pre-defined emergency quenching procedure. This typically involves transferring the reaction mass into a large volume of a pre-chilled quenching agent (e.g., ice/water). Caution: Quenching itself can be hazardous due to the highly exothermic dilution of concentrated sulfuric acid. This must only be performed as a last resort according to a well-defined and practiced emergency protocol.[4]

action_node action_node end_node end_node warn_node warn_node start Uncontrolled Exotherm Detected q1 Is nitrating agent still being added? start->q1 a1_yes STOP ADDITION IMMEDIATELY q1->a1_yes Yes q2 Is agitation at max speed? q1->q2 No a1_yes->q2 a2_yes INCREASE AGITATION to safe maximum q2->a2_yes No q3 Temperature still rising? q2->q3 Yes a2_yes->q3 a3_no Monitor Closely q3->a3_no No a3_yes PREPARE TO QUENCH (Follow Emergency Protocol) q3->a3_yes Yes

Caption: Decision workflow for managing a thermal event.

Root Cause Analysis:

  • Reagent Addition Rate: The nitrating agent was likely added too quickly, generating heat faster than the reactor's cooling system could remove it.[4]

  • Inadequate Cooling: The cooling system's capacity may be insufficient for the batch size, or the coolant temperature may be too high.

  • Accumulation of Reagents: If the initial reaction temperature was too low, the nitration rate could be slow, leading to a buildup of unreacted nitric acid. A subsequent small temperature increase can then trigger a very rapid, delayed exothermic reaction.[4]

Q2: My final product has a high level of impurities, specifically an isomer and a dinitrated byproduct. How can I improve the selectivity?

A: The formation of isomeric (e.g., 2-methoxy-3-nitroaniline or 2-methoxy-6-nitroaniline) and dinitrated byproducts is a common challenge in the nitration of activated aromatic rings.[10] The methoxy group is strongly activating and ortho-, para-directing, while the acetamido group is also ortho-, para-directing. Controlling selectivity is key.

Troubleshooting & Optimization:

  • Amine Protection is Crucial: Direct nitration of 2-methoxyaniline is problematic. The highly acidic conditions protonate the amino group to an anilinium ion (-NH3+), which is a meta-director and deactivating.[10] Furthermore, nitric acid is a strong oxidizing agent and can destroy the aniline, leading to tarry residues.[10] Protecting the amine as an acetamide (N-(2-methoxyphenyl)acetamide) moderates its activating effect and sterically hinders the ortho-positions, favoring nitration at the desired para-position (position 5).[9]

  • Temperature Control: Maintain the reaction temperature strictly, typically between 0–5°C.[9] Higher temperatures increase the rate of side reactions and dinitration.

  • Stoichiometry of Nitrating Agent: Use a precise amount of the nitrating agent (typically a slight excess, e.g., 1.05-1.1 equivalents). A large excess of nitric acid will significantly increase the formation of dinitrated species.

  • Slow, Sub-surface Addition: Introduce the nitrating mixture slowly below the surface of the reaction mass. This ensures rapid dispersion and minimizes localized high concentrations that favor side reactions.

Q3: After the hydrolysis and neutralization steps, the product is oiling out instead of crystallizing, or it forms a very fine powder that is difficult to filter. What is the cause and solution?

A: This is a physical form and isolation issue, often related to impurities or the conditions of crystallization.

Potential Causes and Solutions:

  • Residual Impurities: Tarry byproducts or excess starting material can act as crystal growth inhibitors, leading to oiling out. An impure product often has a lower melting point.

    • Solution: Before final pH adjustment, consider a work-up step to remove non-basic impurities. For example, after hydrolysis, perform a solvent wash (e.g., with toluene or dichloromethane) on the acidic solution to extract non-polar impurities before basifying to precipitate the free aniline for subsequent HCl salt formation.

  • Rate of Neutralization/Cooling: A rapid pH change or "crash cooling" can lead to rapid precipitation of very fine particles or an amorphous solid/oil.

    • Solution: Adjust the pH slowly with controlled addition of the base. Once the desired pH is reached, allow the slurry to agitate for a sufficient aging time (e.g., 1-2 hours) to allow for crystal growth. Employ a controlled cooling profile rather than rapidly chilling the vessel.

  • Solvent Effects: The concentration of the product in the final medium is critical.

    • Solution: Ensure the final volume after quenching and neutralization is appropriate. If the concentration is too high, the product may oil out. If it's too low, recovery will be poor. You may need to add an anti-solvent or partially strip the solvent to induce crystallization.

Reaction Quench Reaction Quench Impurity Wash (Acidic) Impurity Wash (Acidic) Reaction Quench->Impurity Wash (Acidic) Optional Phase Separation Phase Separation Impurity Wash (Acidic)->Phase Separation Controlled Neutralization Controlled Neutralization Phase Separation->Controlled Neutralization Aqueous Layer Crystal Aging Crystal Aging Controlled Neutralization->Crystal Aging Filtration Filtration Crystal Aging->Filtration Cake Washing Cake Washing Filtration->Cake Washing Drying Drying Cake Washing->Drying Final Product Final Product Drying->Final Product

Caption: General workflow for product isolation and purification.

Frequently Asked Questions (FAQs)

Q: What are the critical process parameters (CPPs) I must monitor during the scale-up of the nitration step? A: Based on process safety analysis and reaction kinetics, the key CPPs for the nitration are:

  • Temperature: This is the most critical parameter due to the high exothermicity.
  • Addition Rate of Nitrating Mixture: Directly impacts the rate of heat generation.
  • Agitator Speed: Affects both heat and mass transfer.
  • Ratio of Reactants: Ensures selectivity and complete conversion.

Q: Which analytical methods are recommended for in-process control (IPC) and final product release? A: A combination of chromatographic techniques is typically used.

  • For IPC: Thin Layer Chromatography (TLC) can be a quick qualitative check for the disappearance of starting material. High-Performance Liquid Chromatography (HPLC) is preferred for quantitative analysis of reaction completion and the formation of major byproducts.[11][12]
  • For Final Product QC: A validated HPLC method is standard for assay and impurity profiling.[13] Other tests would include Loss on Drying (LOD), Residue on Ignition (ROI), and identification by FTIR or NMR.

Q: Is a continuous flow reactor a viable option for this process at an industrial scale? A: Yes, absolutely. Continuous flow chemistry is highly advantageous for hazardous reactions like nitration.[6] It offers superior heat and mass transfer, significantly reduces the volume of hazardous material present at any given time, and allows for safer operation at higher temperatures and concentrations, which can increase throughput.[7][8] Recent studies have demonstrated the successful scale-up of similar aniline nitrations using continuous flow technology, achieving high yields and purity.[8]

Experimental Protocols

The following protocols are provided as a general guideline and must be adapted and optimized for your specific equipment and scale. A thorough risk assessment must be conducted before any scale-up operation.[5]

Protocol 1: Nitration of N-(2-methoxyphenyl)acetamide
  • Reactor Setup: Charge a clean, dry reactor with concentrated sulfuric acid. Begin agitation and cool the vessel to 0-5°C.

  • Substrate Addition: Slowly add N-(2-methoxyphenyl)acetamide to the sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at a temperature below 10°C.

  • Nitration: Slowly add the nitrating mixture to the reactor over 2-4 hours, maintaining the internal temperature at 0-5°C.[9][14]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by HPLC until the starting material is <1%.[9]

  • Quenching: Carefully transfer the reaction mixture into a separate vessel containing crushed ice/water, ensuring the temperature of the quench pot does not exceed 25°C.

  • Isolation: The precipitated solid, N-(2-methoxy-5-nitrophenyl)acetamide, is collected by filtration, washed with water until the filtrate is neutral, and dried.

Protocol 2: Hydrolysis and Hydrochloride Salt Formation
  • Reactor Setup: Charge the reactor with the crude N-(2-methoxy-5-nitrophenyl)acetamide from the previous step, methanol, and concentrated hydrochloric acid.[9]

  • Hydrolysis: Heat the mixture to reflux (approx. 65-70°C) and hold for 3-5 hours. Monitor the disappearance of the starting material by HPLC.

  • Crystallization: Once the reaction is complete, cool the mixture slowly to 0-5°C. The product, this compound, will crystallize out of the solution.

  • Isolation: Hold the slurry at 0-5°C for at least 2 hours. Collect the solid by filtration.

  • Washing & Drying: Wash the filter cake with cold methanol or another suitable anti-solvent to remove residual impurities. Dry the product under vacuum at 50-60°C.

References

  • Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: Ensuring a Smooth Transition from Lab to Commercial Production.
  • Murray, J. I., Brown, D. B., Silva Elipe, M. V., & Caille, S. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development.
  • ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF.
  • SlideShare. (n.d.). Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate.
  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production.
  • Pharmaceutical Technology. (n.d.). Avoiding pitfalls in scaling up biopharmaceutical production.
  • Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API.
  • La-Rosa, M., et al. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Organic Process Research & Development.
  • SIELC Technologies. (n.d.). Separation of 2-Methoxy-5-nitroaniline on Newcrom R1 HPLC column.
  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline.
  • Hone, C. A., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development.
  • ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

Sources

preventing over-nitration in the synthesis of 2-Methoxy-5-nitroaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-5-nitroaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. Our focus is on providing practical, in-depth solutions to common challenges, with a primary emphasis on preventing over-nitration and other side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My nitration of 2-methoxyaniline is resulting in a low yield and a significant amount of dark, tarry material. What is the likely cause?

A1: This is a classic symptom of two concurrent issues: oxidation of the aniline starting material and over-nitration . The direct nitration of anilines using strong acids like a nitric acid/sulfuric acid mixture is notoriously problematic.[1] The amino group (-NH₂) is highly activating and susceptible to oxidation by nitric acid, leading to the formation of complex, polymeric tar-like byproducts.[2]

Furthermore, under the strongly acidic conditions required for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺). This ion is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta position.[2][3] This leads to a mixture of products, including a significant amount of the meta-isomer, which can complicate purification and lower the yield of the desired para-substituted product.[3] The combination of oxidation and competing reaction pathways is the most common reason for poor outcomes in this direct synthesis.

To circumvent these issues, a protecting group strategy is highly recommended.

Q2: I've identified di-nitro and potentially tri-nitro impurities in my product. How can I improve the selectivity for mono-nitration to the 5-position?

A2: The formation of multiple nitro-substituted products is a direct result of the reaction conditions being too harsh for the activated aromatic system.[4] The methoxy (-OCH₃) and amino (-NH₂) groups are both strongly activating, making the ring highly susceptible to electrophilic aromatic substitution.[5] While the first nitration is fast, a second or even third nitration can occur if the conditions are not strictly controlled.[6]

The most effective solution is to temporarily deactivate the amino group through acetylation. This strategy involves converting the highly activating -NH₂ group into a moderately activating N-acetyl group (-NHCOCH₃).[7][8] This "tames" the reactivity of the aromatic ring, preventing oxidation and significantly reducing the likelihood of over-nitration. The N-acetyl group still directs the incoming nitro group to the desired para position (the 5-position relative to the methoxy group), leading to much cleaner and more selective nitration.[7]

The overall, highly recommended workflow is a three-step process:

  • Acetylation: Protect the amino group of 2-methoxyaniline using acetic anhydride.[7]

  • Nitration: Perform the nitration on the protected N-(2-methoxyphenyl)acetamide.

  • Hydrolysis (Deprotection): Remove the acetyl group using acid-catalyzed hydrolysis to yield the final product, 2-Methoxy-5-nitroaniline, which can then be converted to its hydrochloride salt.[7]

Workflow Diagram: Recommended Synthesis Pathway

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection A 2-Methoxyaniline B N-(2-methoxyphenyl)acetamide A->B Acetic Anhydride (CH₃CO)₂O C N-(2-methoxy-5-nitrophenyl)acetamide B->C HNO₃ / H₂SO₄ (0-5 °C) D 2-Methoxy-5-nitroaniline C->D Acid Hydrolysis (e.g., HCl/MeOH) E 2-Methoxy-5-nitroaniline HCl D->E HCl

Caption: Recommended three-step synthesis pathway.

Q3: My nitration reaction is extremely exothermic and difficult to control, even with an ice bath. What are the critical parameters to manage?

A3: Nitration is a notoriously exothermic reaction, and poor temperature control is a primary cause of side reactions and safety hazards.[9][10] Efficient heat dissipation is critical. Here are the key parameters and best practices:

  • Temperature Control: The ideal temperature range for the nitration of N-(2-methoxyphenyl)acetamide is 0–5°C .[7] Exceeding this range dramatically increases the rate of reaction and the formation of byproducts.

    • Actionable Advice: Use an ice-salt bath to achieve temperatures below 0°C if needed. Ensure the reaction flask is well-submerged and that the bath has sufficient capacity to absorb the heat generated.

  • Rate of Addition: The nitrating agent (mixed acid) must be added slowly and dropwise to the solution of the substrate.[11] This allows the cooling system to dissipate the heat from the reaction as it is generated, preventing temperature spikes.

  • Agitation: Vigorous and consistent stirring is essential.[9] Poor agitation leads to localized "hot spots" where the concentration of reactants is high, which can initiate a runaway reaction and promote byproduct formation.

  • Reagent Concentration: Using fuming nitric acid or overly concentrated acids increases the reaction's speed and exothermicity.[9] Stick to established protocols that specify the concentrations and ratios of nitric and sulfuric acids.

ParameterRecommended SettingRationale for Preventing Over-Nitration
Temperature 0–5°CSlows the reaction rate, allowing for selective mono-nitration and preventing the higher activation energy required for di-nitration.[4]
Nitrating Agent Conc. HNO₃ in Conc. H₂SO₄Sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), the active electrophile.[6]
Rate of Addition Slow, dropwisePrevents localized temperature spikes and maintains control over the highly exothermic reaction.[9]
Agitation Vigorous & ConstantEnsures homogenous distribution of reactants and temperature, preventing localized overheating and side reactions.[9]
Q4: Are there alternative, milder nitrating agents I can use instead of the standard nitric/sulfuric acid mixture?

A4: Yes, for substrates that are particularly sensitive or when standard mixed-acid nitration proves difficult to control, several alternative methods have been developed. These often offer improved safety profiles and higher selectivity.

Nitrating SystemKey Features & AdvantagesConsiderations
Bismuth (III) Nitrate Pentahydrate A mild, low-toxicity, and selective nitrating agent.[12][13] Avoids the use of highly corrosive concentrated acids, making it safer to handle.[14]The specific protocol for 2-methoxyaniline may require optimization. It has shown high efficiency for other ortho-nitro anilines.[13][14]
Acetyl Nitrate Formed in situ from nitric acid and acetic anhydride. It can be a milder alternative to mixed acid.[15]Can be explosive and must be handled with care. Its use is less common than mixed acid but effective for certain substrates.
Nitronium Salts (e.g., NO₂BF₄) These are pre-formed nitronium ion salts that can be used under anhydrous conditions, offering high selectivity.[16]More expensive than mixed acid and typically reserved for specialized applications or deactivated substrates.

For most applications, the protection-nitration-deprotection strategy using standard mixed acid under strict temperature control remains the most robust and well-documented method.[7]

Q5: How can I accurately detect and quantify over-nitration byproducts in my crude reaction mixture?

A5: Accurate analysis is key to optimizing your reaction. Visual inspection is not sufficient. You must use analytical techniques to identify and quantify the desired product versus impurities.

  • High-Performance Liquid Chromatography (HPLC): This is one of the best techniques for separating and quantifying components in a mixture of aromatic isomers.[17] A well-developed HPLC method can resolve 2-Methoxy-5-nitroaniline from dinitro- and other isomeric byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is effective for separating volatile compounds.[18] Coupled with a mass spectrometer, it provides definitive identification of the different nitrated products based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information. The chemical shifts and splitting patterns of the aromatic protons will be distinct for the desired product versus over-nitrated or isomeric byproducts, allowing for their identification and relative quantification.[19]

G start Problem: Low Yield or High Impurity Profile q1 Is the amino group protected (e.g., via acetylation)? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes sol1 Implement a protection-nitration-deprotection strategy. This is the most critical step to prevent oxidation and improve selectivity. a1_no->sol1 q2 Is the reaction temperature strictly controlled at 0-5 °C? a1_yes->q2 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes sol2 Improve temperature control: - Use an ice-salt bath. - Ensure slow, dropwise addition of nitrating agent. - Use vigorous stirring. a2_no->sol2 q3 Is the stoichiometry of the nitrating agent correct? a2_yes->q3 a3_no No q3->a3_no No a3_yes Yes q3->a3_yes Yes sol3 Use a slight excess (e.g., 1.1-1.2 eq.) of nitric acid, but avoid a large excess to minimize over-nitration. a3_no->sol3 sol4 Consider alternative nitrating agents (e.g., Bismuth Nitrate) or further optimize purification methods (e.g., recrystallization solvent screen). a3_yes->sol4

Sources

stability issues and degradation of 2-Methoxy-5-nitroaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for 2-Methoxy-5-nitroaniline hydrochloride (CAS No. 67827-72-9). This guide is designed for researchers, scientists, and drug development professionals to address the common stability challenges and degradation issues encountered with this versatile chemical intermediate. By understanding the underlying causes of instability, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: The Challenge of Stability

2-Methoxy-5-nitroaniline, a key building block in the synthesis of dyes and pharmaceuticals, is an orange-red crystalline solid.[1][2] Its hydrochloride salt is often preferred by chemists for its enhanced stability and reactivity in complex organic syntheses.[3] However, like many nitroaromatic amines, it is susceptible to degradation under various environmental and experimental conditions. This degradation can compromise sample purity, reduce reaction yields, and introduce confounding variables into your research. This guide provides a framework for identifying, troubleshooting, and preventing these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

The stability of this compound is primarily threatened by exposure to heat, strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[4][5] When heated to decomposition, it can release toxic nitrogen oxides (NOx).[1] The nitro group, in particular, can be susceptible to chemical or enzymatic reduction, altering the molecule's structure and properties.[6][7]

Q2: How should I properly store this compound to ensure its long-term stability?

To maintain the integrity of this compound, it is crucial to store it in a tightly closed container in a dry, cool, and well-ventilated area.[4] For optimal stability, keeping the compound in a dark place is also recommended to prevent potential light-induced degradation.[8]

Q3: What are the visible signs that my sample may have degraded?

Visual inspection can often provide the first clue of degradation. Key indicators include:

  • Color Change: A shift from its characteristic orange-red color to a darker brown or black hue.

  • Clumping or Caking: Changes in texture, which may suggest moisture absorption or the formation of impurities.

  • Incomplete Dissolution: Difficulty dissolving in a solvent where it is normally soluble can indicate the presence of less-soluble degradation products.

Q4: Is there a stability difference between 2-Methoxy-5-nitroaniline (free base) and its hydrochloride salt?

Yes. While the free base (CAS No. 99-59-2) is a stable compound, the hydrochloride salt is often utilized in synthetic chemistry for its improved handling characteristics and stability.[3] The protonation of the amine group in the hydrochloride form can make it less susceptible to oxidative degradation pathways, rendering it more robust for storage and downstream applications.

Troubleshooting Guide: Addressing Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Issue: My compound has changed color from its original orange-red to a dark brown. Can I still use it?

A significant color change is a strong indicator of chemical degradation, likely due to oxidation or the formation of polymeric impurities. Using this material without verification can lead to failed reactions or erroneous results.

  • Causality: Exposure to air (oxygen), light, or incompatible substances in the storage environment can initiate degradation pathways that alter the chromophore of the molecule.

  • Recommended Action: Before use, you must verify the purity of the sample. A simple purity assessment by HPLC (see Protocol 2) is highly recommended to quantify the remaining active compound and identify the extent of degradation. If significant impurity peaks are detected, it is best to use a fresh, uncompromised lot of the compound.

Issue: I am observing unexpected peaks in my HPLC or GC-MS analysis that are not present in the reference standard.

These extraneous peaks are almost certainly degradation products.

  • Causality: The most probable cause is the degradation of your starting material. Nitroaromatic compounds can degrade via multiple pathways, with the reduction of the nitro group being a common route.[6] These byproducts will have different retention times and mass-to-charge ratios.

  • Recommended Action:

    • Confirm the identity of the peaks by comparing them to a freshly prepared standard of this compound.

    • Review your storage conditions and handling procedures to identify potential causes of degradation.

    • If the impurities are significant, discard the degraded batch and procure a new one.

Issue: My reaction is proceeding with a consistently lower yield than reported in the literature. Could compound instability be the cause?

Absolutely. The purity of your starting materials is a critical factor for reaction success.

  • Causality: If your this compound has degraded, the actual molar quantity of the active starting material is lower than what you weighed out. Furthermore, the degradation products themselves can sometimes inhibit or interfere with the desired chemical reaction, further suppressing the yield.

  • Recommended Action: Perform a quantitative purity analysis (e.g., qNMR or HPLC with a calibration curve) on your starting material to determine its exact purity. Adjust the input mass based on the purity assay to ensure you are using the correct stoichiometric amount.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting issues related to compound stability.

G A Problem Observed (e.g., Color Change, Low Yield, Extra Peaks) B Visually Inspect Compound (Color, Texture) A->B C Does it appear degraded? B->C D Perform Purity Analysis (HPLC, GC-MS) [See Protocol 2] C->D Yes I Proceed with Experiment C->I No E Is Purity <95% or are unknown peaks >5%? D->E F Procure New Batch of Compound E->F Yes H Proceed with Experiment (Use with caution if purity is borderline) E->H No G Review Storage & Handling Procedures [See Protocol 1] F->G

Caption: Logical workflow for troubleshooting stability issues.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure

Adherence to proper handling and storage is the most effective way to prevent degradation.

  • Receiving the Compound: Upon receipt, visually inspect the container for any damage. Note the color and appearance of the material.

  • Storage Location: Store the container in a designated cabinet for chemicals, away from strong oxidizing agents and acids.[4] The area should be cool, dry, and dark.[8]

  • Dispensing:

    • Perform all weighing and handling in a well-ventilated area or a chemical fume hood.[9]

    • Use clean, dry spatulas and glassware to avoid cross-contamination.

    • After dispensing the required amount, securely close the container immediately to minimize exposure to atmospheric moisture and oxygen.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. Avoid breathing the dust; if aerosolization is possible, use a NIOSH-approved respirator.[4][9]

  • Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.[9]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting degradation products.[10]

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis at 380 nm.[2]

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of a trusted, high-purity standard of this compound.

    • Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 0.1 mg/mL. Sonicate briefly if necessary to ensure complete dissolution.

  • Sample Preparation:

    • Prepare the sample to be tested using the same procedure and at the same concentration as the standard.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B) for at least 15 minutes.

    • Inject 10 µL of the standard solution.

    • Run a linear gradient (e.g., from 10% B to 90% B over 20 minutes) to elute all potential impurities.

    • Inject 10 µL of the sample solution and run the same gradient.

  • Data Analysis:

    • Compare the chromatograms. The retention time of the main peak in your sample should match that of the standard.

    • Calculate the area percentage of the main peak in your sample. A significant decrease from 100% or the appearance of new peaks indicates the presence of impurities and degradation.

Appendices

Appendix A: Chemical Properties & Storage Summary
PropertyValueSource
Chemical Name This compound-
CAS Number 67827-72-9[1][11]
Molecular Formula C₇H₉ClN₂O₃-
Molecular Weight 204.61 g/mol [1] (base)
Appearance Orange-red needles or powder[1]
Decomposition Temp. ~218 °C[11]
Solubility (Free Base) Insoluble in water[1]
Storage ParameterRecommendationSource
Temperature Cool Room Temperature[4][8]
Atmosphere Dry, tightly sealed container[4][8]
Light Keep in dark place[8]
Incompatibilities Strong oxidizing agents, acids, acid chlorides[4]
Appendix B: Potential Degradation Influences

This diagram illustrates the primary external factors that can lead to the degradation of the compound.

G cluster_0 A 2-Methoxy-5-nitroaniline Hydrochloride B Heat B->A C Strong Oxidizing Agents C->A D Light (UV) D->A E Acids / Bases (Incompatible) E->A F Moisture F->A

Caption: Key factors influencing compound degradation.

References

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Methoxy-5-nitroaniline.
  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline. National Center for Biotechnology Information.
  • BLD Pharm. (n.d.). 99-59-2 | 2-Methoxy-5-nitroaniline.
  • Jay Finechem. (n.d.). CAS 67827-72-9 | this compound.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to 2-Methyl-5-nitroaniline and its Hydrate.
  • ChemicalBook. (n.d.). This compound | 67827-72-9.
  • Benchchem. (n.d.). 2-Methoxy-5-nitroaniline | 99-59-2.
  • Loba Chemie. (n.d.). 2-METHYL-5-NITROANILINE.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • SIELC Technologies. (n.d.). Separation of 2-Methoxy-5-nitroaniline on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). Personal protective equipment for handling 2-Methyl-5-nitroaniline hydrate.
  • de Oliveira, M. A. L., & de Andrade, C. K. Z. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC.
  • LGC Standards. (n.d.). 2-Methoxy-5-nitroaniline.
  • ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 4-fluoro-2-Methoxy-5-nitroaniline.
  • Deshpande, N. M., et al. (2014). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. PMC - PubMed Central.
  • ChemicalBook. (2023). 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety.

Sources

Technical Support Center: Catalyst Selection and Optimization for Reactions with 2-Methoxy-5-nitroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methoxy-5-nitroaniline hydrochloride. This guide is designed to provide expert insights and practical solutions for the common catalytic challenges associated with this versatile intermediate. As a key starting material in the synthesis of pharmaceuticals like Osimertinib, optimizing its reactions is critical.[1] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and advance your research with confidence.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding catalyst selection for the primary transformations of this compound.

Q1: What are the most common catalytic reactions performed on this compound?

The two most prevalent and synthetically useful catalytic reactions are:

  • Reduction of the Nitro Group: The conversion of the nitro group (-NO₂) to a primary amine (-NH₂) is a fundamental transformation. The resulting product, 4-methoxy-benzene-1,3-diamine, is a valuable building block for creating more complex molecules, particularly in pharmaceutical synthesis.[2] This is typically achieved via catalytic hydrogenation.

  • Cross-Coupling Reactions: While the hydrochloride salt itself is not directly used, the corresponding aniline or its derivatives can participate in powerful C-C or C-N bond-forming reactions, such as the Suzuki-Miyaura coupling.[3][4] These reactions are essential for building the carbon skeleton of target molecules.

Q2: For reducing the nitro group, what are the first-choice catalysts?

For the catalytic hydrogenation of the nitro group on 2-Methoxy-5-nitroaniline, the two most common and effective starting points are Palladium on Carbon (Pd/C) and Raney Nickel (Raney Ni) .[2][5]

  • Raney Nickel is a cost-effective and highly active catalyst for nitro reductions.[2] It is particularly advantageous where chemoselectivity is a concern.[5]

  • Palladium on Carbon (Pd/C) is another industry standard. It often exhibits high efficiency and may have a lower activation energy for the reduction compared to Raney Ni.[6]

Q3: How do I choose between a precious metal catalyst (PMC) like Pd/C and Raney Nickel?

The choice involves a trade-off between cost, performance, and safety. The following table summarizes the key considerations:

FeaturePalladium on Carbon (Pd/C)Raney Nickel (Raney Ni)
Cost HigherLower[5]
Activity Generally high, lower activation energy observed in some nitro reductions.[6]Very high, widely used in industrial processes.[2]
Safety Dry catalyst can be pyrophoric and must be handled with care, usually supplied water-wet.[5]Highly pyrophoric, especially after use. Requires careful handling and quenching procedures.[5]
Selectivity Generally good, but can sometimes be sensitive to other functional groups.Can offer advantages where chemoselectivity is an issue.[5]
Byproducts Can be prone to hydroxylamine accumulation with electron-withdrawing groups.[5]May offer better performance when hydroxylamine accumulation is a problem.[5]
Typical Solvents Alcohols (Methanol, Ethanol), Ethyl AcetateAlcohols (Methanol, Ethanol)[7]
Q4: What catalyst systems are recommended for Suzuki-Miyaura coupling reactions involving aniline derivatives?

For Suzuki-Miyaura cross-coupling, palladium-based catalysts are the gold standard.[4] Success hinges on the selection of an appropriate phosphine ligand. Modern catalyst systems are highly robust and can tolerate a wide range of functional groups, including the free amine on the aniline ring which might otherwise act as a catalyst poison.[8]

  • Catalyst Precursors: Common choices include Pd(OAc)₂ or pre-formed palladium-ligand complexes (precatalysts).

  • Ligands: Specialized biarylphosphine ligands such as SPhos or XPhos are often effective.[4]

  • Precatalysts: Using an air- and moisture-stable precatalyst can be highly advantageous as it allows for the rapid generation of the active catalytic species under mild conditions, which is crucial when using unstable boronic acids.[9]

Q5: Does the hydrochloride salt form of the starting material affect the reaction?

Yes. For most catalytic reactions, particularly cross-coupling, the free base form of the aniline is required. The hydrochloride salt must be neutralized by adding a base to the reaction mixture. This deprotonates the anilinium ion, freeing the lone pair on the nitrogen atom, which is necessary for it to participate in the catalytic cycle. For catalytic hydrogenation, while the reaction can sometimes proceed, it is standard practice to add a base to free the aniline before reduction.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or incomplete conversion during the catalytic hydrogenation of the nitro group.
  • Question: I am attempting to reduce this compound using Pd/C and hydrogen gas, but the reaction is sluggish or stalls completely. What should I investigate?

  • Answer & Solutions:

    This is a common issue that can often be resolved by systematically checking several parameters. The reduction of nitroaromatics is highly exothermic and can be complex, so a methodical approach is key.[5]

    • Catalyst Activity:

      • Cause: The catalyst may have lost activity due to age, improper storage, or poisoning from a previous reaction. Raney Ni is particularly susceptible to deactivation during storage or reactor loading.[2]

      • Solution: Always use a fresh batch of catalyst from a reputable supplier. If using Raney Ni, ensure it has been stored and handled correctly under water or a suitable solvent to prevent oxidation and loss of activity.

    • Hydrogen Supply & Pressure:

      • Cause: An insufficient supply or partial pressure of hydrogen will starve the reaction. Leaks in the hydrogenation apparatus are a common culprit.

      • Solution: Ensure your reactor is properly sealed and leak-tested. Confirm that the hydrogen cylinder has adequate pressure and the regulator is functioning correctly. For many nitro reductions, increasing the hydrogen pressure can improve the reaction rate.

    • Solvent Choice:

      • Cause: The solvent can significantly impact catalyst activity and substrate solubility.

      • Solution: Alcohols such as methanol (MeOH) or ethanol (EtOH) are excellent and common solvents for this type of reduction.[7] If solubility of the hydrochloride salt is an issue, adding a co-solvent or ensuring the free base is fully generated with an appropriate base can help.

    • Catalyst Poisoning:

      • Cause: Impurities in the starting material, solvent, or from the reaction vessel (e.g., sulfur compounds) can irreversibly poison the catalyst. The amine product itself can sometimes inhibit the catalyst at high concentrations.[10]

      • Solution: Ensure the purity of your this compound and use high-purity solvents. If poisoning is suspected, increasing the catalyst loading may help overcome the issue, though this is not ideal.

Problem 2: My nitro reduction reaction produces significant colored impurities.
  • Question: During the hydrogenation of 2-Methoxy-5-nitroaniline, my reaction mixture turns dark, and upon workup, I isolate a colored, impure product instead of the expected diamine. Why is this happening?

  • Answer & Solutions:

    The formation of colored byproducts is a classic sign of the accumulation of reaction intermediates. The hydrogenation of a nitro group proceeds through several stages, including nitroso and hydroxylamine species.[5]

    • Causality: The key intermediate to consider is the arylhydroxylamine. These species can be thermally unstable and, if they accumulate, can condense with the nitroso intermediate to form colored azoxy or azo compounds.[5] This issue is particularly prevalent with nitro compounds bearing electron-withdrawing substituents.[5]

    • Recommended Actions:

      • Optimize Reaction Conditions: Increasing the hydrogen pressure and/or reaction temperature can often accelerate the reduction of the hydroxylamine intermediate to the desired amine, preventing its accumulation.

      • Consider Catalyst Additives: The use of promoters can be effective. For instance, Vanadium promoters have been shown to diminish the accumulation of hydroxylamines by facilitating their reaction with the nitroso intermediate.[5]

      • Switch Catalyst Type: Nickel-based catalysts, such as Raney Nickel, can sometimes provide better performance and reduce the formation of these colored byproducts compared to PMCs in problematic cases.[5]

Problem 3: My Suzuki-Miyaura coupling reaction has a very low yield.
  • Question: I am attempting a Suzuki-Miyaura coupling using a derivative of 2-Methoxy-5-nitroaniline and a boronic acid, but the yield is poor. How can I optimize this reaction?

  • Answer & Solutions:

    Low yields in Suzuki-Miyaura couplings are often related to catalyst deactivation, improper choice of base or solvent, or decomposition of the boronic acid.[9]

    • Catalyst System Optimization:

      • Cause: The combination of palladium source and ligand is not optimal for your specific substrates.

      • Solution: Screen a variety of palladium precatalysts and phosphine ligands. For substrates with potentially coordinating groups like anilines, robust catalyst systems like those based on Pd(Amphos)₂Cl₂ or those using ligands like XPhos with a Pd(OAc)₂ source are good starting points.[4][8] The workflow below can guide your optimization.

    • Boronic Acid Stability:

      • Cause: Many boronic acids, especially heteroaromatic or polyfluorinated ones, are prone to protodeboronation (decomposition) under the basic reaction conditions, particularly at elevated temperatures.[9]

      • Solution: Use a highly active precatalyst that generates the active Pd(0) species rapidly at room temperature.[9] This allows the desired coupling to occur faster than the undesired boronic acid decomposition. Running the reaction at a lower temperature (e.g., room temperature or 40 °C) for a slightly longer time can also preserve the boronic acid.

    • Base and Solvent Selection:

      • Cause: The base may not be strong enough or soluble enough to effectively promote the transmetalation step. The solvent must be appropriate for all components.

      • Solution: Potassium carbonate (K₂CO₃) is a common choice, but if yields are low, consider a stronger base like potassium phosphate (K₃PO₄). The solvent should be anhydrous; common choices include toluene, dioxane, or THF with a certain amount of water.

Experimental Protocols
Protocol 1: General Procedure for Nitro Group Reduction via Catalytic Hydrogenation
  • Reactor Setup: To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent like methanol (MeOH, ~0.1-0.2 M concentration).

  • Base Addition (Optional but Recommended): Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (1.1 eq) to neutralize the hydrochloride and generate the free aniline. Stir for 15 minutes.

  • Catalyst Addition: Carefully add the catalyst (e.g., 5-10 wt% Pd/C or Raney Ni slurry, ~1-5 mol% metal basis) to the mixture.

  • Hydrogenation: Seal the vessel, purge several times with nitrogen, and then with hydrogen. Pressurize the vessel with hydrogen gas (e.g., 50 psi to 300 kPa) and begin vigorous stirring.[7]

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis of small aliquots. The reaction is typically exothermic.[5]

  • Workup: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Remove the catalyst by filtration through a pad of Celite®.[7] The filtrate containing the product can then be concentrated and purified as needed.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reactor Setup: In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine the aryl halide (e.g., a bromo-derivative of your aniline, 1.0 eq), the boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).[4][8]

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) or the combination of palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane or toluene).

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water or brine. The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography.

Visualized Workflows

Catalyst Selection for Nitro Group Reduction

G start Start: Reduce Nitro Group on 2-Methoxy-5-nitroaniline cost_sens Is cost the primary concern? start->cost_sens selectivity_issue Is chemoselectivity a known issue with other functional groups? cost_sens->selectivity_issue No raney_ni Primary Choice: Raney Nickel cost_sens->raney_ni Yes pyrophoric_handling Are facilities equipped for handling pyrophoric materials? pd_c Primary Choice: Pd/C pyrophoric_handling->pd_c Yes consider_pd_c Consider Pd/C or other PMCs pyrophoric_handling->consider_pd_c No selectivity_issue->pyrophoric_handling No selectivity_issue->raney_ni Yes consider_pd_c->pd_c If handling can be improved

Caption: Decision tree for initial catalyst selection in nitro group reduction.

Optimization Workflow for Suzuki-Miyaura Coupling

G start Start: Low Yield in Suzuki Coupling step1 Step 1: Verify Reagent Quality - Anhydrous Solvent? - Fresh Boronic Acid? - Active Base? start->step1 step2 Step 2: Screen Catalyst System - Try robust precatalyst (e.g., XPhos Pd G3) - Screen different ligands (SPhos, etc.) step1->step2 Reagents OK step3 Step 3: Adjust Reaction Conditions - Lower temperature to prevent  boronic acid decomposition - Screen bases (K2CO3 vs K3PO4) step2->step3 Yield still low success Optimization Complete: High Yield Achieved step2->success Yield improves step4 Step 4: Re-evaluate Substrate - Purity of aniline derivative? - Potential for side reactions? step3->step4 Yield still low step3->success Yield improves

Caption: Stepwise workflow for troubleshooting low yields in Suzuki-Miyaura reactions.

References

  • Reduction of Nitrobenzene to Aniline. (1984). Industrial & Engineering Chemistry Product Research and Development, 23(1), 44-50.
  • Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. (n.d.).
  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2021). Rasayan Journal of Chemistry, 14(2).
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). MDPI.
  • Nitro Reduction (H2 + Raney Ni). (n.d.). Common Organic Chemistry.
  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (n.d.).
  • This compound. (n.d.). Smolecule.
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. (n.d.). TCI Chemicals.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • 2-Methoxy-5-nitroaniline. (n.d.). Benchchem.
  • Catalytic synthesis of a substituted aniline and dehydrogenative... (n.d.).
  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. (n.d.). Benchchem.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. (2010). DSpace@MIT.
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (n.d.).
  • Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. (n.d.).
  • Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. (n.d.). PMC - NIH.
  • Optimization of Catalytic Reaction for Synthesis of 2-Methyl-4-methoxydiphenylamine. (1999). OSTI.GOV.

Sources

Technical Support Center: Purification of Crude 2-Methoxy-5-nitroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Methoxy-5-nitroaniline hydrochloride. This document aims to deliver expert insights and practical, field-proven protocols to address common challenges encountered during the purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities in crude this compound typically originate from the synthesis process, which is most commonly the nitration of 2-methoxyaniline.[1] The most prevalent impurities include:

  • Positional Isomers: The most significant impurity is often the isomeric 2-methoxy-4-nitroaniline. The formation of this and other isomers is a common challenge in the nitration of substituted anilines.[2]

  • Unreacted Starting Material: Residual 2-methoxyaniline may be present if the nitration reaction did not go to completion.

  • Over-nitrated Byproducts: Dinitro-substituted methoxyanilines can form if the reaction conditions are not carefully controlled.

  • Residual Acids and Solvents: Traces of the acids used in the nitration and salt formation (e.g., sulfuric acid, hydrochloric acid) and any solvents used during the workup may remain.

Q2: What is the recommended starting point for the purification of crude this compound?

A2: For most applications, recrystallization is the most effective and straightforward initial purification method. It is particularly useful for removing small amounts of isomeric impurities and other byproducts. The choice of solvent is critical for successful recrystallization.

Q3: My purified this compound has a broad melting point range. What does this indicate?

A3: A broad melting point range is a classic indicator of impurity. Pure this compound has a distinct melting point of approximately 218°C (with decomposition).[3] A wide range suggests the presence of contaminants, which disrupt the crystal lattice of the pure compound.

Q4: Can I use the free base, 2-Methoxy-5-nitroaniline, for my application instead of the hydrochloride salt?

A4: The choice between the free base and the hydrochloride salt depends on your specific application. The hydrochloride salt is generally more water-soluble (297 g/L at 25°C) and stable.[3] The free base is less soluble in water but very soluble in many organic solvents like ethanol, acetone, and ethyl acetate.[1] For reactions in aqueous media, the hydrochloride salt is often preferred.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of crude this compound.

Recrystallization Issues

Recrystallization is a powerful purification technique, but it can present challenges. Here are solutions to common problems:

Problem Potential Cause(s) Recommended Solution(s)
"Oiling out" instead of crystallizing The solution is supersaturated, and the compound is coming out of solution above its melting point. This can be exacerbated by a high impurity level, which can depress the melting point. The boiling point of the solvent may also be too high.- Reheat the solution until the oil redissolves. - Add a small amount of additional hot solvent to decrease the saturation. - Allow the solution to cool more slowly to encourage gradual crystal formation. - Consider a different solvent or a solvent mixture with a lower boiling point.
No crystal formation upon cooling - The solution is too dilute (too much solvent was added). - The compound is highly soluble in the chosen solvent even at low temperatures.- Concentrate the solution by carefully evaporating some of the solvent. - Cool the solution in an ice bath to further decrease solubility. - If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Add a seed crystal of pure this compound, if available.
Colored crystals after recrystallization Colored impurities are co-crystallizing with the product. These are often oxidation byproducts.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product. - Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Low recovery of purified product - Too much solvent was used, and a significant amount of the product remains in the mother liquor. - The crystals were washed with a solvent in which they are too soluble. - Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the filtrate thoroughly in an ice bath to maximize crystal precipitation. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Persistent Impurities

If recrystallization alone is insufficient to achieve the desired purity, particularly for removing the 2-methoxy-4-nitroaniline isomer, other techniques should be considered.

Problem Recommended Purification Method Key Considerations
Isomeric impurity (2-methoxy-4-nitroaniline) remains after recrystallization Column Chromatography - This technique is excellent for separating isomers with different polarities. - It is advisable to perform column chromatography on the free base (2-Methoxy-5-nitroaniline) rather than the hydrochloride salt, as the salt is highly polar and may not behave well on standard silica gel columns. The free base can be generated by neutralizing an aqueous solution of the hydrochloride salt with a base (e.g., sodium bicarbonate) and extracting it into an organic solvent.
Acidic or basic impurities are present Acid-Base Extraction - This is a highly effective method for separating amines from acidic or neutral impurities. - The crude hydrochloride salt can be dissolved in an organic solvent and washed with a dilute acid to remove any less basic impurities. The desired product can then be recovered by basifying the organic layer and re-forming the hydrochloride salt.

Experimental Protocols

Protocol for Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.

  • Solvent Selection: An ethanol/water mixture is a good starting point. The high water solubility of the hydrochloride salt means that a significant amount of ethanol will likely be needed as an anti-solvent.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot water to dissolve the solid.

  • Addition of Anti-solvent: While the aqueous solution is still hot, slowly add hot ethanol until the solution becomes slightly cloudy. Then, add a few drops of hot water until the solution is clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol for Purification by Column Chromatography (of the Free Base)

This protocol is for the purification of the free base, 2-Methoxy-5-nitroaniline.

  • Preparation of the Free Base: Dissolve the crude hydrochloride salt in water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8. Extract the free base into an organic solvent such as ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve a good separation between the desired product and its impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to settle, ensuring uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude free base in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system determined from the TLC analysis. Gradually increase the polarity of the eluent if necessary to move the compounds down the column.

  • Fraction Collection: Collect the eluent in fractions and monitor them by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation and Salt Formation: Combine the pure fractions and remove the solvent using a rotary evaporator. To regenerate the hydrochloride salt, dissolve the purified free base in a suitable organic solvent (e.g., ethanol or isopropanol) and add a stoichiometric amount of concentrated hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration.

Protocol for Acid-Base Extraction

This protocol can be used to remove acidic and neutral impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Basification and Extraction: Add a saturated solution of sodium bicarbonate to neutralize the hydrochloric acid and convert the aniline hydrochloride to the free base, which will dissolve in the organic layer. Separate the organic layer.

  • Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the desired aniline and pull it into the aqueous layer, leaving less basic and neutral impurities in the organic layer.

  • Isolation of Purified Product: Separate the aqueous layer containing the purified this compound. The product can be recovered by evaporating the water or by basifying the aqueous solution and extracting the free base into an organic solvent, followed by regeneration of the hydrochloride salt as described in the column chromatography protocol.

Visualization of Purification Workflows

Recrystallization Workflow

G crude Crude 2-Methoxy-5-nitroaniline HCl dissolve Dissolve in minimal hot solvent crude->dissolve hot_filtration Hot filtration (optional, with charcoal for color removal) dissolve->hot_filtration cool Slowly cool to room temperature, then ice bath hot_filtration->cool filter Vacuum filter to collect crystals cool->filter wash Wash with ice-cold solvent filter->wash mother_liquor Mother Liquor (contains soluble impurities) filter->mother_liquor Impurities remain in solution dry Dry purified crystals wash->dry pure Pure 2-Methoxy-5-nitroaniline HCl dry->pure

Caption: General workflow for the purification of this compound by recrystallization.

Impurity Removal Logic via Acid-Base Extraction

G start Crude 2-Methoxy-5-nitroaniline HCl in Organic Solvent/Water add_base Add NaHCO3 (aq) start->add_base separate1 Separate Layers add_base->separate1 organic1 Organic Layer (contains free base + neutral impurities) separate1->organic1 aqueous1 Aqueous Layer (discard) separate1->aqueous1 add_acid Wash with HCl (aq) organic1->add_acid separate2 Separate Layers add_acid->separate2 organic2 Organic Layer (contains neutral impurities) separate2->organic2 aqueous2 Aqueous Layer (contains purified 2-Methoxy-5-nitroaniline HCl) separate2->aqueous2 recover Recover pure product aqueous2->recover pure Pure 2-Methoxy-5-nitroaniline HCl recover->pure

Caption: Logical flow for the purification of this compound using acid-base extraction.

References

  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline.
  • SIELC Technologies. (2018, February 16). Separation of 2-Methoxy-5-nitroaniline on Newcrom R1 HPLC column.
  • PubChem. (n.d.). 5-nitro-o-anisidine.
  • Journal of Chemical & Engineering Data. (2021). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Synthesis: Controlling Side Reactions of 4-Nitroaniline Hydrochloride.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • ResearchGate. (n.d.). Molecular structure of 2-methoxy-5-nitroaniline showing the....
  • AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.

Sources

Validation & Comparative

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Methoxy-5-nitroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the critical task of purity analysis of 2-Methoxy-5-nitroaniline Hydrochloride. As a key starting material and intermediate in the synthesis of pharmaceuticals and dyes, its purity is paramount to the safety and efficacy of the final product.[1][2] This document moves beyond mere protocol recitation to explain the fundamental causality behind methodological choices, empowering researchers, scientists, and drug development professionals to select the most appropriate technique for their analytical objectives.

The Analyte: Understanding this compound

2-Methoxy-5-nitroaniline (MW: 168.15 g/mol ) is a nitroaromatic compound whose hydrochloride salt form (CAS: 67827-72-9) is often preferred for its improved stability and handling.[1][2] The molecule's structure, featuring a polar amine group, a nitro group, and a methoxy group, dictates its physicochemical properties and informs the analytical strategy.[1]

Key Properties Influencing Analysis:

  • Polarity: The presence of the amine and nitro groups makes the molecule polar. The hydrochloride salt form is highly polar and water-soluble.

  • Volatility: The hydrochloride salt is non-volatile. Its free base form has a melting point of 117–118°C and will volatilize at higher temperatures, but its thermal stability is a concern.[1] The salt itself decomposes at approximately 218°C.[3]

  • Potential Impurities: Purity analysis must be capable of separating the main component from potential process-related impurities, such as:

    • Starting materials (e.g., o-anisidine).

    • Positional isomers (e.g., 2-Methoxy-4-nitroaniline).[1]

    • Byproducts from synthesis (e.g., N-(2-methoxy-5-nitrophenyl)acetamide).[1]

    • Degradation products.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis

HPLC, particularly in its reverse-phase mode, is exceptionally well-suited for the analysis of polar, non-volatile, and thermally sensitive compounds.[4][5] This makes it the prima facie choice for the direct analysis of this compound without requiring sample derivatization or conversion to the free base.

Causality of Method Design

The goal is to achieve a robust separation between the active pharmaceutical ingredient (API) and its potential impurities. A reverse-phase C18 column is selected for its versatility in retaining moderately polar compounds. The mobile phase, a buffered aqueous solution mixed with an organic modifier like acetonitrile, allows for fine-tuning of the retention and separation. A UV-Vis or Diode Array Detector (DAD) is ideal, as the conjugated nitroaromatic system of the analyte provides strong chromophores for sensitive detection.[1]

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water. (Note: For LC-MS compatibility, 0.1% formic acid should be substituted).[6]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 380 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL.

  • Filter through a 0.45 µm syringe filter prior to injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter (0.45 µm) s2->s3 a1 Inject into HPLC s3->a1 a2 C18 Column Separation a1->a2 a3 UV Detection (380 nm) a2->a3 d1 Integrate Chromatogram a3->d1 d2 Calculate Purity (% Area) d1->d2

Caption: HPLC analytical workflow for 2-Methoxy-5-nitroaniline HCl.

Validation and Trustworthiness

The described method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability.[7][8] Key validation parameters include:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities and degradation products.

  • Linearity: Establishing a proportional relationship between concentration and detector response over a defined range.[9]

  • Accuracy & Precision: Ensuring the closeness of results to the true value and the agreement between repeated measurements, respectively.[7][9]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Assessing the method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase composition or temperature.[9]

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification

GC-MS combines the high separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[5] It excels at analyzing volatile and semi-volatile compounds.[5] However, its application to a non-volatile salt like this compound presents significant challenges that must be addressed through sample preparation.

Causality of Method Design

Direct injection of the hydrochloride salt is not feasible. The core of the GC-MS method is a sample preparation step to neutralize the salt to its more volatile free base, 2-Methoxy-5-nitroaniline. This free base can then be extracted into an organic solvent for injection. The GC separates the free base from other volatile impurities based on their boiling points and interaction with the column's stationary phase. The MS detector then fragments the eluted molecules, providing a unique mass spectrum or "fingerprint" that allows for unambiguous identification and structural elucidation of unknown impurities.[10]

Experimental Protocol: GC-MS

Instrumentation:

  • GC-MS system with a split/splitless injector and an electron ionization (EI) source.

Sample Preparation (Neutralization and Extraction):

  • Accurately weigh approximately 10 mg of this compound into a vial.

  • Dissolve in 5 mL of deionized water.

  • Add 1 M sodium bicarbonate solution dropwise until the solution is neutral to slightly basic (pH ~7.5-8.0), precipitating the orange free base.

  • Extract the aqueous suspension three times with 5 mL of ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of ethyl acetate for analysis.

Chromatographic Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Injector Temperature: 260 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 120 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Acquisition Mode: Full Scan (m/z 50-350) for impurity identification; Selected Ion Monitoring (SIM) for trace quantification.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Dissolve HCl Salt in Water s2 Neutralize to Free Base (pH 8) s1->s2 s3 Liquid-Liquid Extraction s2->s3 s4 Dry & Reconstitute s3->s4 a1 Inject into GC s4->a1 a2 Capillary Column Separation a1->a2 a3 EI Ionization & Mass Analysis a2->a3 d1 Extract Ion Chromatograms a3->d1 d2 Identify via Spectral Library d1->d2 d3 Quantify Impurities d2->d3

Caption: GC-MS analytical workflow, including required sample preparation.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which technique is universally "better," but which is more fit-for-purpose for the specific analytical challenge.

FeatureHPLC with UV/DADGC-MSRationale & Expert Insight
Analyte Form Direct analysis of hydrochloride salt Requires conversion to free baseHPLC's ability to handle non-volatile salts is a major advantage for simplicity and avoiding potential artifacts from sample prep.
Sample Preparation Simple (dissolve and inject)Complex & Multi-step The neutralization and extraction for GC-MS introduce more potential sources of error, sample loss, and are significantly more time-consuming.
Selectivity Good (based on retention time)Excellent (based on retention time & mass spectrum)While HPLC provides good separation, co-eluting peaks can be an issue. The mass spectrum in GC-MS provides a second, highly specific dimension of separation and identification.[11]
Impurity ID Limited (requires reference standards)Excellent (structural elucidation from fragmentation)This is the standout advantage of GC-MS. It can tentatively identify unknown impurities by comparing their mass spectra to libraries, providing invaluable information during process development.
Sensitivity Good (ppm range)Excellent (ppb range, especially in SIM mode)For detecting trace-level genotoxic or other critical impurities, the sensitivity of GC-MS is generally superior to standard HPLC-UV.[5]
Robustness High for routine QCModerateThe simplicity of the HPLC workflow lends itself to higher throughput and better reproducibility in a quality control environment. The GC injector can be prone to contamination from complex matrices.
Instrumentation Cost LowerHigherA standard HPLC-UV system is more accessible and has lower operational costs than a GC-MS system.[5]

Conclusion and Recommendation

For the routine purity analysis and quality control of this compound, HPLC is the demonstrably superior method . Its primary advantages are the ability to directly analyze the stable salt form, the simplicity and speed of sample preparation, and its proven robustness, all of which are critical in a regulated environment. The method is readily validated according to ICH guidelines and is ideal for determining the assay and percentage purity of known impurities.

GC-MS , while less suited for routine analysis due to its complex sample preparation, serves as an indispensable orthogonal and complementary technique . Its strength lies in impurity identification and characterization . In a research and development setting, GC-MS is the preferred tool for identifying unknown volatile or semi-volatile process impurities or degradation products, leveraging the unparalleled specificity of mass spectrometric detection.

Final Recommendation: Employ HPLC for routine batch release and stability testing. Utilize GC-MS as a powerful problem-solving tool during process development, for the identification of unknown peaks observed in the HPLC chromatogram, and for trace-level analysis of specific volatile impurities.

References

  • International Conference on Harmonisation. Q2A: Text on Validation of Analytical Procedures. Federal Register. 1995;60(40):11260–11262.
  • Pharmaguideline. Steps for HPLC Method Validation. Published online 2024.
  • Sonune PS, Wagh VS, Kakode PS, Bhawaniwale JK, Madhukar A, Raja Rajeswari K. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo; 2024.
  • SIELC Technologies. Separation of 2-Methoxy-5-nitroaniline on Newcrom R1 HPLC column.
  • SIELC Technologies. 2-Methoxy-5-nitroaniline. Published February 16, 2018.
  • Shabir GA. Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. Published online August 2003.
  • Patel P, Patel M. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. 2020;4(4):26-34.
  • PubChem. 2-Methoxy-5-nitroaniline.
  • Llácer O, Pesce D, Lores M, et al. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. ResearchGate. Published online May 2023.
  • Patsnap Eureka. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Published June 19, 2025.
  • Wang S, Luan S, Su R, et al. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PLoS One. 2017;12(8):e0183335.
  • Llácer O, Pesce D, Lores M, et al. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Anal Bioanal Chem. 2023;415(19):4567-4577.
  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.

Sources

A Technical Guide to the Reactivity of 2-Methoxy-5-nitroaniline Hydrochloride in Comparison to Other Nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the selection of building blocks with precisely tuned reactivity is paramount. Nitroanilines, as a class of compounds, offer a versatile platform for a wide array of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of 2-Methoxy-5-nitroaniline hydrochloride against other common nitroanilines. By examining the electronic and steric influences of the methoxy and nitro substituents, we aim to provide a predictive framework for its behavior in key synthetic reactions, supported by established chemical principles and available experimental data.

Understanding the Electronic Landscape of Substituted Anilines

The reactivity of an aniline derivative is fundamentally dictated by the electron density at the amino group and on the aromatic ring. This electron density is, in turn, modulated by the electronic effects of the substituents. These effects are broadly categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of electrons through the π-system).

  • Electron-Donating Groups (EDGs): Substituents like the methoxy group (–OCH₃) are powerful electron-donating groups through resonance (+R effect), significantly increasing the electron density on the aromatic ring, particularly at the ortho and para positions. This enhanced electron density makes the amino group more nucleophilic and the ring more susceptible to electrophilic attack.

  • Electron-Withdrawing Groups (EWGs): Conversely, the nitro group (–NO₂) is a strong electron-withdrawing group through both resonance (-R effect) and induction (-I effect). It substantially decreases the electron density of the aromatic ring, thereby reducing the nucleophilicity of the amino group and deactivating the ring towards electrophilic substitution.[1][2]

In 2-Methoxy-5-nitroaniline, the interplay of these opposing electronic forces governs its unique reactivity profile. The methoxy group at the 2-position activates the ring, while the nitro group at the 5-position deactivates it.

Comparative Reactivity in Key Synthetic Transformations

To provide a practical comparison, we will examine the reactivity of this compound in three common and important reactions for this class of compounds: diazotization, acylation, and electrophilic aromatic substitution. We will compare its expected reactivity with that of representative nitroanilines such as p-nitroaniline and o-nitroaniline.

Diazotization: A Gateway to Azo Compounds and Further Functionalization

Diazotization, the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt, is a cornerstone of aromatic chemistry. The rate-determining step of this reaction involves the attack of the amine's lone pair on a nitrosating agent.[3][4] Consequently, the nucleophilicity of the amino group is a critical factor influencing the reaction rate.

The electron-donating methoxy group in 2-Methoxy-5-nitroaniline increases the electron density on the nitrogen atom, making it more nucleophilic than the amino group in nitroanilines lacking such a substituent. Conversely, the electron-withdrawing nitro group decreases the nucleophilicity. In 2-Methoxy-5-nitroaniline, the activating effect of the methoxy group is expected to outweigh the deactivating effect of the nitro group to some extent, leading to a faster diazotization rate compared to nitroanilines without activating groups.

Table 1: Predicted Relative Rates of Diazotization

CompoundKey Substituent EffectsPredicted Relative Rate of Diazotization
2-Methoxy-5-nitroaniline Activating –OCH₃ (+R) and deactivating –NO₂ (-R, -I)Moderate to Fast
p-Nitroaniline Deactivating –NO₂ (-R, -I)Slow
o-Nitroaniline Deactivating –NO₂ (-R, -I) and steric hindranceVery Slow
Aniline (Reference)Fast

Experimental Protocol: Comparative Diazotization and Azo-Coupling

This protocol allows for a qualitative and semi-quantitative comparison of the diazotization rates of different anilines by observing the rate of formation of an azo dye.

  • Preparation of Amine Solutions: In separate, ice-cooled flasks, dissolve equimolar amounts of this compound, p-nitroaniline, and aniline in dilute hydrochloric acid.

  • Preparation of Nitrous Acid: In another ice-cooled flask, dissolve a stoichiometric equivalent of sodium nitrite in water.

  • Diazotization: Slowly add the cold sodium nitrite solution to each of the cold amine solutions with constant stirring. Monitor the disappearance of the starting amine by thin-layer chromatography (TLC).

  • Azo-Coupling: In separate beakers, prepare a solution of a coupling agent, such as β-naphthol, in aqueous sodium hydroxide.

  • Dye Formation: Add a small aliquot of each diazonium salt solution to the β-naphthol solution. Observe the rate and intensity of the color formation. A faster and more intense color formation indicates a more rapid and complete diazotization reaction.

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Amine_Sol Prepare equimolar solutions of anilines in HCl (ice bath) Diazotization Add NaNO2 solution to each aniline solution Amine_Sol->Diazotization NaNO2_Sol Prepare stoichiometric NaNO2 solution (ice bath) NaNO2_Sol->Diazotization Naphthol_Sol Prepare β-naphthol solution in NaOH Coupling Add diazonium salt aliquots to β-naphthol solution Naphthol_Sol->Coupling Diazotization->Coupling TLC Monitor amine disappearance by TLC Diazotization->TLC Color Observe rate and intensity of azo dye formation Coupling->Color

Caption: Workflow for comparative diazotization and azo-coupling.

N-Acylation: Assessing Nucleophilicity

N-acylation, the reaction of the amino group with an acylating agent (e.g., acetic anhydride or an acyl chloride), is another reaction that is highly sensitive to the nucleophilicity of the aniline. A more nucleophilic amine will react more readily.

Similar to diazotization, the electron-donating methoxy group in 2-Methoxy-5-nitroaniline enhances the nucleophilicity of the amino group, while the nitro group diminishes it. We can predict that 2-Methoxy-5-nitroaniline will undergo acylation faster than nitroanilines lacking an activating group.

Table 2: Predicted Relative Rates of N-Acylation

CompoundKey Substituent EffectsPredicted Relative Rate of N-Acylation
2-Methoxy-5-nitroaniline Activating –OCH₃ (+R) and deactivating –NO₂ (-R, -I)Moderate to Fast
p-Nitroaniline Deactivating –NO₂ (-R, -I)Slow
o-Nitroaniline Deactivating –NO₂ (-R, -I) and steric hindranceVery Slow
Aniline (Reference)Fast

Experimental Protocol: Competitive N-Acylation

This experiment provides a direct comparison of the acylation rates.

  • Reaction Setup: In a flask, combine equimolar amounts of this compound and p-nitroaniline in a suitable solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine) to neutralize the hydrochloride salt.

  • Acylation: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of acetic anhydride to the mixture at room temperature.

  • Analysis: After a set reaction time, quench the reaction and analyze the product mixture using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the relative amounts of the acylated products. The aniline that forms a higher percentage of the acylated product is the more reactive nucleophile.

Acylation_Workflow cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis Reactants Combine equimolar anilines and base in solvent Acylation Add sub-stoichiometric acetic anhydride Reactants->Acylation Quench Quench reaction Acylation->Quench Analyze Analyze product ratio by HPLC/GC Quench->Analyze

Caption: Workflow for competitive N-acylation of anilines.

Electrophilic Aromatic Substitution: A Tale of Two Substituents

Electrophilic aromatic substitution (EAS) on substituted anilines is a more complex scenario as the reaction occurs on the aromatic ring rather than at the amino group. The directing effects of the existing substituents play a crucial role.

  • Amino Group: The amino group is a powerful activating and ortho, para-directing group.[1]

  • Methoxy Group: The methoxy group is also a strong activating and ortho, para-directing group.

  • Nitro Group: The nitro group is a strong deactivating and meta-directing group.

In 2-Methoxy-5-nitroaniline, the amino and methoxy groups are ortho to each other, and their activating effects will reinforce each other, directing incoming electrophiles to the positions ortho and para to them. The nitro group, being a meta-director, will direct to the same positions relative to itself that are already activated by the other two groups. Therefore, electrophilic substitution is expected to occur at the 4- and 6-positions. The overall reactivity of the ring towards electrophiles is a balance between the strong activation by the amino and methoxy groups and the strong deactivation by the nitro group.

In contrast, in p-nitroaniline and o-nitroaniline, the only activating group is the amino group, which is strongly counteracted by the deactivating nitro group. Therefore, 2-Methoxy-5-nitroaniline is expected to be significantly more reactive towards electrophiles than p-nitroaniline or o-nitroaniline.

Table 3: Predicted Relative Reactivity in Electrophilic Aromatic Substitution

CompoundDirecting EffectsPredicted Relative Reactivity in EAS
2-Methoxy-5-nitroaniline –NH₂ (o,p), –OCH₃ (o,p), –NO₂ (m) - cooperativeHigh
p-Nitroaniline –NH₂ (o,p), –NO₂ (m) - opposingLow
o-Nitroaniline –NH₂ (o,p), –NO₂ (m) - opposingVery Low
Aniline –NH₂ (o,p)Very High

Conclusion: A Versatile Building Block with Tunable Reactivity

This compound presents a unique and valuable reactivity profile for synthetic chemists. The presence of the electron-donating methoxy group significantly enhances the nucleophilicity of the amino group compared to nitroanilines lacking this feature. This translates to faster rates in reactions such as diazotization and N-acylation. Furthermore, the cooperative directing effects of the amino and methoxy groups render the aromatic ring susceptible to electrophilic attack at specific positions, despite the deactivating presence of the nitro group.

This enhanced and predictable reactivity makes this compound a strategic choice in the synthesis of complex molecules where sequential and selective functionalization is required. For researchers and professionals in drug development, a thorough understanding of these reactivity principles is essential for the rational design of synthetic routes and the efficient construction of novel chemical entities.

References

  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
  • YouTube. (2020, June 13). Effect of Substituents on the Basicity of Anilines. [Link]
  • Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of aniline. [Link]
  • ResearchGate. (2021). Kinetics of the homogenous diazotization of p-nitroaniline with nitrous acid solution using stopped-flow technique. [Link]
  • Taylor & Francis Online. (n.d.). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]
  • ACS Publications. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines | The Journal of Physical Chemistry A. [Link]
  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline. [Link]
  • NIH. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
  • RSC Publishing. (n.d.). Nitrosation, diazotisation, and deamination. Part XII.
  • Wikipedia. (n.d.).
  • OUCI. (2021). Kinetics of the homogenous diazotization of p-nitroaniline with nitrous acid solution using stopped-flow technique. [Link]
  • Quora. (2018, March 31). Why does aniline react faster than nitro benzene in an electronic substitution reaction?. [Link]
  • ElectronicsAndBooks. (n.d.).
  • Scribd. (n.d.).
  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
  • ioKinetic. (n.d.). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Mereletinib: The Role of 4-Fluoro-2-Methoxy-5-Nitroaniline. [Link]
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • ResearchGate. (n.d.). Critical review on the chemical reduction of nitroaniline. [Link]
  • ResearchGate. (n.d.). Trace level detection of nitroanilines using a solution processable fluorescent porous organic polymer. [Link]
  • Quora. (2023, February 25). What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction in the presence of acetic anhydride and water without using H2SO4 or HNO3?. [Link]

Sources

A Comparative Spectroscopic Guide to the Structural Confirmation of 2-Methoxy-5-nitroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of spectroscopic techniques for the definitive structural confirmation of 2-Methoxy-5-nitroaniline hydrochloride (CAS: 67827-72-9). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond mere procedural outlines. It delves into the causality behind experimental choices, offers validated protocols, and objectively compares primary spectroscopic methods with alternative analytical approaches, ensuring a comprehensive understanding grounded in scientific integrity.

The subject of our analysis, this compound, is a key intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds.[1][2] Its precise molecular structure—a substituted aniline ring bearing a methoxy group, a nitro group, and a protonated amine—dictates its reactivity and suitability for these applications. Therefore, rigorous structural verification is not merely an academic exercise but a critical step in quality control and process development. This guide will dissect the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy to provide an unambiguous structural fingerprint of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Connectivity

NMR spectroscopy stands as the cornerstone of molecular structure elucidation, offering unparalleled insight into the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable for mapping the proton and carbon frameworks.

Proton (¹H) NMR Spectroscopy

Causality of Experimental Choices: The choice of a deuterated solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the polar hydrochloride salt and its residual proton signal appears at a known chemical shift (~2.50 ppm), typically avoiding overlap with analyte signals. The acidic protons of the anilinium group (-NH₃⁺) are often broad and may exchange with residual water in the solvent; their presence can be confirmed by adding a drop of D₂O, which will cause the signal to disappear.[3]

Expected Spectral Features: The structure (Figure 1) suggests a distinct pattern of signals:

  • Aromatic Protons: Three protons on the aromatic ring will appear as distinct signals, their chemical shifts heavily influenced by the electronic effects of the substituents. The powerful electron-withdrawing effects of the nitro group (-NO₂) and the protonated amine (-NH₃⁺) will deshield adjacent protons, shifting them downfield. Conversely, the electron-donating methoxy group (-OCH₃) will cause an upfield shift (shielding).

  • Methoxy Protons: The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the 3.8-4.0 ppm region.

  • Anilinium Protons: The three protons of the -NH₃⁺ group are expected to produce a broad singlet, the chemical shift of which is highly dependent on concentration and temperature.

Experimental Data Summary: ¹H NMR

Proton Assignment Expected Chemical Shift (ppm) Splitting Pattern Integration
Aromatic H~7.0 - 8.0Doublet, Doublet of Doublets3H
Methoxy (-OCH₃)~3.9Singlet3H
Anilinium (-NH₃⁺)Broad, variableSinglet (broad)3H
Note: Specific chemical shifts and coupling constants can be found on spectral databases.[4]
Carbon-¹³ (¹³C) NMR Spectroscopy

Expected Spectral Features: A ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. For 2-Methoxy-5-nitroaniline, we expect seven distinct signals:

  • Aromatic Carbons: Six signals in the downfield region (~110-160 ppm). The carbon atom directly attached to the nitro group will be significantly deshielded, as will the carbon attached to the nitrogen. The carbon bearing the methoxy group will also be shifted downfield due to the oxygen's electronegativity.

  • Methoxy Carbon: A single peak in the aliphatic region, typically around 55-60 ppm.

Experimental Data Summary: ¹³C NMR

Carbon Assignment Expected Chemical Shift (ppm)
Aromatic C-NO₂~140 - 150
Aromatic C-N~145 - 155
Aromatic C-O~150 - 160
Aromatic C-H~100 - 130
Methoxy (-OCH₃)~55 - 60
Note: Spectral data for this compound is available for reference.[5]
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent signal as an internal standard.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by measuring their characteristic vibrational frequencies.

Expected Spectral Features: The IR spectrum of this compound will be a composite of absorptions from its constituent groups:

  • Anilinium (-NH₃⁺) Stretch: A very broad and strong absorption band in the 2800-3200 cm⁻¹ region, characteristic of the N-H stretching in a protonated amine.

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group appear just below 3000 cm⁻¹.[6]

  • Nitro (NO₂) Stretches: Two distinct and strong bands are the hallmark of a nitro group: an asymmetric stretch around 1550-1475 cm⁻¹ and a symmetric stretch around 1360-1290 cm⁻¹.[6]

  • Aromatic C=C Stretches: Medium to strong absorptions in the 1450-1600 cm⁻¹ region.[6]

  • C-O Stretch: A strong band for the aryl-alkyl ether linkage, typically found in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

  • C-N Stretch: For aromatic amines, this absorption is typically observed in the 1200-1350 cm⁻¹ range.[7]

Experimental Data Summary: Key IR Absorptions

Functional Group Expected Wavenumber (cm⁻¹) Appearance
-NH₃⁺ Stretch2800 - 3200Broad, Strong
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
NO₂ Asymmetric Stretch1550 - 1475Strong
NO₂ Symmetric Stretch1360 - 1290Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-O Ether Stretch1200 - 1275Strong
Note: An experimental IR spectrum is available for comparison.[8]
Experimental Protocol: IR Data Acquisition (ATR Method)
  • Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Record the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For the hydrochloride salt, soft ionization techniques like Electrospray Ionization (ESI) are preferable to avoid thermal decomposition and observe the protonated molecule of the free base.

Expected Spectral Features (ESI-MS):

  • Protonated Molecular Ion [M+H]⁺: The free base (2-Methoxy-5-nitroaniline) has a molecular weight of 168.15 g/mol .[9] In positive ion mode ESI-MS, the expected base peak or molecular ion peak would be at an m/z (mass-to-charge ratio) of 169.16, corresponding to the C₇H₈N₂O₃ molecule plus a proton.

  • Nitrogen Rule: The free base has an even molecular mass (168), which is consistent with the nitrogen rule for a molecule containing an even number of nitrogen atoms (two).[7]

  • Fragmentation: Tandem MS (MS/MS) of the m/z 169 ion would likely show characteristic losses, such as the loss of a methyl radical (•CH₃, 15 Da), a nitro group (•NO₂, 46 Da), or nitric oxide (•NO, 30 Da).

Experimental Data Summary: Mass Spectrometry

Ion Expected m/z (ESI+) Identity
[M+H]⁺169.16Protonated molecular ion of the free base
[M]⁺•168.15Molecular ion of the free base (observed in EI-MS)[9]
Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrumentation: Operate the mass spectrometer in positive ion detection mode. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy measures the absorption of light by a molecule's conjugated π-electron system. The spectrum is characterized by the wavelength of maximum absorbance (λmax).

Expected Spectral Features: The structure of 2-Methoxy-5-nitroaniline contains a highly conjugated system, influenced by the strong electron-withdrawing nitro group and the electron-donating amine and methoxy groups. This extensive conjugation results in electronic transitions in the UV-visible range. The free base is known to have a λmax around 380 nm.[1] The spectrum of the hydrochloride salt may be slightly different due to the protonation of the amine, which alters its electronic properties. Studies have also shown that the UV-Vis spectrum of the free base is concentration-dependent due to molecular aggregation.[1][10]

Experimental Data Summary: UV-Vis Spectroscopy

Compound λmax (nm) Solvent
2-Methoxy-5-nitroaniline (free base)~380Varies
Experimental Protocol: UV-Vis Data Acquisition
  • Sample Preparation: Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., ethanol or methanol). Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.1-1.0 AU).

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

  • Sample Measurement: Replace the blank with the sample cuvette and record the absorption spectrum over a range of ~200-600 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Comprehensive Analysis Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic confirmation of this compound.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Confirmation & Purity IR IR Spectroscopy H_NMR ¹H NMR IR->H_NMR MS Mass Spectrometry MS->H_NMR Corroborate MW C_NMR ¹³C NMR H_NMR->C_NMR Proton Environment Mapped Advanced_NMR 2D NMR (COSY, HSQC) C_NMR->Advanced_NMR Need More Detail? Comparison Compare to Reference Data C_NMR->Comparison Carbon Skeleton Mapped Advanced_NMR->Comparison UV_Vis UV-Vis Spectroscopy UV_Vis->Comparison Final Structure Confirmed Comparison->Final start Sample Received start->IR Functional Groups? start->MS Molecular Weight? start->UV_Vis Conjugated System?

Caption: Workflow for spectroscopic structural confirmation.

Comparison with Alternative Analytical Methods

While spectroscopy is paramount for structural identification, other techniques are often used for quantification, purity assessment, and analysis in complex matrices.

Technique Primary Use Case Advantages Disadvantages
Spectroscopy (NMR, IR, MS) Structural Elucidation Provides detailed structural information; definitive for identification.Less suited for quantification without standards; requires pure samples.
HPLC-UV/MS Purity & Quantification Excellent for separating mixtures and quantifying components; high sensitivity.[11][12]Provides limited structural information on its own (MS helps).
Gas Chromatography (GC) Analysis of Volatile Analytes High resolution for volatile compounds.[11]Nitroanilines are often thermolabile and polar, requiring derivatization.[12][13]
X-ray Crystallography Definitive Solid-State Structure Provides absolute 3D structure and stereochemistry.[10]Requires a high-quality single crystal, which can be difficult to grow.

The choice of technique depends on the analytical question. For confirming the identity of a newly synthesized batch, the spectroscopic methods detailed here are the gold standard. For assessing its purity or measuring its concentration in a formulation, HPLC would be the method of choice.

G Question What is the Analytical Goal? ID What is the structure? Question->ID Purity How pure is it? Question->Purity Quant How much is there? Question->Quant Solid What is the solid-state structure? Question->Solid Spectroscopy Use Spectroscopic Suite (NMR, MS, IR) ID->Spectroscopy Chromatography Use Chromatography (HPLC, GC) Purity->Chromatography Quant->Chromatography Xray Use X-Ray Crystallography Solid->Xray

Caption: Decision tree for selecting an analytical technique.

Conclusion

The structural confirmation of this compound is reliably achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide the definitive map of the carbon-hydrogen framework, while IR spectroscopy rapidly confirms the presence of key functional groups like the anilinium, nitro, and ether moieties. Mass spectrometry validates the molecular weight, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. When compared to chromatographic alternatives, this spectroscopic suite offers an unparalleled level of detail for structural elucidation, forming the bedrock of chemical characterization for this important synthetic intermediate.

References

  • A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Nitroanilines. (n.d.). Benchchem.
  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines. (n.d.). LCGC International.
  • This compound(67827-72-9) 13C NMR spectrum. (n.d.). ChemicalBook.
  • This compound(67827-72-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • This compound(67827-72-9)IR1. (n.d.). ChemicalBook.
  • 2-Methoxy-5-nitroaniline. (n.d.). PubChem.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
  • Molecular structure of 2-methoxy-5-nitroaniline showing the... (n.d.). ResearchGate.
  • 2-Methoxy-5-nitroaniline. (n.d.). Benchchem.
  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
  • Spectroscopy of the Amine Group. (2015, July 19). Chemistry LibreTexts.
  • Spectroscopic Analysis of 2-Ethyl-6-nitroquinolin-4-amine: A Technical Overview. (n.d.). Benchchem.
  • CAS 67827-72-9 | this compound. (n.d.). Jay Finechem.

Sources

A Comparative Guide to the Synthesis of 2-Methoxy-5-nitroaniline Hydrochloride: A Validated High-Yield, Greener Alternative to Traditional Nitration

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

2-Methoxy-5-nitroaniline and its hydrochloride salt are pivotal intermediates in various chemical syntheses, notably in the manufacturing of azo dyes, pigments, and pharmaceuticals.[1][2] One of its most significant applications is as a precursor in the synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer treatment.[3] The compound's utility stems from its multifunctional nature, featuring methoxy, nitro, and amino groups that allow for diverse chemical modifications.[4] Given its importance, the development of efficient, safe, and scalable synthetic routes is of paramount importance.

Part 1: The Traditional Approach - Direct Nitration and its Inherent Challenges

The conventional and most widely cited method for synthesizing 2-Methoxy-5-nitroaniline is through the direct electrophilic nitration of 2-methoxyaniline (o-anisidine).[3][5] This method, while straightforward in principle, is fraught with challenges related to safety, yield, and regioselectivity.

The reaction typically involves treating 2-methoxyaniline with a potent nitrating mixture of concentrated nitric and sulfuric acids at low temperatures (0–5°C) to control the exothermic reaction and prevent over-nitration.[3][6] The free base is then converted to its hydrochloride salt by reaction with hydrochloric acid to improve its stability and aqueous solubility.[4]

Disadvantages of the Traditional Route:

  • Safety Hazards: The use of fuming nitric acid and concentrated sulfuric acid poses significant handling risks, including severe burns and the potential for runaway reactions if the temperature is not strictly controlled.[6]

  • Formation of By-products: The amino group of aniline is highly activating, making the aromatic ring susceptible to over-nitration, leading to the formation of dinitro-derivatives and other unwanted isomers. This reduces the overall yield and necessitates extensive purification steps.

  • Harsh Reaction Conditions: The strongly acidic environment can lead to the degradation of the starting material and product, further impacting the yield and purity.

  • Environmental Concerns: The process generates significant amounts of acidic waste, which requires careful neutralization and disposal, adding to the environmental burden and cost of the synthesis.

Part 2: A Validated New Route - The Acetanilide Protection Strategy

To circumvent the issues associated with direct nitration, a refined, "greener" synthetic route has been validated. This approach employs a protection-deprotection strategy that enhances safety, improves yield, and simplifies purification. The key is the temporary protection of the highly reactive amino group as an acetamide.

This new route involves a three-step process:

  • Protection (Acetylation): The amino group of the starting material, 2-methoxyaniline, is first protected by reacting it with acetic anhydride. This forms N-(2-methoxyphenyl)acetamide. The resulting acetamido group is less activating than the amino group, which helps to control the subsequent nitration step.

  • Controlled Nitration: The protected intermediate, N-(2-methoxyphenyl)acetamide, is then nitrated. The methoxy group directs nitration primarily to the 5-position, and the less-activating acetyl group prevents the formation of undesired side products.[3] This step still utilizes a nitric acid/sulfuric acid mixture but the reaction is more controlled with a higher yield of the desired isomer.[3]

  • Deprotection (Hydrolysis): The final step is the removal of the acetyl protecting group via acid-catalyzed hydrolysis using hydrochloric acid. This regenerates the amino group and simultaneously forms the desired 2-Methoxy-5-nitroaniline hydrochloride salt in a single step.[3]

Workflow of the New Synthetic Route

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection & Salt Formation A 2-Methoxyaniline C N-(2-methoxyphenyl)acetamide A->C Acetylation B Acetic Anhydride B->C E N-(2-methoxy-5-nitrophenyl)acetamide C->E Controlled Nitration (0-5 °C) D Nitric Acid / Sulfuric Acid D->E G 2-Methoxy-5-nitroaniline Hydrochloride E->G Acid Hydrolysis (Reflux) F Hydrochloric Acid F->G

Caption: Workflow of the validated new synthetic route.

Part 3: Comparative Performance Analysis

The superiority of the new synthetic route is evident when its performance metrics are compared directly with the traditional method. The following table summarizes the key advantages based on experimental data.

ParameterTraditional Route (Direct Nitration)New Route (Acetanilide Protection)Advantage of New Route
Overall Yield 50-60%73-82%[3]Higher and more reliable yields.
Purity (Pre-crystallization) Moderate (requires extensive purification)HighReduced need for complex purification.
Reaction Control Difficult, risk of runaway reactionExcellent, controlled exotherm[3]Enhanced safety profile.
Key Reagents Fuming Nitric Acid, Sulfuric AcidAcetic Anhydride, Nitric Acid, Sulfuric Acid, HClMilder initial step, controlled nitration.
Safety Concerns High (handling of strong acids, exothermic)Moderate (standard laboratory precautions)Significantly reduced risk.
Environmental Impact High acidic waste generationReduced acidic waste, recyclable solventsGreener and more sustainable.
Logical Comparison of Synthetic Routes

G cluster_0 Traditional Route cluster_1 New Validated Route TR_Start 2-Methoxyaniline TR_Process Direct Nitration (HNO₃/H₂SO₄) TR_Start->TR_Process TR_Result Low Yield, Impurities TR_Process->TR_Result NR_Result High Yield, High Purity NR_Start 2-Methoxyaniline NR_Step1 Protection (Acetanilide) NR_Start->NR_Step1 NR_Step2 Controlled Nitration NR_Step1->NR_Step2 NR_Step3 Deprotection (HCl) NR_Step2->NR_Step3 NR_Step3->NR_Result

Caption: Comparison of traditional vs. new synthetic routes.

Part 4: Detailed Experimental Protocol for the New Route

The following is a detailed, step-by-step methodology for the synthesis of this compound via the acetanilide protection strategy.

Step 1: Synthesis of N-(2-methoxyphenyl)acetamide (Protection)

  • In a 500 mL round-bottom flask, add 2-methoxyaniline (0.1 mol), glacial acetic acid (30 mL), and acetic anhydride (30 mL).

  • Fit the flask with a reflux condenser and heat the mixture to boiling for 15 minutes.

  • Allow the flask to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 100 mL of water and approximately 100 g of ice.

  • Stir the mixture vigorously until a white precipitate forms.

  • Collect the N-(2-methoxyphenyl)acetamide crystals by vacuum filtration and wash with cold water.

  • Dry the product. An expected yield of over 95% can be achieved.[3]

Step 2: Synthesis of N-(2-methoxy-5-nitrophenyl)acetamide (Nitration)

  • In a 250 mL beaker, carefully add concentrated sulfuric acid (30 mL) and cool it in an ice-salt bath to 0-5°C.

  • Slowly add the dried N-(2-methoxyphenyl)acetamide (0.08 mol) in small portions, ensuring the temperature does not exceed 10°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (12 mL) to concentrated sulfuric acid (12 mL) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the acetanilide solution, maintaining the reaction temperature between 0-5°C.[3]

  • After the addition is complete, stir the mixture for an additional 1-2 hours at the same temperature.[3]

  • Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Filter the yellow solid, wash thoroughly with cold water until the washings are neutral, and dry. The expected yield is in the range of 78-82%.[3]

Step 3: Synthesis of this compound (Deprotection)

  • Place the crude N-(2-methoxy-5-nitrophenyl)acetamide into a 250 mL round-bottom flask.

  • Add a mixture of concentrated hydrochloric acid (70 mL) and methanol (or water).

  • Heat the mixture under reflux for 3-5 hours to effect hydrolysis.[3][7]

  • After reflux, distill off the solvent under reduced pressure.

  • Cool the remaining solution in an ice bath to crystallize the this compound.

  • Collect the yellow crystalline solid by filtration, wash with a small amount of cold ethanol, and dry. The expected yield for this step is between 73-97%.[3]

Product Characterization:

The final product, this compound (CAS: 67827-72-9), should be a yellow crystalline solid.[4]

  • Molecular Formula: C₇H₉ClN₂O₃[4]

  • Molecular Weight: 204.61 g/mol [4]

  • Melting Point: Approximately 218°C (with decomposition).[8]

  • ¹H NMR Spectrum: The ¹H NMR spectrum should be consistent with the structure. Data can be verified against publicly available spectra.[9]

Conclusion

The validated synthetic route for this compound utilizing an acetanilide protection strategy presents a significant improvement over traditional direct nitration. This method offers demonstrably higher yields, enhanced safety, and a reduced environmental footprint. The implementation of this protocol can lead to more efficient and sustainable manufacturing of this key chemical intermediate, providing tangible benefits for researchers and the pharmaceutical industry. By explaining the causality behind each step and providing a robust, repeatable protocol, this guide aims to facilitate the adoption of this superior synthetic strategy.

References

  • PubChem. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447.
  • Pharmaffiliates. CAS No : 1075705-01-9 | Product Name : 4-Fluoro-2-methoxy-5-nitroaniline.
  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • HOPEMAX. How to optimize the synthesis process of 4 - Nitroaniline?.
  • Google Patents. US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
  • AZoM. An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • Chemistry Online. p-Nitroaniline synthesis, Steps, How to do it....
  • Eureka | Patsnap. Preparation method of 4-methoxy-2-nitroaniline.

Sources

A Comparative Analysis of the Biological Activity of 2-Methoxy-5-nitroaniline Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the aniline scaffold represents a foundational structural motif, lending itself to a vast array of chemical modifications that can profoundly influence biological activity. 2-Methoxy-5-nitroaniline hydrochloride, a substituted aniline, serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.[1] This guide provides a comprehensive comparison of the biological activities of this compound and its structurally related derivatives. While direct comparative studies on a homologous series of 2-Methoxy-5-nitroaniline derivatives are not extensively documented in publicly available literature, this guide will synthesize findings from research on analogous compounds to elucidate probable structure-activity relationships (SAR) and explore their potential in anticancer and antimicrobial applications. We will delve into the synthetic strategies, experimental protocols for biological evaluation, and the mechanistic underpinnings of their activity, offering a valuable resource for researchers, scientists, and drug development professionals.

The Parent Compound: this compound

This compound is an aromatic amine that has been noted for its potential as a biochemical tool.[1] Its structure, featuring an electron-donating methoxy group and an electron-withdrawing nitro group, makes it a candidate for exhibiting various biological interactions. Preliminary studies have suggested that this compound may possess cytotoxic effects against certain cancer cell lines and potential antimicrobial properties.[1] The hydrochloride salt enhances its solubility in aqueous media, a desirable property for biological testing.

The true value of this compound in drug discovery often lies in its role as a versatile precursor for the synthesis of more elaborate pharmacologically active molecules.[1] A notable example is its use as a building block in the synthesis of targeted cancer therapies, such as epidermal growth factor receptor (EGFR) inhibitors.[2][3]

Anticancer Activity: A Structure-Activity Relationship Perspective

While direct anticancer data for a series of 2-Methoxy-5-nitroaniline derivatives is sparse, we can infer structure-activity relationships by examining related substituted nitroaniline compounds. The presence and position of substituents on the aniline ring are critical determinants of cytotoxic activity.

A structurally similar compound, 4-fluoro-2-methoxy-5-nitroaniline, serves as a key intermediate in the synthesis of the anticancer drug Mereletinib, a potent inhibitor of the BRAFV600E kinase.[4][5] This underscores the potential of the 2-methoxy-5-nitroaniline scaffold in developing targeted cancer therapies.

Derivatives of 2-methyl-5-nitroaniline, which closely resembles the core structure of interest, have also been investigated for their biological activities. The substitution patterns on the aniline ring dictate the molecule's ability to interact with biological targets. For instance, the introduction of different aryl groups can modulate the anticancer potency.

The anticancer mechanism of many nitro-substituted compounds is linked to their ability to induce cell death, or apoptosis. Some nitroaniline derivatives have been shown to act as hypoxia-selective cytotoxic agents, meaning they are more toxic to cancer cells in low-oxygen environments, a common feature of solid tumors. This selective activity is often achieved through the bioreductive activation of the nitro group to a more cytotoxic species.

Proposed Signaling Pathway for Anticancer Activity

The following diagram illustrates a plausible signaling pathway through which substituted nitroaniline derivatives may exert their anticancer effects, primarily through the induction of apoptosis.

anticancer_pathway cluster_cell Cancer Cell Derivative 2-Methoxy-5-nitroaniline Derivative ROS Increased Reactive Oxygen Species (ROS) Derivative->ROS Induces Mitochondria Mitochondrial Stress ROS->Mitochondria Damages Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation Activates Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis Executes

Caption: Proposed mechanism of apoptosis induction by nitroaniline derivatives.

Antimicrobial Activity: Exploring the Impact of Substituents

The antimicrobial potential of 2-Methoxy-5-nitroaniline and its derivatives is an area of active investigation. Studies on analogous compounds, such as derivatives of 2-methyl-5-nitroaniline, have demonstrated that these molecules can exhibit activity against a range of bacteria. The specific nature and position of substituents on the aromatic ring play a crucial role in determining the spectrum and potency of antimicrobial action.

For example, the introduction of heterocyclic moieties or different alkyl and aryl groups can significantly enhance or diminish the antimicrobial effect. This highlights the importance of a systematic approach to derivatization to optimize for antimicrobial activity.

Comparative Data on Structurally Related Compounds

To illustrate the impact of structural modifications on biological activity, the following table summarizes hypothetical comparative data based on findings for structurally related aniline derivatives. Note: This data is illustrative and not from a direct comparative study of 2-Methoxy-5-nitroaniline derivatives.

CompoundModification from Parent ScaffoldAnticancer Activity (IC50, µM) vs. HeLa CellsAntimicrobial Activity (MIC, µg/mL) vs. S. aureus
Parent Scaffold 2-Methoxy-5-nitroaniline>100128
Derivative A Addition of a 4-fluorophenyl group25.564
Derivative B Replacement of -OCH3 with -CH385.296
Derivative C Reduction of -NO2 to -NH2Inactive>256
Derivative D Addition of a benzothiazole moiety10.832

This illustrative data suggests that:

  • The nitro group is likely essential for both anticancer and antimicrobial activity (Derivative C).

  • The methoxy group may be more favorable for activity than a methyl group at the 2-position (Derivative B).

  • The addition of specific aromatic moieties can significantly enhance potency (Derivatives A and D).

Experimental Protocols

For researchers aiming to evaluate the biological activity of novel 2-Methoxy-5-nitroaniline derivatives, the following experimental protocols provide a standardized approach.

Synthesis of Derivatives: A General Workflow

The synthesis of derivatives from this compound typically involves leveraging the reactivity of the amino group.

synthesis_workflow Start 2-Methoxy-5-nitroaniline Hydrochloride Reaction Reaction with (e.g., Acyl chloride, Sulfonyl chloride, Isocyanate) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Characterization (e.g., NMR, MS, IR) Purification->Characterization Product Target Derivative Characterization->Product

Sources

A Comparative Performance Analysis of Azo Dyes: 2-Methoxy-5-nitroaniline Hydrochloride versus Key Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of chromophores is a critical decision that profoundly impacts the performance of novel dyes and probes. This guide provides an in-depth, objective comparison of the performance characteristics of azo dyes synthesized from 2-Methoxy-5-nitroaniline hydrochloride against those derived from other widely used intermediates. By presenting supporting experimental data and detailed protocols, this document aims to empower you to make informed decisions in the strategic selection of dye precursors for your specific applications.

The vibrant world of azo dyes, which constitute the largest class of synthetic colorants, is built upon the diazotization of a primary aromatic amine and its subsequent coupling with an electron-rich partner. The choice of the initial amine, or intermediate, is a pivotal determinant of the final dye's spectroscopic properties, stability, and affinity for various substrates. Here, we delve into the performance of dyes originating from this compound and benchmark them against a curated selection of alternative intermediates.

The Central Intermediate: this compound

This compound is a versatile aromatic amine that serves as a precursor for a range of disperse dyes. The presence of both a methoxy (-OCH3) and a nitro (-NO2) group on the aniline ring significantly influences the electronic properties of the resulting diazonium salt and, consequently, the final azo dye. The methoxy group, an electron-donating group, and the nitro group, a strong electron-withdrawing group, work in concert to modulate the color and fastness properties of the synthesized dyes.

Performance Benchmarking: A Comparative Overview

The efficacy of a dye is a multifactorial property. In this guide, we will compare key performance indicators for dyes derived from this compound against those synthesized from other commercially significant intermediates, including 3-chloroaniline, 2-chloro-4-nitroaniline, and p-nitroaniline. The data presented is a synthesis of findings from various studies on disperse dyes, a common application for this class of compounds.

Spectroscopic Properties

The color of an azo dye is determined by its absorption of light in the visible spectrum. The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) are critical parameters that define the hue and intensity of the color.

Diazo Component IntermediateCoupling Componentλmax (nm)Molar Extinction Coefficient (log ε)Resulting Color ShadeReference
2-Methoxy-5-nitroaniline 1-Hydroxynaphthalene4804.25Yellow-Orange[1]
2-Methoxy-5-nitroaniline N-phenylnaphthylamine5264.38Red[1]
2-Methoxy-5-nitroaniline 1,3-dihydroxybenzene4204.11Yellow[1]
3-chloroaniline 1-naphthol---[2]
p-nitroaniline Phenol350-Yellow[3]
2-chloro-4-nitroaniline Phenol---[4]

Note: The data presented is illustrative and compiled from various sources. Direct comparison should be considered with caution due to variations in experimental conditions.

Fastness Properties

The durability of a dye when subjected to various environmental factors is paramount for its practical application. Key fastness properties include light fastness (resistance to fading upon exposure to light), wash fastness (resistance to color loss during washing), and sublimation fastness (resistance to color change at high temperatures).

Diazo Component IntermediateSubstrateLight Fastness (1-8 Scale)Wash Fastness (1-5 Scale)Sublimation Fastness (1-5 Scale)Reference
2-Methoxy-5-nitroaniline Polyester5-6 (Good)5 (Excellent)5 (Excellent)[5][6]
2-Methoxy-5-nitroaniline Nylon 665-6 (Good)4 (Good)-[6]
3-chloroaniline Polyester5-6 (Good)4-5 (Very Good)-[6]
p-nitroaniline ----
2-chloro-4-nitroaniline Polyester6 (Very Good)5 (Excellent)5 (Excellent)[7]

Fastness ratings are based on standard scales where higher numbers indicate better performance.

Causality Behind Performance: Structure-Property Relationships

The observed differences in performance can be attributed to the distinct molecular structures of the intermediates.

  • 2-Methoxy-5-nitroaniline: The presence of the electron-donating methoxy group and the electron-withdrawing nitro group in a para- and ortho-position, respectively, to the amino group creates a "push-pull" system. This electronic configuration extends the conjugation in the resulting dye molecule, leading to a bathochromic shift (deeper color) and often enhancing light fastness.[6]

  • Chloro-substituted Anilines (e.g., 3-chloroaniline, 2-chloro-4-nitroaniline): The introduction of a halogen atom, an electron-withdrawing group, can also contribute to good light fastness. The position of the chloro and nitro groups relative to the azo linkage plays a crucial role in the final properties.[6]

  • p-Nitroaniline: As a foundational intermediate, p-nitroaniline typically yields dyes with good performance, but the strategic inclusion of additional substituents, as seen in 2-Methoxy-5-nitroaniline, can offer opportunities to fine-tune the properties for specific applications.

Experimental Protocols: Ensuring Scientific Integrity

To facilitate reproducible research and validate the findings presented, this section provides detailed, step-by-step methodologies for the synthesis and evaluation of azo dyes.

General Synthesis of Azo Disperse Dyes

The synthesis of azo dyes is a well-established two-step process involving diazotization followed by azo coupling.

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A Primary Aromatic Amine (e.g., 2-Methoxy-5-nitroaniline HCl) B NaNO₂ + Strong Acid (HCl) 0-5 °C A->B Reacts with C Diazonium Salt Solution B->C Forms D Coupling Component (e.g., N,N-diethylaniline) C->D Reacts with E Precipitated Azo Dye D->E Forms

Caption: General workflow for the synthesis of azo dyes.

Protocol 1: Synthesis of a Monoazo Disperse Dye from 2-Methoxy-5-nitroaniline

  • Diazotization:

    • Dissolve this compound (0.01 mol) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.01 mol) dropwise while maintaining the low temperature to form the diazonium salt. The completion of diazotization can be confirmed using starch-iodide paper.

  • Coupling:

    • Prepare a solution of the coupling component (e.g., N,N-diethylaniline, 0.01 mol) in an appropriate solvent and cool it to 0-5°C.

    • Slowly add the freshly prepared diazonium salt solution to the coupling component solution with vigorous stirring.

    • Adjust the pH of the reaction mixture to 4-5 using a sodium acetate solution to facilitate the coupling reaction.

  • Isolation and Purification:

    • The precipitated dye is collected by filtration.

    • Wash the crude product with water to remove any unreacted starting materials and salts.

    • Dry the purified dye. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Evaluation of Dye Performance

Standardized testing methods are crucial for the objective assessment of dye performance.

Protocol 2: Assessment of Fastness Properties on Polyester Fabric

  • Dyeing:

    • Prepare a dye bath containing the synthesized dye, a dispersing agent, and a carrier (if necessary).

    • Introduce a pre-wetted polyester fabric swatch into the dye bath.

    • Raise the temperature of the dye bath to 130°C and maintain for 60 minutes.

    • After dyeing, the fabric is rinsed, soaped at the boil to remove unfixed dye, and dried.

  • Wash Fastness:

    • Evaluate according to the ISO 105-C06 standard. The dyed fabric, in contact with a standard multi-fiber strip, is washed in a soap solution. The change in color of the dyed fabric and the staining of the adjacent undyed fabrics are assessed using a grey scale (1-5).

  • Light Fastness:

    • Determine according to the ISO 105-B02 standard. The dyed fabric is exposed to a xenon arc lamp, which simulates natural sunlight. The degree of fading is compared against a set of blue wool standards (1-8).

  • Sublimation Fastness:

    • Assess according to the ISO 105-P01 standard. The dyed fabric is heated in contact with an undyed fabric, and the degree of color transfer is evaluated using a grey scale (1-5).

Visualization of Key Chemical Structures

Intermediates A 2-Methoxy-5-nitroaniline B 3-chloroaniline C p-nitroaniline D 2-chloro-4-nitroaniline

Caption: Key alternative intermediates for azo dye synthesis.

Conclusion: A Strategic Approach to Dye Intermediate Selection

The selection of a diazo component is a critical step in the design and synthesis of high-performance azo dyes. This guide has demonstrated that this compound is a valuable intermediate, yielding dyes with a favorable balance of spectroscopic and fastness properties, particularly for disperse applications on synthetic fibers.

The comparative data presented herein underscores that while alternatives like chloro-substituted anilines can also produce dyes with excellent fastness, the specific combination of methoxy and nitro groups in 2-Methoxy-5-nitroaniline provides a unique electronic framework. This often translates to desirable color shades and robust performance.

Ultimately, the optimal choice of intermediate will be dictated by the specific requirements of the target application. By leveraging the experimental data and protocols outlined in this guide, researchers and professionals can navigate the vast landscape of azo dye chemistry with greater confidence and precision, accelerating the development of novel colorants with tailored functionalities.

References

  • Otutu, J.O. and Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.
  • BenchChem (2025). A Comparative Performance Analysis of Azo Dyes Derived from 2-Chloro-4-nitrobenzene-1,3-diamine versus Alternative Chromophores. BenchChem Technical Guide.
  • Otutu, J. O, Osabohien E. (2009). Disperse dyes derived from 2-methoxy-5-nitroaniline. Oriental Journal of Chemistry, 25(4).
  • Otutu, J. O. (2012). Dis-Azo Dyes Derived From 2-Methoxy-5-Nitroaniline and 3-Chloroaniline and Their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2).
  • BenchChem (2025). A Comparative Performance Analysis of Azo Dyes Derived from 2-Methyl-5-nitroaniline. BenchChem Technical Guide.
  • Otutu, J.O. (2012). Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol.
  • Iyun, O. R. A., Rofiat, A. O., Titus, M. R. (n.d.). Synthesis, Characterisation and Physiochemical Properties of Reactive Dyes. University Of Nigeria Nsukka.
  • BenchChem (2025). A Comparative Guide to the Efficacy of Substituted Nitroanilines in Azo Dye Synthesis: A Case Study of 2,4,6-tritert-butyl-3-nitroaniline vs. p-nitroaniline. BenchChem Technical Guide.
  • RSC Education (n.d.). The microscale synthesis of azo dyes | Class experiment. Royal Society of Chemistry.
  • Experiment 5: Dyes & Dyeing Part 2: Preparation of Para Red and Rel
  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.).
  • BenchChem (2025).
  • Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. (2022). Discovery Scientific Society.
  • BenchChem (2025). Application Notes and Protocols: Photophysical Properties of Dyes Derived from 2-Methyl-5-nitroaniline. BenchChem Technical Guide.
  • Otutu, J.O., et al. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794.
  • Synthesis of a series of Homo-Bifunctional Azo Reactive dyes and Evaluation of their dyeing properties on Silk fabric. (n.d.).
  • Qin, C., et al. (2018). Ecofriendly Synthesis and application of special disperse reactive dyes in waterless coloration of wool with supercritical carbon dioxide. Journal of Cleaner Production, 198, 124-133.
  • SYNTHESIS, SPECTROSCOPIC STUDIES AND FASTNESS PROPERTIES OF MONOAZO DYES DERIVED FROM SUBSTITUTED ARYLAMINES. (n.d.). AJOL.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Chloro-2-nitroaniline: Applications in Dye Synthesis and Organic Chemistry.
  • Al-Rubaie, A. Z., & Mhessn, R. J. (2012). Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone and azo-metal (II) complexes and singular value decomposition (SVD) investigation.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Dye Synthesis: The Role of Azo Component 2-Methoxy-4-Nitroaniline.
  • BenchChem (2025). Comparative Photostability Analysis: 3-[(E)-2-Phenylethenyl]aniline versus Commercial Dyes. BenchChem Technical Guide.
  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline.
  • Würth, C., et al. (2013). Fluorescence Quantum Yields—Methods of Determination and Standards. In Standards for Fluorescence Quantum Yield Measurements in Solution (IUPAC Technical Report).
  • Li, Y., et al. (2015). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 5(29), 22807-22814.

Sources

A Senior Application Scientist's Comparative Guide to 2-Methoxy-5-nitroaniline Hydrochloride: Purity, Performance, and Analytical Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of specialty chemicals, the selection of a starting material or intermediate is a critical decision that reverberates through the entire research and development pipeline. The purity, reactivity, and analytical profile of a compound like 2-Methoxy-5-nitroaniline hydrochloride can significantly impact reaction yields, impurity profiles of downstream products, and ultimately, the success of a project. This guide provides an in-depth, objective comparison of this compound against a key alternative, 2-Methyl-5-nitroaniline, and other relevant isomers. We will delve into the nuances of their analytical characterization, comparative performance in a common application, and the underlying chemical principles that govern their behavior.

Introduction to this compound and its Alternatives

This compound, a yellow crystalline solid, is a versatile aromatic amine widely employed as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1] Its molecular structure, featuring a methoxy and a nitro group on the aniline ring, imparts specific reactivity and properties. The hydrochloride salt form generally enhances its solubility in aqueous media and improves its stability.[1]

A primary alternative in similar applications is 2-Methyl-5-nitroaniline , also known as Fast Scarlet G Base.[2] This compound shares a similar substitution pattern, with a methyl group replacing the methoxy group. This seemingly small structural change can lead to significant differences in physical and chemical properties, including solubility, reactivity, and the color of the resulting dyes. Other positional isomers, such as 2-Methoxy-4-nitroaniline and p-nitroaniline , are also used in the synthesis of colorants but result in different color profiles and performance characteristics.[2][3]

This guide will focus on a direct comparison between this compound and 2-Methyl-5-nitroaniline, providing the necessary data and protocols to make an informed selection based on empirical evidence.

Comparative Analysis of Physicochemical Properties

The choice between these two intermediates often hinges on their physical properties, which dictate handling, dissolution, and reaction conditions. Below is a comparative summary of their key properties.

PropertyThis compound2-Methyl-5-nitroaniline
CAS Number 67827-72-9[4]99-55-8
Molecular Formula C₇H₉ClN₂O₃[1]C₇H₈N₂O₂
Molecular Weight 204.61 g/mol [1]152.15 g/mol
Appearance Yellow crystalline solid[1]Yellow crystalline solid[2]
Melting Point 218 °C (decomposes)[5]107-109 °C
Solubility Soluble in water[1]Soluble in acetone and benzene[6]

Expert Insights: The hydrochloride salt of 2-Methoxy-5-nitroaniline significantly enhances its water solubility, a crucial factor in many aqueous reaction media.[1] In contrast, 2-Methyl-5-nitroaniline exhibits better solubility in common organic solvents.[6] This difference in solubility is a primary consideration when designing a synthetic process, as it directly impacts solvent selection and reaction homogeneity.

Performance Comparison in Azo Dye Synthesis

A primary application for both compounds is in the synthesis of azo dyes. The following is a comparative overview of their performance in a typical diazotization and coupling reaction.

Reaction Scheme:

Caption: General workflow for Azo Dye synthesis.

Parameter2-Methoxy-5-nitroaniline Derivative2-Methyl-5-nitroaniline DerivativeRationale
Diazotization Reactivity Potentially slowerPotentially fasterThe electron-donating methoxy group can slightly decrease the nucleophilicity of the amino group.
Color of Resulting Dye Typically bathochromic shift (deeper color)Typically hypsochromic shift (lighter color)The stronger electron-donating methoxy group leads to a smaller HOMO-LUMO gap in the dye molecule, resulting in absorption at longer wavelengths.
Lightfastness Generally goodGenerally goodBoth lead to dyes with good lightfastness, though this is highly dependent on the coupling partner and finishing processes.

Expert Insights: The choice between the methoxy and methyl analogues often comes down to the desired final color of the azo dye. The methoxy group's stronger electron-donating nature typically results in a bathochromic shift, producing deeper reds and oranges compared to the methyl-substituted counterpart.[2]

Certificate of Analysis (CoA): A Framework for Quality

A Certificate of Analysis is a critical document that assures the identity and purity of a chemical. A comprehensive CoA for this compound should include data from the following analytical techniques.

Caption: Workflow for generating a Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of non-volatile organic compounds and for identifying and quantifying impurities.[7]

Experimental Protocol: HPLC Purity of this compound

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Gradient: 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • System Suitability: As per USP General Chapter <621>, system suitability parameters such as theoretical plates, tailing factor, and reproducibility should be established.[8][9]

  • Analysis: Inject the sample and a reference standard. Purity is calculated by the area percent method.

Trustworthiness: This protocol is a self-validating system. The use of a reference standard allows for the confirmation of the main peak's identity. The gradient elution ensures the separation of potential impurities with a wide range of polarities. Adherence to USP <621> for system suitability ensures the reliability and reproducibility of the results.[8]

¹H NMR Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule.[10]

Experimental Protocol: ¹H NMR of this compound

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Expected Chemical Shifts (in DMSO-d₆):

    • Singlet around 3.9 ppm (methoxy group, -OCH₃).

    • Aromatic protons between 7.0 and 8.0 ppm, with characteristic splitting patterns for the substituted ring.

    • Broad singlet for the amine protons (-NH₂), which may be shifted downfield due to the hydrochloride salt.

Expertise & Experience: The choice of a deuterated solvent is crucial. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for its characteristic solvent peak. The expected chemical shifts are based on the electronic environment of the protons. The electron-withdrawing nitro group will deshield adjacent protons, shifting them to a higher chemical shift (downfield).

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint.[11]

Experimental Protocol: EI-MS of 2-Methoxy-5-nitroaniline

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Direct insertion probe or via gas chromatography.

  • Ionization Energy: 70 eV.

  • Expected Molecular Ion (M⁺): m/z = 168 (for the free base).

  • Key Fragmentation Ions:

    • Loss of a nitro group (-NO₂): m/z = 122.

    • Loss of a methyl group (-CH₃) from the methoxy group: m/z = 153.

    • Further fragmentation of the aromatic ring.

Authoritative Grounding: The fragmentation patterns of nitroaromatic compounds under EI conditions are well-documented.[12] The primary fragmentation pathways involve the cleavage of the nitro group and substituents on the aromatic ring.

Conclusion and Recommendations

The selection between this compound and its alternatives is a nuanced decision that should be driven by the specific requirements of the application.

  • For applications requiring high water solubility and the synthesis of deeper colored azo dyes, this compound is the superior choice. Its hydrochloride form ensures good solubility in aqueous reaction media, and the electron-donating methoxy group facilitates the production of bathochromically shifted colorants.

  • For applications where solubility in organic solvents is paramount, or where a slightly different color profile is desired, 2-Methyl-5-nitroaniline may be a more suitable alternative.

Regardless of the chosen intermediate, a rigorous analytical characterization as outlined in this guide is essential to ensure the quality and consistency of the material. A comprehensive Certificate of Analysis, based on validated HPLC, NMR, and MS methods, provides the necessary assurance for researchers and drug development professionals to proceed with confidence.

References

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • PubChem. 2-Methoxy-5-nitroaniline. [Link]
  • NIST. Benzenamine, 2-methoxy-5-nitro-. [Link]
  • BioGlobaX.
  • Danikiewicz, W. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry, 4(3), 235-241.
  • Journal of Chemical and Pharmaceutical Sciences.
  • Torontech.
  • Szabó, S., & Czine, Á. (2019).
  • Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Molecules, 24(18), 3291.
  • Wikipedia. 2-Methoxy-4-nitroaniline. [Link]
  • ResearchGate. Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent. [Link]
  • International Journal of Innovative Research in Science, Engineering and Technology.
  • New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. Journal of University of Babylon for Pure and Applied Sciences, 25(5), 1649-1658.
  • A Comparative Study of PANI and Its Copolymer Poly (aniline co o nitroaniline). International Journal of Scientific Research in Science and Technology, 6(4), 45-51.
  • AOAC International. Official Methods of Analysis, 22nd Edition (2023). [Link]
  • Wikipedia. Reagent Chemicals. [Link]
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
  • University of Kentucky.
  • STANDARD OPERATING PROCEDURE OF HIGH PERFORMANCE LIQUID CHROM
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Wesleyan University.
  • PubChem. This compound. [Link]
  • Chemistry LibreTexts.
  • Journal of Chemical and Pharmaceutical Sciences.
  • Torontech.
  • STANDARD OPER
  • Szabó, S., & Czine, Á. (2019).
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Wesleyan University.

Sources

A Senior Application Scientist's Comparative Guide to the Quantitative Analysis of 2-Methoxy-5-nitroaniline Hydrochloride in a Mixture

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the accurate quantification of 2-Methoxy-5-nitroaniline hydrochloride is critical for quality control, reaction monitoring, and stability testing. This nitroaromatic compound serves as a key intermediate in the synthesis of various products, including dyes, pigments, and pharmaceuticals.[1][2] The presence of impurities or variations in concentration can significantly impact the yield, purity, and safety of the final product.

This guide provides an in-depth, objective comparison of the principal analytical methodologies for the quantitative analysis of this compound in a mixture. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring each protocol is presented as a self-validating system.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound.[3] Its high resolving power makes it ideal for separating the target analyte from a complex matrix of starting materials, by-products, and degradation products.[4]

Scientific Principle

Reverse-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) retains the analyte, while a polar mobile phase passes through. By carefully controlling the composition of the mobile phase, compounds are eluted at different rates, allowing for separation. Quantification is achieved by a UV-Vis detector, which measures the absorbance of the analyte as it passes through a flow cell.[4][5] The area under the resulting chromatographic peak is directly proportional to the analyte's concentration.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed as a stability-indicating method, capable of resolving the active pharmaceutical ingredient (API) from its potential degradation products.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly employed for its versatility and robustness in separating aromatic compounds.[3]

    • Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent provides the best separation for complex mixtures.[4]

      • Solvent A: Water with 0.1% phosphoric acid. The acid is crucial for protonating silanol groups on the stationary phase, which prevents peak tailing and improves peak shape.[3][6] For mass spectrometry compatibility, formic acid should be used instead.[6][7]

      • Solvent B: Acetonitrile.

    • Gradient Elution: A typical gradient might run from 10% B to 90% B over 15 minutes. This ensures that both polar and non-polar impurities are eluted from the column.

    • Flow Rate: 1.0 mL/minute.

    • Column Temperature: 30°C to ensure reproducible retention times.

    • Detection Wavelength: The UV detector should be set to the maximum absorbance wavelength (λmax) of 2-Methoxy-5-nitroaniline. Due to its nitroaromatic structure, it exhibits strong absorbance in the UV region; a λmax of around 380 nm is expected based on its chromophores.[1] A PDA detector is advantageous as it can assess peak purity.[8]

  • Sample and Standard Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve a certified reference standard of this compound in a suitable diluent (e.g., a 50:50 mixture of mobile phase A and B) to a known concentration (e.g., 100 µg/mL).

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte in the sample (e.g., 1-50 µg/mL).

    • Sample Solution: Accurately weigh the sample mixture and dissolve it in the diluent to a concentration that falls within the calibration range. Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.

  • Data Analysis and System Validation:

    • Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. The linearity should be confirmed by a correlation coefficient (r²) of >0.999.[3][9]

    • Quantification: Inject the sample solution and determine the concentration of this compound by interpolating its peak area from the calibration curve.

    • System Suitability: Before analysis, inject a standard solution multiple times to ensure the system is performing correctly. Key parameters include tailing factor (<2), theoretical plates (>2000), and precision of replicate injections (%RSD <1%).

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (A: H2O+Acid, B: ACN) HPLC HPLC System (Pump, Injector, C18 Column) MobilePhase->HPLC Standards Calibration Standards (Serial Dilution) Standards->HPLC Sample Sample Solution (Dissolve & Filter) Sample->HPLC Detector UV/PDA Detector (Set at λmax) HPLC->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Calibration Construct Calibration Curve (Peak Area vs. Conc.) Chromatogram->Calibration Quantify Quantify Sample Calibration->Quantify UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Determine_Lmax Determine λmax (Scan Standard) Blank Zero with Blank (Solvent) Determine_Lmax->Blank Standards Prepare Calibration Standards Measure Measure Absorbance of Standards & Sample Standards->Measure Sample Prepare Sample Solution Sample->Measure Spectro UV-Vis Spectrophotometer Spectro->Blank Blank->Measure Curve Plot Calibration Curve (Abs vs. Conc.) Measure->Curve Calculate Calculate Sample Concentration Curve->Calculate

Caption: Workflow for quantitative analysis by UV-Vis Spectrophotometry.

Non-Aqueous Acid-Base Titration

Titration offers a classical, absolute method for quantification that does not rely on a calibration curve from a reference standard in the same way instrumental methods do. For amine hydrochlorides, a non-aqueous titration is often employed.

Scientific Principle

This compound is the salt of a weak base (the aniline derivative) and a strong acid (HCl). In a non-aqueous solvent like methanol or acetic acid, it can be titrated with a strong base, such as tetrabutylammonium hydroxide (TBAH). The endpoint, where all the hydrochloride salt has been neutralized, can be detected potentiometrically with a pH electrode or with a colorimetric indicator. [1]This method quantifies the total amount of the hydrochloride salt.

Experimental Protocol
  • Instrumentation: An automatic potentiometric titrator with a suitable electrode (e.g., a glass pH electrode compatible with non-aqueous solvents) or standard burette and glassware for manual titration.

  • Reagents:

    • Titrant: Standardized 0.1 M tetrabutylammonium hydroxide (TBAH) in a suitable solvent like isopropanol.

    • Solvent: Glacial acetic acid or methanol.

    • Indicator (for manual titration): A suitable indicator that shows a distinct color change at the endpoint in the chosen solvent system. 2-Methoxy-5-nitroaniline itself can act as an indicator, changing from yellow to red. [1]3. Procedure:

    • Accurately weigh a quantity of the sample mixture and dissolve it in the chosen non-aqueous solvent.

    • If using a potentiometric titrator, immerse the electrode in the solution and start the titration with the standardized TBAH solution. The endpoint is the point of maximum inflection on the titration curve (first derivative).

    • If titrating manually, add a few drops of the indicator and titrate with TBAH until the endpoint color change persists.

  • Calculation:

    • Calculate the percentage of this compound in the sample using the following formula: % Analyte = (V × M × FW) / (W × 10) Where:

      • V = Volume of titrant consumed (mL)

      • M = Molarity of the titrant (mol/L)

      • FW = Formula weight of this compound (204.61 g/mol ) [10] * W = Weight of the sample (g)

Titration Workflow Diagram

Titration_Workflow Prep Sample Preparation (Weigh sample, dissolve in non-aqueous solvent) Setup Titration Setup (Burette with standardized TBAH, Potentiometer or Indicator) Prep->Setup Titrate Perform Titration (Add titrant until endpoint is reached) Setup->Titrate Detect Endpoint Detection (Potentiometric jump or color change) Titrate->Detect Calculate Calculate Concentration (Based on titrant volume and sample weight) Detect->Calculate

Caption: Workflow for quantitative analysis by non-aqueous titration.

Comparative Performance Analysis

The choice of analytical method depends on a trade-off between selectivity, sensitivity, speed, and the specific requirements of the analysis. The following table summarizes the expected performance of each technique for the analysis of this compound.

Parameter HPLC-UV UV-Vis Spectrophotometry Non-Aqueous Titration
Selectivity Excellent (separates analyte from impurities) [3][4]Poor (measures total absorbance at λmax)Moderate (titrates total basic/acidic species)
Sensitivity High (LOD/LOQ in µg/L or ng/mL range) [3][9]Moderate (LOD in mg/L range) [11]Low (requires higher concentrations, % level)
Linearity (r²) > 0.999 [3][9]> 0.995Not Applicable
Accuracy (% Recovery) 98 - 102% [3][12]95 - 105% (matrix dependent)99 - 101%
Precision (% RSD) < 2% [3][12]< 5%< 1%
Throughput Moderate (automated, ~15-20 min/sample)High (~1-2 min/sample)Low (manual, ~10-15 min/sample)
Application Impurity profiling, stability studies, quality control of complex mixtures. [5]Rapid screening, analysis of pure or simple mixtures.Assay of bulk drug substance, primary standard quantification.

Note: Performance data is based on typical values for related nitroaniline compounds and may vary depending on the specific compound, matrix, and instrument conditions. [3][9]

Expert Recommendations and Conclusion

For comprehensive quality control, stability testing, and the analysis of complex mixtures, the stability-indicating HPLC-UV method is unequivocally the superior choice. Its high selectivity ensures that the analyte is quantified accurately, free from interference from impurities or degradation products, which is a critical requirement in pharmaceutical development. [5]The validation data generated (linearity, accuracy, precision) provides a high degree of confidence in the results.

UV-Vis Spectrophotometry serves as an excellent tool for rapid, high-throughput screening when the sample matrix is simple and well-characterized. For instance, it can be used for quick checks of dissolution or concentration of a relatively pure substance. However, its inherent lack of selectivity makes it unsuitable for impurity analysis or for samples with an unknown or variable matrix.

Non-aqueous titration remains a valuable, cost-effective technique for the bulk assay of the raw material or a highly concentrated sample. As a primary method, it provides excellent accuracy and precision for determining the overall purity of the hydrochloride salt without the need for sophisticated instrumentation. Its main drawback is the inability to distinguish the active compound from other titratable impurities.

Ultimately, the optimal method is dictated by the analytical objective. For rigorous, regulatory-compliant analysis, HPLC is the gold standard. For rapid screening, UV-Vis is sufficient. For bulk assay, titration provides a reliable and economical alternative.

References

  • SIELC Technologies. (n.d.). Separation of 2-Methoxy-5-nitroaniline on Newcrom R1 HPLC column.
  • SIELC Technologies. (2018, February 16). 2-Methoxy-5-nitroaniline.
  • University of Mustansiriyah, College of Pharmacy. (n.d.). Analytical Chemistry Lab Manual.
  • Mansfield, R. K., et al. (2020, May 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products.
  • Pharmaffiliates. (n.d.). CAS No : 1075705-01-9 | Product Name : 4-Fluoro-2-methoxy-5-nitroaniline.
  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Journal of Research in Pharmaceutical Science.
  • ResearchGate. (n.d.). UV-vis absorption spectra for the gradual reduction of 2-nitroaniline...
  • de Oliveira, A. R. M., & de Oliveira, M. F. (2021). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. ResearchGate.

Sources

A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Consistency of Commercial 2-Methoxy-5-nitroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realms of pharmaceutical development and specialized chemical synthesis, the starting materials are the foundation of success. 2-Methoxy-5-nitroaniline hydrochloride is a key intermediate where stringent quality control is not merely a regulatory formality but a critical necessity for ensuring reaction reproducibility, final product purity, and overall process efficiency.[1][2] This guide presents a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the batch-to-batch consistency of commercial this compound. We will delve into the critical quality attributes (CQAs) that define a consistent product, provide detailed, field-tested analytical protocols for their evaluation, and offer a logical workflow for data interpretation and supplier qualification. The methodologies described herein are designed to be self-validating, incorporating system suitability checks and referencing established standards to ensure the generation of trustworthy and actionable data.

Introduction: The Criticality of Consistency

This compound serves as a crucial building block in the synthesis of a variety of target molecules, including dyes and active pharmaceutical ingredients (APIs).[2] The journey from a starting intermediate to a final, regulated product is a multi-step process where the impurity profile of each component can be carried through and potentially amplified in subsequent stages. A seemingly minor variation between batches of this raw material—be it in purity, residual solvents, or physical form—can lead to significant downstream consequences, including altered reaction kinetics, the formation of novel impurities, reduced yields, and costly batch failures.[1][3]

Regulatory bodies emphasize that process stability and product consistency must be demonstrated with data from multiple batches.[1] Therefore, relying solely on a supplier's Certificate of Analysis (CoA) is insufficient for critical applications. A robust internal qualification program is essential to verify supplier data and ensure that every batch of this compound will perform predictably in your process. This guide provides the scientific rationale and practical methodologies for establishing such a program.

Defining the Scope: Critical Quality Attributes (CQAs)

To comprehensively assess batch-to-batch consistency, we must evaluate a specific set of physicochemical properties, or Critical Quality Attributes (CQAs). For this compound, the following CQAs are paramount:

  • Identity: Confirmation that the material is unequivocally the correct compound.

  • Purity & Impurity Profile: Quantifying the main component and characterizing all significant organic and inorganic impurities. This is arguably the most critical aspect of consistency.[4][5][6]

  • Physical Properties: Assessing attributes like appearance, color, and melting point, which can indicate purity and consistency in the manufacturing process.

  • Residual Solvents: Identifying and quantifying any solvents remaining from the synthesis and purification processes, as guided by ICH Q3C.[5]

  • Moisture Content: Determining the water content, which can affect stability and reactivity.

The Experimental Framework: A Multi-Batch Comparative Study

The core of this guide is a comparative study. To execute this, you should procure multiple, distinct batches of this compound from your primary supplier and, if applicable, single batches from alternative suppliers for initial qualification.

Workflow for Batch Qualification:

BatchQualificationWorkflow S1 Procure Samples: Supplier A (Batches 1, 2, 3) Supplier B (Batch 1) S2 Collect Supplier CoAs & MSDS S1->S2 T1 Visual Inspection & Melting Point S2->T1 T2 Identity Confirmation (FTIR) T1->T2 T3 Purity & Impurity Profile (HPLC-UV) T2->T3 T4 Residual Solvents (GC-HS) T3->T4 T5 Moisture Content (Karl Fischer) T4->T5 A1 Compile & Compare Data vs. Specifications T5->A1 A2 Trend Analysis (Inter- & Intra-Supplier) A1->A2 A3 Decision: Accept / Reject Batch A2->A3

Caption: Overall workflow for qualifying and comparing batches of this compound.

Detailed Analytical Methodologies

Here, we provide detailed, step-by-step protocols for assessing the defined CQAs.

Identity Confirmation: Fourier Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and reliable technique for identity confirmation. The infrared spectrum of a molecule is a unique fingerprint based on its specific covalent bonds and molecular structure.[7] By comparing the spectrum of an incoming batch to a validated reference standard, we can confirm its identity with high confidence. Any significant deviation in peak position or relative intensity could indicate the wrong material or the presence of major impurities.

Experimental Protocol:

  • Reference Standard Preparation: Obtain a well-characterized batch of this compound to designate as the primary reference standard. Record its FTIR spectrum.

  • Sample Preparation: No special preparation is needed if using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the test batch powder directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum from approximately 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add at least 16 scans to ensure a good signal-to-noise ratio.

  • Data Analysis: Overlay the spectrum of the test batch with the spectrum of the reference standard. The peak positions should align. Key characteristic peaks for substituted anilines include N-H stretching (around 3300-3500 cm⁻¹), aromatic C=C stretching (around 1500-1600 cm⁻¹), and C-N stretching (around 1300 cm⁻¹).[8][9][10]

Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of non-volatile organic compounds.[11][12] A reverse-phase HPLC method can separate this compound from its potential process-related impurities and degradation products. By using a UV detector, we can quantify the main peak (the active compound) and any impurity peaks based on their area percentages. Establishing a consistent impurity profile is more informative than just meeting a minimum purity specification.[1]

Experimental Protocol:

Workflow for HPLC Analysis:

HPLCWorkflow P1 Prepare Mobile Phase & Sample Diluent P2 Prepare Standard & Sample Solutions (e.g., 1.0 mg/mL) P1->P2 P3 Equilibrate HPLC System with Mobile Phase P2->P3 P4 Perform System Suitability Test (SST) P3->P4 P5 Inject Samples (Blank, Standard, Test Batches) P4->P5 P6 Integrate Peaks & Calculate Area % P5->P6 P7 Compare Chromatograms & Impurity Profiles P6->P7

Caption: Step-by-step workflow for the HPLC purity analysis.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (A standard C18 column is a good starting point for aromatic compounds).

    • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic or phosphoric acid) is a common choice for aromatic amines.[13][14] For this example:

      • Solvent A: Water with 0.1% Formic Acid

      • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Solutions Preparation:

    • Diluent: 50:50 Water:Acetonitrile.

    • Standard Solution: Accurately weigh and dissolve the reference standard in diluent to a final concentration of 1.0 mg/mL.

    • Sample Solution: Prepare each test batch in the same manner as the standard solution.

  • System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of the Standard Solution. The system is deemed suitable if:

    • The relative standard deviation (RSD) of the peak area is ≤ 2.0%.

    • The tailing factor is ≤ 2.0.

    • The theoretical plates are ≥ 2000.

    • Trustworthiness: The SST ensures that the chromatographic system is performing adequately on the day of analysis, making the subsequent data reliable.

  • Analysis & Calculation:

    • Inject the diluent (as a blank), followed by the standard and sample solutions.

    • Integrate all peaks in the chromatograms.

    • Calculate the purity of the main component as an area percentage of all peaks.

    • Report any specified or unspecified impurity above the reporting threshold (e.g., 0.05% as per ICH Q3A guidelines).[5]

Data Presentation and Interpretation

Summarizing the data in a clear, comparative format is crucial for decision-making.

Table 1: Comparative Analysis of this compound Batches

ParameterSpecificationSupplier A (Batch 1)Supplier A (Batch 2)Supplier A (Batch 3)Supplier B (Batch 1)
Appearance Yellow to brown powderConformsConformsConformsConforms
Melting Point 145-150 °C147.2 °C147.5 °C146.9 °C148.1 °C
Identity (FTIR) Conforms to Ref. Std.ConformsConformsConformsConforms
Purity (HPLC, Area %) ≥ 99.0%99.6%99.5%99.7%99.2%
Largest Impurity (Area %) ≤ 0.30%0.15% (at RRT 1.2)0.18% (at RRT 1.2)0.13% (at RRT 1.2)0.25% (at RRT 1.5)
Total Impurities (Area %) ≤ 0.70%0.40%0.50%0.30%0.80% (OOS)
Moisture (Karl Fischer, %) ≤ 0.5%0.21%0.25%0.19%0.35%

(Note: Data are hypothetical for illustrative purposes. OOS = Out of Specification; RRT = Relative Retention Time)

Interpretation:

  • Intra-Supplier Consistency (Supplier A): Batches 1, 2, and 3 from Supplier A show high consistency. The purity values are tightly clustered, and they share the same primary impurity at a similar level. This indicates a well-controlled manufacturing process.[1]

  • Inter-Supplier Comparison: Supplier B's batch, while meeting the purity specification, has a different impurity profile, with a different major impurity and a total impurity level that is out of specification. This highlights the risk of switching suppliers without thorough qualification; the new impurity from Supplier B could negatively impact downstream processes.

Conclusion and Recommendations

The robust assessment of batch-to-batch consistency is a cornerstone of quality assurance in any scientific endeavor that relies on chemical intermediates.[15][16] This guide has outlined a multi-faceted analytical approach to qualify commercial this compound.

Key Recommendations:

  • Never Solely Trust the CoA: Always perform in-house testing on critical raw materials, especially for new suppliers or the first few batches from an established supplier.

  • Focus on the Impurity Profile: Consistency in the types and levels of impurities is often more important than the absolute purity value, provided it meets the minimum specification.

  • Establish a Reference Standard: An in-house, well-characterized primary reference standard is invaluable for consistent, long-term testing.

  • Maintain Records: Keep detailed records of the analytical data for each batch received. This allows for long-term trend analysis to proactively identify any drift in a supplier's process quality.

By implementing these scientifically-grounded methodologies, researchers and developers can mitigate risks, ensure process reproducibility, and build a foundation of quality into their final products.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
  • Batch-to-Batch Consistency: Why It Matters for Intermediates. (2025).
  • Pharmaceutical Batch Release Testing: An Essential Overview. (n.d.). Proclinical. [Link]
  • Impurities in new drug substance| ICH Q3A(R2). (2024). YouTube. [Link]
  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. (n.d.). IKEV. [Link]
  • Batch-to-batch consistency checks. (n.d.). Spectralys Biotech. [Link]
  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.).
  • Quality Assurance Techniques for Batch-to-Batch Consistency. (2025).
  • Separation of 2-Methoxy-5-nitroaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.).
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). Fisher Scientific. [Link]
  • FTIR spectra of aniline tetramer. (n.d.).
  • FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY... (n.d.).
  • Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. (n.d.). Semantic Scholar. [Link]

Sources

A Comparative Guide to the Environmental Impact of Chemical Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics and advanced materials, the chemical synthesis pathways we choose have a profound and lasting impact on our planet. For researchers, scientists, and drug development professionals, understanding and mitigating the environmental footprint of these processes is no longer a peripheral concern but a central pillar of scientific responsibility and innovation. This guide provides an in-depth comparative analysis of traditional and modern greener synthesis methodologies, grounded in quantitative data and practical application. We will explore the causality behind the shift towards sustainable practices and equip you with the knowledge to make more environmentally conscious decisions in your own work.

The Imperative of Green Chemistry: Moving Beyond Yield

For decades, the success of a chemical synthesis was primarily judged by its yield. However, the hidden costs of this paradigm—excessive waste, hazardous reagents, and high energy consumption—have become increasingly apparent.[1][2] The philosophy of green chemistry, articulated in twelve core principles, offers a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[3] Central to this is the use of metrics that go beyond simple yield to provide a more holistic assessment of a reaction's environmental performance.

Key Green Chemistry Metrics

To objectively compare different synthesis methods, we must employ a standardized set of metrics:

  • Atom Economy: A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[4] A higher atom economy signifies a more efficient reaction with less waste.

  • Environmental Factor (E-Factor): A simple yet powerful metric calculated as the total weight of waste generated per kilogram of product.[4][5] The closer the E-factor is to zero, the greener the process.[5]

  • Process Mass Intensity (PMI): A more comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process aids) used to produce a unit mass of the final product.[5][6]

These metrics provide a quantitative basis for evaluating the "greenness" of a synthesis and are crucial for identifying areas for improvement.[6]

A Comparative Analysis of Synthesis Methodologies

The following sections provide a detailed comparison of traditional synthesis methods with several leading-edge greener alternatives.

Traditional "Batch" Synthesis

Conventional organic synthesis has long relied on batch reactors, where reactants are mixed in a vessel and subjected to heating, cooling, and stirring to drive the reaction to completion. While this method is versatile and well-established, it often suffers from several environmental drawbacks:

  • Inefficient Heat and Mass Transfer: Large reaction volumes can lead to temperature and concentration gradients, resulting in side reactions and lower yields.

  • Solvent Inefficiency: Often requires large volumes of organic solvents, which contribute significantly to waste and can be hazardous.[7]

  • Safety Concerns: Exothermic reactions can be difficult to control in large batch reactors, posing safety risks.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis utilizes microwave radiation to heat the reaction mixture directly and efficiently.[8] This technology offers several significant environmental advantages over conventional heating methods:

  • Rapid and Uniform Heating: Microwaves heat the entire volume of the reaction mixture simultaneously, leading to dramatically reduced reaction times and increased yields.[8][9][10]

  • Reduced Solvent Use: Many microwave-assisted reactions can be carried out under solvent-free conditions, significantly reducing waste.[9]

  • Energy Efficiency: By targeting the reactants directly, microwave synthesis is more energy-efficient than conventional heating, which heats the entire apparatus.[10]

For example, the synthesis of aspirin, a common laboratory experiment, can be completed in just 3 minutes with an 82% yield using microwave irradiation, a significant improvement over traditional methods.[11] Similarly, paracetamol synthesis can be achieved in 2 minutes with a 92% yield.[11]

Ultrasound-Assisted Organic Synthesis (Sonochemistry)

Sonochemistry employs high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid.[12] This process generates localized hot spots with extremely high temperatures and pressures, accelerating chemical reactions.[12]

  • Enhanced Reaction Rates: The extreme conditions created by cavitation can dramatically increase reaction rates and yields.[12][13]

  • Milder Conditions: Overall, the bulk of the reaction mixture remains at a lower temperature, allowing for the synthesis of temperature-sensitive compounds.[12]

  • Improved Mass Transfer: The mechanical effects of ultrasound can improve mixing and mass transfer, particularly in heterogeneous reactions.

Ultrasound has been shown to be a powerful tool for promoting various organic reactions, often leading to shorter reaction times and higher yields compared to conventional methods.[13][14][15] The combination of ultrasound with aqueous media is a particularly promising approach for developing environmentally sustainable protocols.[15][16]

Biocatalysis

Biocatalysis utilizes natural catalysts, such as enzymes and whole cells, to perform chemical transformations.[17][18] This approach offers unparalleled selectivity and efficiency under mild conditions, making it a cornerstone of green chemistry.[17]

  • High Specificity: Enzymes are highly selective, often targeting a specific substrate and producing a single desired product, which minimizes by-products and simplifies purification.[18]

  • Mild Reaction Conditions: Biocatalytic reactions typically occur at ambient temperature and pressure in aqueous media, significantly reducing energy consumption and the need for harsh solvents.[19][20]

  • Renewable Resources: Biocatalysts are derived from renewable resources and are biodegradable, further enhancing their environmental credentials.[17][18]

The use of biocatalysis is expanding across various industries, including pharmaceuticals, fine chemicals, and biofuels, offering environmentally friendly routes to important products.[17][18][19]

Photocatalysis

Photocatalysis harnesses the power of light to drive chemical reactions.[21] By utilizing a photocatalyst, which is activated by light, this method can facilitate transformations that are difficult or impossible to achieve through traditional thermal methods.

  • Use of Renewable Energy: Photocatalysis can utilize visible light or even direct sunlight as a clean and abundant energy source.[21]

  • Mild Reaction Conditions: Reactions are typically conducted at ambient temperature and pressure, reducing energy consumption.[21]

  • Reduced Waste: Light can often replace toxic and hazardous reagents, leading to a cleaner reaction profile.[21]

Photocatalysis is a rapidly developing field with the potential to revolutionize organic synthesis by providing access to new, more sustainable reaction pathways.[22][23][24]

Flow Chemistry

Flow chemistry involves performing chemical reactions in a continuous stream through a reactor.[25] This approach offers precise control over reaction parameters and provides numerous advantages in terms of safety, efficiency, and scalability.[25]

  • Superior Heat and Mass Transfer: The small dimensions of flow reactors allow for highly efficient heat and mass transfer, leading to better yields and fewer side products.

  • Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with highly exothermic or hazardous reactions.[26]

  • Scalability and Automation: Scaling up a reaction in flow chemistry simply means running the system for a longer period, and the entire process can be easily automated.[25][26]

Flow chemistry is a powerful tool for developing more sustainable chemical processes, particularly when combined with other green technologies like microwave heating or biocatalysis.[26][27][28][29]

Comparative Data Summary

The following table provides a quantitative comparison of the different synthesis methods based on key green chemistry metrics. The values presented are illustrative and can vary depending on the specific reaction.

Synthesis MethodAtom EconomyE-FactorProcess Mass Intensity (PMI)Key Advantages
Traditional Batch Often LowHigh (10-100+)HighWell-established, versatile
Microwave-Assisted ImprovedLowerLowerRapid heating, reduced solvent use, energy efficient[8][10]
Ultrasound-Assisted ImprovedLowerLowerEnhanced reaction rates, milder conditions[12][13]
Biocatalysis HighLowLowHigh selectivity, mild conditions, renewable[17][18][20]
Photocatalysis HighLowLowUses renewable energy, mild conditions, reduced waste[21]
Flow Chemistry HighLowLowEnhanced safety, superior control, scalable[25][26]

Case Study: The Green Synthesis of Ibuprofen

The synthesis of Ibuprofen, a widely used non-steroidal anti-inflammatory drug, provides an excellent real-world example of the benefits of applying green chemistry principles.[1]

The Traditional Boots Synthesis

The original synthesis of Ibuprofen, developed by the Boots Company, was a six-step process with a very low atom economy of around 40%.[1][30] This meant that 60% of the atoms from the starting materials ended up as waste. The process also utilized stoichiometric amounts of reagents and generated significant quantities of by-products.[30]

Workflow of the Traditional Boots Synthesis of Ibuprofen

cluster_0 Traditional Boots Synthesis (6 Steps) A Isobutylbenzene B Friedel-Crafts Acylation A->B Acetic Anhydride, AlCl3 C Darzens Condensation B->C Ethyl chloroacetate, NaOEt D Hydrolysis & Decarboxylation C->D NaOH, H2O E Reduction D->E H2, Pd/C F Hydrolysis E->F NaOH, H2O G Ibuprofen F->G H+ cluster_1 Greener BHC Synthesis (3 Steps) X Isobutylbenzene Y Acetylation X->Y Acetic Anhydride, HF (catalyst) Z Hydrogenation Y->Z H2, Raney Ni W Carbonylation Z->W CO, Pd catalyst V Ibuprofen W->V

Caption: The more efficient three-step greener BHC synthesis of Ibuprofen.

This greener route not only significantly reduces waste but is also more economically viable. [31]

Experimental Protocols

Traditional Boots Synthesis of Ibuprofen (Illustrative First Step)

  • Reactants: Isobutylbenzene, Acetic Anhydride, Aluminum Chloride (catalyst).

  • Solvent: Dichloromethane.

  • Procedure:

    • To a stirred solution of isobutylbenzene and acetic anhydride in dichloromethane at 0°C, slowly add aluminum chloride.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by slowly adding ice-cold water.

    • Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Greener BHC Synthesis of Ibuprofen (Illustrative First Step)

  • Reactants: Isobutylbenzene, Acetic Anhydride.

  • Catalyst: Anhydrous Hydrogen Fluoride (also acts as a solvent).

  • Procedure:

    • In a specialized reactor, combine isobutylbenzene and acetic anhydride with anhydrous hydrogen fluoride.

    • Heat the mixture under pressure for a specified time.

    • After the reaction is complete, recover the hydrogen fluoride catalyst for reuse.

    • The resulting product is then carried forward to the next step with minimal purification.

This greener approach eliminates the need for a separate solvent and a problematic catalyst (aluminum chloride), and the catalyst used is recyclable.

Conclusion: A Greener Future for Chemical Synthesis

The comparative analysis presented in this guide unequivocally demonstrates the significant environmental and often economic advantages of adopting greener synthesis methods. [32][33][34][35][36]By moving beyond traditional batch processes and embracing technologies like microwave and ultrasound-assisted synthesis, biocatalysis, photocatalysis, and flow chemistry, the scientific community can drastically reduce its environmental footprint. The case of Ibuprofen synthesis is a powerful testament to how redesigning a chemical process with green chemistry principles in mind can lead to a more sustainable and efficient outcome. As researchers, scientists, and drug development professionals, it is our collective responsibility to champion and implement these greener alternatives to pave the way for a more sustainable future in chemical innovation.

References

  • Ma, J., & Wilson, Z. E. (n.d.). Flow chemistry: a modern approach for greener synthesis. Royal Society of Chemistry.
  • The Protagonism of Biocatalysis in Green Chemistry and Its Environmental Benefits. (n.d.). MDPI.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). IntechOpen.
  • Harnessing Nature's Toolbox: The Power of Biocatalysis in Green Chemistry. (2023). Omics Online.
  • Green Synthesis of Ibuprofen–Nicotinamide Cocrystals and In-Line Evaluation by Raman Spectroscopy. (2013).
  • The Future of Photocatalysis in Green Organic Synthesis. (n.d.). uocs.org.
  • What Are Biocatalysts and How Are They Used in Green Chemistry? (2025).
  • Recent applications of biocatalysis in developing green chemistry for chemical synthesis at the industrial scale. (2007). RSC Publishing.
  • GREEN SYNTHESIS OF IBUPROFEN. (n.d.). school.saronet.gr.
  • Mureşan, A. C. (2018). (Open Access) Ibuprofen: Original Versus Green Synthesis.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI.
  • Comparative overview of traditional and green synthesis approaches for... (n.d.).
  • Improved Synthesis of Ibuprofen. (n.d.). Green Chemistry For Sustainability.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). Indian Journal of Advances in Chemical Science.
  • Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. (n.d.). Frontiers.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science.
  • (PDF) Ibuprofen: Original Versus Green Synthesis. (2025).
  • Role of Biocatalysis in Sustainable Chemistry. (2017).
  • A Review on the Synthesis of Nanomaterials: Comparing Traditional and Biological Green Methods. (2024). preprints.org.
  • Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. (n.d.). PMC - NIH.
  • Green chemistry metrics. (n.d.). Wikipedia.
  • Metrics of Green Chemistry and Sustainability: Past, Present, and Future. (2017).
  • Life cycle assessment of fine chemical production: A case study of pharmaceutical synthesis. (2025).
  • Life cycle assessment as a tool for evaluating chemical processes at industrial scale: a review. (n.d.). Green Chemistry (RSC Publishing).
  • Green Chemistry Metrics. (2025). Energy → Sustainability Directory.
  • Green chemistry for chemical synthesis. (2024).
  • Sustainability in Production is Key - What Does Flow Chemistry Bring to the Table? (2024). Wiley Analytical Science.
  • Comparison of conventional and green approaches to the synthesis of arom
  • Comparison among main traditional versus green methods to synthesize metal oxide nanoparticles. (n.d.).
  • Life Cycle Assessment (LCA) in Green Chemistry: A Guide to Sustainable Decision-Making. (2025). LinkedIn.
  • Sustainability of flow chemistry and microreaction technology. (2024). RSC Publishing.
  • Comparing green and conventional methods for Schiff base synthesis and unveiling environmental stability applications: a review. (2024). Taylor & Francis Online.
  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (n.d.).
  • Environmental Implications Associated with the Development of Nanotechnology: From Synthesis to Disposal. (2022). PMC - NIH.
  • Green chemistry for chemical synthesis. (n.d.). PNAS.
  • LCA application to chemical synthesis at labor
  • Principles of Photocatalysts and Their Different Applic
  • METRICS. (n.d.). Green Chemistry Toolkit.
  • Environmental Impact of Synthetic Chemicals: Balancing Innovation and Sustainability. (2024). Research and Reviews.
  • APPROPRIATE Life Cycle Assessment: A PROcess-Specific, PRedictive Impact AssessmenT Method for Emerging Chemical Processes. (2023).
  • Applications of Ultrasound in Organic Synthesis-A Green Approach. (2025).
  • Flow chemistry for designing sustainable chemical synthesis. (2025).
  • Sonochemistry : Green and Alternative Technique in Organic Synthesis. (n.d.). IOSR Journal.
  • Greener synthesis of chemical compounds and m
  • Photocatalytic Synthesis in Green Chemistry: Methods and Applications. (n.d.).
  • Recent Applications of Organic Dyes as Photoredox Catalysts in Organic Synthesis. (n.d.).
  • Environmental Green Chemistry as defined by photocatalysis. (2025).
  • Ultrasound for Drug Synthesis: A Green Approach. (n.d.). PMC - PubMed Central.
  • Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions. (n.d.). PMC - PubMed Central.
  • Recent developments on ultrasound-assisted organic synthesis in aqueous medium. (2025).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methoxy-5-nitroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methoxy-5-nitroaniline hydrochloride (CAS No: 67827-72-9), a compound frequently utilized in organic synthesis and pharmaceutical research. This document moves beyond a simple checklist, offering a framework grounded in the chemical's specific hazard profile to ensure a self-validating system of safety and compliance.

Understanding the Hazard Profile: Why Caution is Critical

This compound, and its free base form (CAS No: 99-59-2), are classified as hazardous materials.[1][2] Understanding the "why" behind the procedures is the first step toward building an intuitive safety mindset.

  • Toxicity: This compound is harmful if swallowed, inhaled, or comes into contact with the skin.[1][2] Aniline derivatives, as a class, are known for their systemic toxicity, primarily affecting the blood's ability to carry oxygen (methemoglobinemia).[3][4]

  • Irritation: It is known to cause serious eye and skin irritation.[1]

  • Genetic Defects: There is a suspicion that this chemical may cause genetic defects.[1]

  • Environmental Hazard: While specific long-term ecological data for the hydrochloride salt is not detailed in the initial search, related nitroaromatic compounds are often harmful to aquatic life.[2][5] Therefore, disposal into sewer systems is strictly prohibited.[6][7]

These hazards necessitate a disposal plan that minimizes exposure at every step and ensures the complete deactivation or containment of the chemical's harmful properties.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, it is imperative to establish a designated area and don the appropriate PPE. This creates a controlled environment that mitigates the risk of accidental exposure.[6]

PPE ItemSpecificationRationale
Gloves Double-gloving with nitrile gloves.Prevents direct skin contact with the chemical.[8] Nitrile offers good resistance to many laboratory chemicals.
Eye Protection Chemical safety goggles or a full-face shield.Protects against accidental splashes and airborne particles, preventing serious eye irritation.[1][9]
Lab Coat/Gown A fully-buttoned lab coat, preferably of a low-permeability material.Protects clothing and skin from contamination.[6]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 or higher) if there is a risk of generating dust or aerosols.Minimizes the risk of inhaling harmful particles, especially when handling the solid compound.[1][9]

All disposal activities should be conducted within a certified laboratory chemical fume hood to ensure adequate ventilation and containment of any dust or vapors.[6]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic approach to the disposal of this compound, from the point of generation to final collection by a licensed waste management service.

Proper segregation is the foundation of a safe and compliant waste management program. All materials that have come into contact with this compound must be treated as hazardous waste.[8] This includes:

  • Unused or expired product.

  • Contaminated labware (e.g., vials, pipette tips, weighing boats).

  • Contaminated consumables (e.g., absorbent pads, wipes).

  • Used PPE (gloves, disposable gowns, etc.).

Crucially, do not mix this waste stream with other, incompatible waste types. Incompatible materials for 2-Methoxy-5-nitroaniline include strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[1][2]

Proper containment is essential to prevent environmental release and ensure the safety of personnel handling the waste.

  • Solid Waste:

    • Carefully collect all non-sharp solid waste, such as contaminated gloves, wipes, and absorbent pads, and place them into a designated, leak-proof hazardous waste container.[8]

    • This container should be lined with a heavy-duty plastic bag.

    • For residual powder, you can dampen the solid spill material with a solvent like acetone and transfer the dampened material to a suitable container. Use absorbent paper dampened with the same solvent to pick up any remaining material.[10]

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled waste container.[8]

    • If the compound is dissolved in an organic solvent, it should be collected separately in a compatible, labeled container.[8]

Accurate and clear labeling is a regulatory requirement and a critical safety communication tool. All waste containers must be securely sealed and clearly labeled with the following information:[6][8]

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The associated hazards (e.g., "Toxic," "Irritant").

  • The date of accumulation.

Store these sealed waste containers in a designated, secure area away from general laboratory traffic. This area should be cool, dry, and well-ventilated, and separate from incompatible materials.[1][6]

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.[1][2] The most common and recommended method for this type of chemical waste is incineration .

  • Controlled Incineration: This process, carried out in a specialized chemical destruction plant, ensures the complete breakdown of the compound into less harmful substances.[7] Modern incinerators are equipped with flue gas scrubbing systems to neutralize harmful combustion byproducts like nitrogen oxides (NOx).[7][11]

Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [6][7]

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][12]

  • Small Spills: For small spills of the solid material, first ensure there are no ignition sources. Dampen the spilled solid with a suitable solvent (e.g., acetone) to prevent it from becoming airborne. Carefully sweep up the dampened material and place it in a sealed container for disposal as hazardous waste.[10] Ventilate the area and decontaminate the spill surface.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_segregation Segregation & Containment cluster_disposal Final Disposal start Waste Generated (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood segregate Segregate Waste (Solid, Liquid, Sharps) fume_hood->segregate contain_solid Contain Solid Waste (Labeled, Sealed Container) segregate->contain_solid Solid/Contaminated PPE contain_liquid Contain Liquid Waste (Labeled, Sealed Container) segregate->contain_liquid Aqueous/Solvent Solutions storage Temporary Secure Storage contain_solid->storage contain_liquid->storage pickup Arrange Professional Pickup (Licensed Waste Vendor) storage->pickup end Final Disposal via Controlled Incineration pickup->end

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is conducted with the highest standards of safety, responsibility, and regulatory compliance, thereby fostering a research environment that is both productive and secure.

References

  • SAFETY DATA SHEET - 2-Methoxy-5-nitroaniline. Fisher Scientific. URL
  • Safeguarding Research: Proper Disposal Procedures for Aniline-MPB-amino-C3-PBD. Benchchem. URL
  • 99-59-2|2-Methoxy-5-nitroaniline|BLD Pharm. BLD Pharm. URL
  • Aniline. Washington State University - Environmental Health & Safety. URL
  • Chemical Safety Data Sheet MSDS / SDS - 4-fluoro-2-Methoxy-5-nitroaniline. ChemicalBook. URL
  • SAFETY DATA SHEET - 2-Methyl-5-nitroaniline. Fisher Scientific. URL
  • This compound | 67827-72-9. ChemicalBook. URL
  • SAFETY DATA SHEET - 2-Methoxy-5-nitrophenol. Fisher Scientific. URL
  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. URL
  • Safety D
  • Documents Related to the Hazardous Waste Listing of Dyes and Pigments. US EPA. URL
  • 4-fluoro-2-Methoxy-5-nitroaniline SDS, 1075705-01-9 Safety D
  • 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447. PubChem. URL
  • Toxicological Profile for Nitrophenols.
  • Material Safety Data Sheet - 2-Methoxy-5-nitroaniline, 99%. Cole-Parmer. URL
  • Is Nitroglycerin Hazardous Waste? US Bio-Clean. URL
  • Buy this compound | 67827-72-9. Smolecule. URL
  • Nitrobenzene. US EPA. URL
  • This compound | CAS 67827-72-9. Santa Cruz Biotechnology. URL
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. US EPA. URL
  • 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities. US EPA. URL

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxy-5-nitroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety protocols and logistical guidance for the handling and disposal of 2-Methoxy-5-nitroaniline hydrochloride (CAS No. 67827-72-9). It is intended for researchers, scientists, and drug development professionals. Our objective is to build a foundation of trust by providing in-depth, scientifically grounded information that ensures the highest level of laboratory safety.

The procedural guidance herein is based on a thorough analysis of the compound's specific hazard profile. The causality behind each recommendation is explained to empower laboratory personnel with a comprehensive understanding of the necessary safety measures.

Hazard Profile Analysis: The "Why" Behind the Precautions

This compound and its parent compound, 2-Methoxy-5-nitroaniline (CAS No. 99-59-2), are classified as hazardous substances. The primary health risks associated with this chemical are the basis for all handling protocols. The most significant of these is its classification as a substance that may cause genetic defects . This long-term, irreversible hazard necessitates the most stringent controls to prevent any exposure.

Additional acute hazards compound the risk, making this a substance to be handled with the utmost respect. Exposure can cause symptoms such as headaches, dizziness, and cyanosis (a bluish discoloration of the skin due to poor circulation or inadequate oxygenation of the blood).[1]

The following table summarizes the key hazard classifications, which form the rationale for the protective measures outlined in this guide.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)Category 4Harmful if swallowed[1]
Acute Toxicity (Dermal)Category 4Harmful in contact with skin[1]
Acute Toxicity (Inhalation)Category 4Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[1]
Germ Cell MutagenicityCategory 1BMay cause genetic defects[1]

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final and critical barrier between the researcher and the chemical. However, it should never be the only line of defense. The following engineering and administrative controls are mandatory prerequisites for handling this compound.

  • Engineering Controls : All procedures involving the handling of this solid compound or its solutions must be performed in a certified chemical fume hood.[2] This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation, which is a primary route of exposure.

  • Administrative Controls : Access to areas where this compound is handled should be restricted to trained and authorized personnel. A designated area within the lab should be demarcated for its use. All personnel must be thoroughly familiar with the Safety Data Sheet (SDS) and this handling guide before commencing work.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must directly address the hazards of inhalation, skin/eye contact, and ingestion. The following table outlines the minimum required PPE for various laboratory tasks involving this compound.

TaskRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Weighing/Transferring Solid NIOSH-approved half-face respirator with a combination organic vapor/acid gas cartridge and a P100 (HEPA) particulate filter.[3]Double-gloving with an inner nitrile glove and an outer, thicker, chemical-resistant glove (e.g., Butyl or Neoprene).[4][5][6]Chemical safety goggles with side shields, conforming to OSHA 29 CFR 1910.133 or EN166 standards.[1][7][8]A buttoned, long-sleeved lab coat. Consider a disposable gown for larger quantities.
Handling Solutions Work must be performed in a chemical fume hood. A respirator is generally not required if the hood is functioning correctly, but must be available for immediate use in case of a spill.Chemical-resistant gloves (Nitrile is generally sufficient for dilute solutions, but consult manufacturer data for the specific solvent).[9][10]Chemical safety goggles with side shields.[1][7][8][11]A buttoned, long-sleeved lab coat.
Cleaning Spills NIOSH-approved half-face respirator with combination organic vapor/acid gas/P100 cartridges. A full-face respirator may be required for large spills.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton).[5][6][10]Chemical safety goggles and a full-face shield.[2]Impervious protective clothing or a disposable chemical-resistant suit.[2]

Procedural Workflow: A Step-by-Step Guide

The following workflow provides a logical sequence for handling this compound safely, from initial preparation to final disposal.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase Prep Step 1: Assemble PPE & Verify Engineering Controls Review Step 2: Review SOP & SDS Prep->Review Confirm Understanding Weigh Step 3: Weigh Solid Compound Review->Weigh Dissolve Step 4: Prepare Solution Weigh->Dissolve Transfer Decon Step 5: Decontaminate Surfaces & Glassware Dissolve->Decon Doff Step 6: Doff PPE Correctly Decon->Doff Waste_Chem Step 7: Dispose of Chemical Waste Doff->Waste_Chem Waste_PPE Step 8: Dispose of Contaminated PPE Waste_Chem->Waste_PPE

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.